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  • Product: 2-Chloro-7-methyl-7h-purin-6-ol
  • CAS: 16017-76-8

Core Science & Biosynthesis

Foundational

2-Chloro-7-methyl-7h-purin-6-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-7-methyl-7H-purin-6-ol 2-Chloro-7-methyl-7H-purin-6-ol, also known by its tautomeric name 7-methyl-2-chlorohypoxanthine, is a substituted purine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-7-methyl-7H-purin-6-ol

2-Chloro-7-methyl-7H-purin-6-ol, also known by its tautomeric name 7-methyl-2-chlorohypoxanthine, is a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug development. The purine core is a foundational structure in numerous biologically active molecules, including nucleic acids and signaling molecules. The specific substitution pattern of this compound—a chlorine atom at the C2 position, a methyl group at the N7 position, and a hydroxyl group at the C6 position—creates a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of more complex molecular architectures.

Hypoxanthine and its derivatives are integral to nucleotide metabolism and have been explored as biomarkers for various diseases.[1] The introduction of a chloro-substituent on the purine ring is a common strategy in medicinal chemistry to provide a reactive handle for further molecular elaboration through nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-7-methyl-7H-purin-6-ol, designed for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-7-methyl-7H-purin-6-ol are summarized below. It is important to recognize that this compound exists in tautomeric equilibrium between the enol (-ol) and keto (-one) forms, with the keto (hypoxanthine) form generally predominating in solid and solution phases.

PropertyValueSource
IUPAC Name 2-chloro-7-methyl-1,7-dihydro-6H-purin-6-oneN/A
Synonyms 2-Chloro-6-hydroxy-7-methylpurine; 7-methyl-2-chlorohypoxanthineN/A
CAS Number 16017-76-8N/A
Molecular Formula C₆H₅ClN₄O[3]
Molecular Weight 184.58 g/mol N/A
Monoisotopic Mass 184.01518 Da[3]
Appearance Off-white to light yellow solidN/A
Solubility Soluble in sodium hydroxide solution; limited solubility in water[4]
Storage 2-8°C under inert gas (e.g., Argon)N/A
Predicted XlogP 0.5[3]

Proposed Synthesis and Purification Protocol

The causality behind this choice lies in the mechanism: POCl₃ converts the amide-like carbonyl group at the C6 position and the enolizable C2-hydroxyl into highly reactive chlorophosphate intermediates, which are subsequently displaced by chloride ions to yield the desired chlorinated purine. The N7-methylation prevents complications at that position, directing the chemistry to the C2 and C6 positions. Since the starting material already has a keto group at C2, the primary reaction is the conversion of the C6-hydroxyl to a chloro group and the C2-hydroxyl to a chloro group. However, since the target is a C6-ol, a selective hydrolysis or starting from a precursor that maintains the C6-ol is implied. A more direct route involves the chlorination of 7-methylguanine, followed by hydrolysis. A plausible direct synthesis from 7-methylxanthine would involve selective chlorination.

A more direct and validated approach for similar structures involves the chlorination of a precursor like 7-methylxanthine.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start 7-Methylxanthine (Precursor) Reagents Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline (optional, catalyst/scavenger) Start->Reagents Add Reaction Reflux at 100-110°C (2-4 hours) Reagents->Reaction Heat Quench Pour onto crushed ice Reaction->Quench Neutralize Adjust pH to ~6-7 with NH₄OH or NaOH Quench->Neutralize Isolate Filter the precipitate Neutralize->Isolate Wash Wash with cold water Isolate->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final Pure 2-Chloro-7-methyl-7H-purin-6-ol Recrystallize->Final

Caption: Proposed workflow for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol.

Representative Experimental Protocol

This protocol is a self-validating system based on standard procedures for purine chlorination.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 7-methylxanthine (1 equivalent) to the flask.

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, ~10 equivalents) to the flask. Causality: A large excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion. Optionally, add N,N-dimethylaniline (0.1 equivalents) as a catalyst and acid scavenger.

  • Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) with stirring for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Trustworthiness: This step must be performed cautiously as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.

  • Work-up - Neutralization & Isolation: The resulting acidic slurry is neutralized by the slow addition of a base, such as concentrated ammonium hydroxide or aqueous sodium hydroxide, until the pH is approximately 6-7. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude solid with several portions of cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-Chloro-7-methyl-7H-purin-6-ol as a solid. Dry the final product under vacuum.

Spectroscopic and Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted masses for various adducts provide a benchmark for experimental validation.

Adduct IonFormulaPredicted m/z
[M+H]⁺ C₆H₆ClN₄O⁺185.02246
[M+Na]⁺ C₆H₅ClN₄NaO⁺207.00440
[M-H]⁻ C₆H₄ClN₄O⁻183.00790
Data sourced from computational predictions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

While experimental spectra are not published, the ¹H and ¹³C NMR spectra can be predicted based on the chemical structure and data from analogous compounds.

  • ¹H NMR:

    • ~3.8-4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group attached to the N7 nitrogen. Its chemical shift is influenced by the aromatic purine system.

    • ~7.8-8.2 ppm (singlet, 1H): This signal is characteristic of the lone proton at the C8 position of the purine ring.

    • ~11-13 ppm (broad singlet, 1H): A broad, exchangeable proton corresponding to the N-H of the lactam form. Its presence and position can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the purine ring and the methyl group. The C2 carbon, bonded to the electronegative chlorine atom, would appear significantly downfield. The C6 (carbonyl) carbon would also be found at a characteristic downfield shift (~155-160 ppm).

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 2-Chloro-7-methyl-7H-purin-6-ol is dominated by the chloro-substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The C2 position is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom itself, making it a prime site for nucleophilic attack. This allows for the facile introduction of various functional groups.

  • Amination: Reaction with primary or secondary amines (R-NH₂ or R₂NH) can displace the chloride to form 2-amino-substituted purines, which are common scaffolds in kinase inhibitors.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) can yield 2-alkoxy or 2-aryloxy derivatives.

  • Thiolation: Reaction with thiols (RSH) in the presence of a base provides access to 2-thioether-substituted purines.

The reactivity of chlorine atoms on a purine ring is position-dependent. Studies on 2,6-dichloropurines have shown that the C6-Cl is generally more reactive towards nucleophiles than the C2-Cl.[5] This established principle underscores the moderate, yet highly useful, reactivity of the C2-Cl in the target molecule, allowing for controlled, selective substitutions.

Caption: Key reactive sites on 2-Chloro-7-methyl-7H-purin-6-ol.

Applications in Medicinal Chemistry and Drug Discovery

Substituted hypoxanthines are privileged scaffolds in drug discovery.[1] 2-Chloro-7-methyl-7H-purin-6-ol serves as a key intermediate for generating libraries of compounds for screening against various biological targets.

  • Kinase Inhibitors: The purine core mimics the adenine structure of ATP, making its derivatives potent competitors at the ATP-binding site of protein kinases. Derivatization at the C2 position can impart selectivity and potency.

  • Antiviral Agents: Modified purine nucleosides are a cornerstone of antiviral therapy. While this compound is not a nucleoside, it can be used to synthesize non-nucleoside inhibitors or be incorporated into more complex structures with antiviral potential.

  • Xanthine Oxidase Inhibitors: Xanthine oxidase is a key enzyme in purine catabolism, and its inhibitors are used to treat hyperuricemia and gout. Substituted xanthines are actively researched for this purpose.[6][7]

Safety and Handling

As a laboratory chemical, 2-Chloro-7-methyl-7H-purin-6-ol should be handled with appropriate precautions.

  • GHS Classification: GHS07 (Warning)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 7-Methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]

  • Makarova, A. M., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2973. [Link]

  • Szychowski, K. A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3295. [Link]

  • Google Patents. (2022). Synthesis method of 2-amino-6-chloropurine (CN113234077B).
  • Fagundes, M. B., et al. (2022). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 27(17), 5440. [Link]

  • Google Patents. (n.d.). Substituted xanthines and methods of use thereof (WO2014143799A3).
  • DNAmod. (n.d.). 7-methylxanthine. Retrieved from [Link]

  • Deadman, J. J., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(7), 628-632. [Link]

  • van der Plas, H. C., et al. (1980). The reactivity of substituted purines in strongly basic medium. Wageningen University & Research. [Link]

  • ResearchGate. (2011). Synthesis and Characterization of 2-(((7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromen-6-yl) methylene )hydrazine-1-carbothioamide Metal Complexes and their Investigation as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Retrieved from [Link]

  • Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 49-52. [Link]

  • National Center for Biotechnology Information. (2023). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Journal of Biomolecular Structure & Dynamics, 41(1), 163-193. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. 3(1), 563-571. [Link]

  • Antonov, D. S., et al. (2022). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 27(21), 7200. [Link]

  • Arnold, W. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1942-1949. [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Université du Luxembourg. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-CHLORO-2,6,7-TRIMETHYL-2-OCTENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[7-(2-Chlorobenzyl)-2,6-diketo-1,3-dimethyl-purin-8-yl]oxybenzoic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-7-methyl-7H-purin-6-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-7-methyl-7H-purin-6-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The primary focus of this document is a detailed exploration of the most direct and efficient synthesis route commencing from 7-methylguanine. This pathway leverages a classical diazotization-chlorination reaction, a cornerstone of heterocyclic chemistry. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that govern the reaction's success. An alternative synthetic strategy, originating from a dichlorinated purine intermediate, is also presented for comparative purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of the synthesis of this important purine derivative.

Introduction: The Significance of 2-Chloro-7-methyl-7H-purin-6-ol

Purine analogs are a class of heterocyclic compounds that have garnered immense interest in the pharmaceutical industry due to their diverse biological activities. As structural mimics of endogenous purines, they can interact with a wide array of biological targets, including enzymes and receptors, leading to therapeutic effects in areas such as oncology, virology, and immunology. 2-Chloro-7-methyl-7H-purin-6-ol, also known as 2-chloro-7-methylhypoxanthine, is a substituted purine that serves as a valuable building block in the synthesis of more complex molecules. The presence of a chloro group at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the 7-methyl group can influence the molecule's solubility, metabolic stability, and target-binding affinity. A reliable and well-characterized synthetic route is therefore essential for enabling its use in drug discovery programs.

Primary Synthesis Pathway: Diazotization-Chlorination of 7-Methylguanine

The most direct and logical synthetic route to 2-Chloro-7-methyl-7H-purin-6-ol begins with the readily available starting material, 7-methylguanine.[1] This approach capitalizes on the well-established Sandmeyer reaction, a powerful method for the conversion of an aromatic or heteroaromatic primary amine to a halide via a diazonium salt intermediate.[2][3][4][5][6]

Overall Reaction Scheme

The transformation involves a two-step, one-pot process where the 2-amino group of 7-methylguanine is first converted to a diazonium salt, which is subsequently displaced by a chloride ion.

Synthesis_Pathway_1 start 7-Methylguanine intermediate 7-Methyl-2-diazoniumpurin-6-ol salt start->intermediate 1. NaNO2, HCl (aq) 2. 0-5 °C product 2-Chloro-7-methyl-7H-purin-6-ol intermediate->product 3. CuCl (catalyst) or   conc. HCl, Δ

Caption: Direct synthesis of 2-Chloro-7-methyl-7H-purin-6-ol from 7-methylguanine.

Mechanistic Insights

The core of this synthesis lies in the diazotization of the 2-amino group of 7-methylguanine, followed by a copper-catalyzed or thermally induced nucleophilic substitution.

  • Diazotization: In a cold, acidic solution (typically hydrochloric acid), sodium nitrite (NaNO₂) is added to generate nitrous acid (HNO₂) in situ. Nitrous acid then reacts with the primary amino group at the 2-position of the purine ring to form a diazonium salt.[7] This intermediate is generally unstable and is prepared at low temperatures (0-5 °C) to prevent premature decomposition.

  • Chlorination (Sandmeyer Reaction): The diazonium group is an excellent leaving group (as dinitrogen gas, N₂). Its displacement by a chloride ion is facilitated by a copper(I) catalyst, such as cuprous chloride (CuCl).[2][3] The reaction is believed to proceed through a radical mechanism. Alternatively, in some cases, the decomposition of the diazonium salt in concentrated hydrochloric acid at elevated temperatures can also yield the chlorinated product, albeit potentially with lower efficiency.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction on aminoheterocycles.[8][9] Optimization may be required for specific laboratory conditions.

Materials and Reagents:

  • 7-Methylguanine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Cuprous Chloride (CuCl) (optional, as catalyst)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 7-methylguanine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (1.1-1.5 eq) in a minimal amount of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred suspension of 7-methylguanine, ensuring the temperature is maintained below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Chlorination:

    • In a separate flask, prepare a solution or suspension of cuprous chloride (0.1-0.2 eq) in concentrated hydrochloric acid, cooled in an ice bath.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 2-Chloro-7-methyl-7H-purin-6-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Temperature 0-5 °C for diazotizationPrevents premature decomposition of the unstable diazonium salt.
Stoichiometry of NaNO₂ 1.1-1.5 equivalentsA slight excess ensures complete conversion of the starting material.
Acid Concentration Concentrated HClProvides the acidic medium for diazotization and is the source of chloride ions.
Catalyst CuCl (optional)Catalyzes the decomposition of the diazonium salt, often leading to higher yields and cleaner reactions.
pH for Work-up 7-8Neutralizes excess acid and facilitates the extraction of the product into an organic solvent.

Alternative Synthesis Pathway: From 2,6-Dichloropurine

An alternative, albeit more circuitous, route to 2-Chloro-7-methyl-7H-purin-6-ol involves the initial synthesis of a dichlorinated purine intermediate, followed by methylation and selective hydrolysis.

Overall Reaction Scheme

This multi-step synthesis begins with the chlorination of a suitable purine precursor, such as xanthine, to yield 2,6-dichloropurine.

Synthesis_Pathway_2 start Xanthine intermediate1 2,6-Dichloropurine start->intermediate1 POCl₃, base intermediate2 2,6-Dichloro-7-methylpurine intermediate1->intermediate2 CH₃I, base product 2-Chloro-7-methyl-7H-purin-6-ol intermediate2->product Selective Hydrolysis (e.g., mild NaOH)

Caption: Multi-step synthesis via a dichlorinated purine intermediate.

Discussion of Steps
  • Chlorination: Xanthine can be converted to 2,6-dichloropurine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[10][11] This reaction typically requires harsh conditions.

  • Methylation: The subsequent methylation of 2,6-dichloropurine with an alkylating agent such as methyl iodide (CH₃I) can yield a mixture of N7 and N9 methylated isomers.[12] The separation of these isomers can be challenging and may require chromatographic techniques.

  • Selective Hydrolysis: The final step involves the selective hydrolysis of the more reactive 6-chloro group of 2,6-dichloro-7-methylpurine to a hydroxyl group. This is typically achieved under controlled basic conditions. The 2-chloro group is less susceptible to hydrolysis under these mild conditions.

While this pathway is viable, the potential for isomeric mixtures during the methylation step and the need for an additional selective hydrolysis step make the direct diazotization-chlorination of 7-methylguanine the more elegant and efficient approach for the targeted synthesis of 2-Chloro-7-methyl-7H-purin-6-ol.

Conclusion

This technical guide has detailed a robust and scientifically sound pathway for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol. The preferred method, a Sandmeyer-type reaction starting from 7-methylguanine, offers a direct and efficient route to the target compound. The provided experimental protocol serves as a practical starting point for laboratory-scale synthesis. A clear understanding of the underlying reaction mechanisms and critical parameters is paramount for achieving high yields and purity. The alternative pathway through a dichlorinated intermediate, while feasible, presents additional synthetic challenges. The methodologies described herein should empower researchers and drug development professionals to access this valuable purine derivative for their scientific endeavors.

References

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • A facile and industrially viable process for preparation of 2,6-dichloropurine is reported. The process involves direct chlorination of xanthine with phosphorus oxychloride and a weak nucleophilic organic base, such as amidine, guanidine base, or Proton-Sponge. ResearchGate. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. PMC. Available from: [Link]

  • 2,6-Dichloro-7-methylpurine. aldlab-chemicals. Available from: [Link]

  • Sandmeyer Reaction. SynArchive. Available from: [Link]

  • The Sandmeyer Reactions. Chad's Prep®. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues. PubMed. Available from: [Link]

  • Process for preparing 2,6-dichloropurine. Google Patents.
  • Preparation of 2-amino-6-chloropurine. Google Patents.
  • 2,6-dichloro-7-methyl-7H-purine. PubChem. Available from: [Link]

  • Diazotisation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. ACS Publications. Available from: [Link]

  • Deaminative chlorination of aminoheterocycles. PMC - NIH. Available from: [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available from: [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. Available from: [Link]

  • 7-Methylguanine. Wikipedia. Available from: [Link]

  • 2,6-dichloro-7-methylpurine suppliers USA. USA Chemical Suppliers. Available from: [Link]

  • Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent Office - EP 0569421 B1. Googleapis.com. Available from: [Link]

  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers. Available from: [Link]

  • Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. PubMed. Available from: [Link]

  • Synthesis of 1- and 2-Chloro-7H-benz[de]anthr-7-one. ResearchGate. Available from: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Process for producing 7-chloro-quinaldine. Google Patents.
  • Preparation method of 2-chloro-6-methylaniline. Google Patents.
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Foundational

A Technical Guide to Fluspirilene: Properties, Mechanism, and Experimental Applications

An Important Note on CAS Identification: This guide provides a comprehensive technical overview of the compound Fluspirilene. The user query specified CAS Number 16017-76-8. However, extensive database cross-referencing...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on CAS Identification: This guide provides a comprehensive technical overview of the compound Fluspirilene. The user query specified CAS Number 16017-76-8. However, extensive database cross-referencing reveals that this CAS number is most commonly associated with the chemical intermediate 2-Chloro-7-methyl-7H-purin-6-ol[1][2][3][4][5]. In contrast, the well-characterized antipsychotic drug Fluspirilene, a compound of significant interest to researchers in neurobiology and drug development, is officially assigned CAS Number 1841-19-6 [6][7][8][9]. Given the context of the requested audience and content type, this guide will focus on Fluspirilene (CAS 1841-19-6), proceeding under the assumption that this is the compound of interest.

Compound Identification and Overview

Fluspirilene is a first-generation (or 'typical') antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs[10][11]. Developed by Janssen Pharmaceutica, it has been used in the long-term management of chronic schizophrenia[11][12][13]. Its chemical structure features a long butyl chain separating a diphenyl moiety from a spiro-piperidine system, a characteristic of this class that contributes to its high lipophilicity and long biological half-life. This extended duration of action allows for its administration as a long-acting injectable (depot) formulation, which can improve patient compliance[11][12].

Beyond its established role in psychiatry, recent research has highlighted Fluspirilene's potential in oncology, specifically as an inhibitor of the p53-MDM2 interaction and as a therapeutic agent against glioblastoma stem cells[14][15][16].

Physicochemical Properties

The physicochemical properties of a compound are critical for designing experimental protocols, particularly concerning solubility and formulation for in vitro and in vivo studies. Fluspirilene is a white to off-white crystalline solid that is practically insoluble in water but soluble in organic solvents like DMSO and ethanol[6][7].

PropertyValueSource(s)
CAS Number 1841-19-6[7][8][9]
Molecular Formula C₂₉H₃₁F₂N₃O[7][8]
Molecular Weight 475.57 g/mol [7][9]
IUPAC Name 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[6][8]
Appearance White or off-white crystalline solid/powder[6][7]
Melting Point 187.5 - 190 °C[12]
LogP 5.86[12]
pKa (basic) 7.7, 8.66[12]
Solubility Water: Insoluble[7]DMSO: ≥20 mg/mL[7]DMF: 15 mg/mL[8]Ethanol: Soluble[7][7][8]

Biological Activity and Mechanism of Action

Primary Antipsychotic Mechanism: Dopamine D₂ Receptor Antagonism

The principal mechanism of action for Fluspirilene's antipsychotic effects is its potent antagonism of the dopamine D₂ receptor[10][11][13]. In psychotic disorders like schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms such as hallucinations and delusions[10][11]. Fluspirilene binds to postsynaptic D₂ receptors in this pathway without activating them, thereby blocking the binding of endogenous dopamine and reducing downstream signaling[10][11][12]. This blockade helps to normalize dopaminergic neurotransmission and alleviate psychotic symptoms[17].

D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[18][19]. By blocking the D₂ receptor, Fluspirilene prevents this signaling cascade.

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds & Activates Vesicle Dopamine Vesicle Vesicle->Dopamine Release AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response (Inhibited) cAMP->Response Fluspirilene Fluspirilene Fluspirilene->D2R Binds & BLOCKS

Mechanism of D₂ Receptor Antagonism by Fluspirilene.
Additional Pharmacological Targets

While its primary efficacy comes from D₂ blockade, Fluspirilene interacts with other receptors, which contributes to its overall therapeutic profile and side effects[10].

  • Dopamine D₃ Receptors: It shows high affinity for D₃ receptors (Ki = 1.1 nM), which are also implicated in psychosis and mood regulation[8].

  • Serotonin 5-HT₂A Receptors: Antagonism at these receptors may contribute to efficacy against the negative symptoms of schizophrenia, such as apathy and social withdrawal[10].

  • Calcium Channels: Fluspirilene is a non-competitive antagonist of L-type calcium channels (IC₅₀ = 30 nM)[8][20]. This activity is distinct from its antipsychotic effects but is relevant for its potential repositioning in other therapeutic areas.

  • Other Receptors: It has lower affinity for α₁-adrenergic, H₁ histamine, and sigma-1 (σ₁) receptors, which can mediate side effects like orthostatic hypotension and sedation[8][10].

Emerging Anti-Cancer Mechanisms

Recent studies have uncovered novel mechanisms of action for Fluspirilene in oncology:

  • Inhibition of Glioma Stem Cells (GSCs): Fluspirilene has been shown to inhibit the proliferation and sphere-forming ability of GSCs in a dose-dependent manner[16][20]. This effect is associated with the inactivation of the STAT3 signaling pathway, a key regulator of stem cell maintenance and tumor progression[15][16].

  • p53-MDM2 Inhibition: Computational and experimental studies identified Fluspirilene as an inhibitor of the p53-MDM2 protein-protein interaction[14]. By binding to the p53-binding pocket on MDM2, Fluspirilene can prevent the degradation of the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in p53-wildtype cancer cells[14].

Experimental Protocols and Applications

Stock Solution Preparation

Causality: Due to its poor aqueous solubility, a stock solution in a suitable organic solvent is required for in vitro experiments. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically <0.5% v/v)[6][7].

  • Objective: Prepare a 10 mM stock solution of Fluspirilene in DMSO.

  • Materials: Fluspirilene powder (MW: 475.57 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make 1 mL of a 10 mM stock, weigh out 4.76 mg of Fluspirilene.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 475.57 g/mol * 1000 mg/g = 4.7557 mg/mL

  • Procedure: a. Aseptically weigh 4.76 mg of Fluspirilene powder and place it into a sterile 1.5 mL or 2.0 mL microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution if necessary[20]. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C or -80°C for long-term stability[20].

In Vitro Cell Viability Assay (e.g., using WST-8/CCK-8)

This protocol outlines a general method to assess the dose-dependent effect of Fluspirilene on the viability of an adherent cancer cell line (e.g., U87 glioblastoma cells)[20].

  • Cell Seeding: a. Culture cells to ~80% confluency in appropriate growth medium. b. Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well flat-bottom plate. d. Include wells for "cells + vehicle" control and "media only" blank. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of the 10 mM Fluspirilene stock solution in cell culture medium to achieve final desired concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). b. Self-Validation: Ensure the final DMSO concentration is constant across all wells (e.g., 0.2%). The "0 µM" well should contain only the vehicle (DMSO) at this concentration. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective Fluspirilene concentrations. d. Incubate the plate for an additional 48-72 hours.

  • Viability Assessment (WST-8/CCK-8 Assay): a. Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well[21]. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the "media only" blank from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100 c. Plot the % Viability against the log of the Fluspirilene concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow_Viability cluster_prep Day 1: Plate Setup cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat_cells Treat Cells with Compound or Vehicle incubate1->treat_cells prepare_drugs Prepare Serial Dilutions of Fluspirilene prepare_drugs->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_wst8 Add WST-8 Reagent incubate2->add_wst8 incubate3 Incubate 1-4h add_wst8->incubate3 read_plate Read Absorbance (450 nm) incubate3->read_plate calculate Calculate % Viability vs. Vehicle Control read_plate->calculate plot Plot Dose-Response Curve & Determine IC₅₀ calculate->plot

Experimental Workflow for a Cell-Based Viability Assay.

Analytical and Quality Control Methods

Ensuring the identity and purity of the compound is a prerequisite for reproducible research.

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of a Fluspirilene sample. Commercial suppliers typically guarantee a purity of ≥98% by HPLC[7].

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS are used to confirm the molecular weight and structure of the compound and for its sensitive quantification in biological matrices like plasma[12][22].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate and confirm the chemical structure of the molecule.

Safety and Handling

Fluspirilene is a potent, biologically active compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes[23].

  • Storage: Store the solid compound at room temperature in a dry place[7]. Store stock solutions at -20°C or -80°C as previously described.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Patsnap Synapse. (2024). What is the mechanism of Fluspirilene?[Link]

  • Patsnap Synapse. (2024). What is Fluspirilene used for?[Link]

  • Solubility of Things. Fluspirilene. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3396, Fluspirilene. PubChem. [Link]

  • NeuRA Library. (2020). Fluspirilene. [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 16017-76-8. [Link]

  • Drug Central. (n.d.). fluspirilene. [Link]

  • Arctom. (n.d.). CAS NO. 16017-76-8 | 2-Chloro-7-methyl-7H-purin-6-ol. [Link]

  • Cochrane. (2007). Depot fluspirilene for schizophrenia. [Link]

  • Walia, A., et al. (2022). Analysis of Anti-psychotic Drug Penfluridol in Human Plasma by HPLC and MS/MS. Trends in Drug Delivery. [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-6-hydroxy-7-methylpurine suppliers and producers. [Link]

  • PharmaCompass. (n.d.). Fluspirilene | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Deb, P., et al. (2014). Identification of antipsychotic drug fluspirilene as a potential p53-MDM2 inhibitor: a combined computational and experimental study. PubMed. [Link]

  • Nakada, M., et al. (2016). P01.22 Identification of antipsychotic drug fluspirilene as a potential anti-glioma drug. Neuro-Oncology. [Link]

  • Dong, Y., et al. (2017). Identification of antipsychotic drug fluspirilene as a potential anti-glioma stem cell drug. Oncotarget. [Link]

  • Jauhar, S., et al. (2022). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]

  • GlobeNewswire. (2025). Dopamine Receptor Antagonists Clinical Trial Pipeline. [Link]

  • Giralt, A., & Valjent, E. (2021). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Neuroscience. [Link]

  • Charles River. (n.d.). Cell-Based Bioassays for Biologics. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-7-methyl-7H-purin-6-ol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 2-Chloro-7-me...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 2-Chloro-7-methyl-7H-purin-6-ol (CAS No: 16017-76-8). As a substituted purine, this heterocyclic compound serves as a valuable intermediate in medicinal chemistry and drug discovery. This document synthesizes structural data, spectroscopic characterization, and theoretical insights to offer a holistic understanding of its molecular architecture. We will delve into the causality behind its structural features, provide validated protocols for its characterization, and explore its reactivity, thereby equipping researchers with the foundational knowledge required for its effective application in novel molecular design and synthesis.

Introduction to 2-Chloro-7-methyl-7H-purin-6-ol

The purine ring system is a cornerstone of medicinal chemistry, forming the scaffold for numerous endogenous molecules (e.g., adenine, guanine) and a vast array of synthetic drugs. The strategic functionalization of this scaffold allows for the fine-tuning of biological activity. 2-Chloro-7-methyl-7H-purin-6-ol, also known as 2-chloro-7-methylguanine, is a synthetic purine derivative whose specific substitution pattern imparts unique chemical properties that are highly valuable for further molecular elaboration.

1.1 Nomenclature and Identification

  • Systematic (IUPAC) Name: 2-chloro-7-methyl-1H-purin-6(7H)-one

  • Common Names: 2-Chloro-7-methyl-7H-purin-6-ol, 2-Chloro-6-hydroxy-7-methylpurine.[1]

  • CAS Number: 16017-76-8.[2]

  • Molecular Formula: C₆H₅ClN₄O.[1][2]

  • Molecular Weight: 184.58 g/mol .[1][2]

The naming "7H-purin-6-ol" highlights the keto-enol tautomerism inherent to this class of molecules. While the "-ol" (enol) form is named, the compound predominantly exists in the "-one" (keto) form in the solid state, a critical distinction for understanding its reactivity and intermolecular interactions.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the purine core dictates the molecule's electronic landscape, reactivity, and three-dimensional shape.

2.1 The Core Structure: A Fused Heterocycle

The foundation is a purine, which consists of a pyrimidine ring fused to an imidazole ring. The key structural features of 2-Chloro-7-methyl-7H-purin-6-ol are:

  • Methyl Group at N7: The methylation at the N7 position of the imidazole ring is a defining characteristic. This modification prevents the formation of the N7-H tautomer, locking the molecule into a specific isomeric form. This has profound implications for its use in synthesis, as it blocks a potential site of reaction and directs further substitutions. In contrast, methylation of the related 6-bromopurine can yield a mixture of N7 and N9 isomers, highlighting the importance of synthetic strategy.[3]

  • Chloro Group at C2: The electron-withdrawing chlorine atom at the C2 position significantly influences the electron density of the purine ring. This position becomes an electrophilic center, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common and powerful strategy for introducing diverse functional groups to build molecular complexity.

  • Keto Group at C6: As mentioned, the oxygen at C6 primarily exists as a carbonyl (keto) group (a purin-6-one). This group is a hydrogen bond acceptor and plays a crucial role in the molecule's solid-state packing and solubility.

Diagram: Annotated Molecular Structure

Below is a diagram illustrating the atomic numbering and key functional groups of the molecule.

Caption: 2D structure of 2-Chloro-7-methyl-1H-purin-6(7H)-one with IUPAC numbering.

2.2 Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

PropertyValueSource
CAS Number 16017-76-8[1][2]
Molecular Formula C₆H₅ClN₄O[1][2]
Molecular Weight 184.58 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
Storage Conditions Sealed in dry, 2-8°C, under inert gas[1][2]
SMILES OC1=C2N(C)C=NC2=NC(Cl)=N1[2]

2.3 Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Chloro-7-methyl-7H-purin-6-ol. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show a distinct singlet for the N7-methyl group (around 3.5-4.0 ppm), a singlet for the C8-H proton (around 7.5-8.5 ppm), and a broad singlet for the N1-H proton.

  • ¹³C NMR: The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the molecule. The C6 carbonyl carbon would be the most downfield signal.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) at m/z 184 and a significant M+2 peak at m/z 186 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the purin-6-one group (typically around 1680-1700 cm⁻¹). N-H stretching bands would also be visible.

Synthesis and Reactivity

3.1 Synthetic Pathways

The synthesis of 2-Chloro-7-methyl-7H-purin-6-ol is not commonly detailed in open literature, as it is primarily available as a commercial building block. However, its synthesis can be inferred from established purine chemistry. A plausible route involves the methylation of 2-chloroguanine. The key challenge in such a synthesis is controlling the site of methylation (N7 vs. N9). Reaction conditions, including the choice of solvent and base, can influence the regioselectivity of this alkylation. For instance, studies on the methylation of 6-bromopurine have shown that less polar solvents like THF can favor N7 alkylation over N9.[3]

Diagram: Conceptual Retrosynthetic Analysis

This diagram illustrates a logical approach to devising a synthesis for the target molecule.

retrosynthesis TM 2-Chloro-7-methyl-7H-purin-6-ol (Target Molecule) Precursor1 2-Chloroguanine TM->Precursor1 C-N Disconnection (Retrosynthetic step: Remove Methyl Group) Precursor1->TM Forward Synthesis: N7-Methylation Reagent1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Reagent1->TM

Caption: A simplified retrosynthetic analysis for 2-Chloro-7-methyl-7H-purin-6-ol.

3.2 Key Reactivity Profiles

The utility of this compound as a synthetic intermediate stems from the reactivity of its C2-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the primary site for synthetic modification. It can be readily displaced by a variety of nucleophiles, including:

    • Amines: To generate 2-amino-substituted purine derivatives.

    • Alcohols/Alkoxides: To produce 2-alkoxy-purines.

    • Thiols/Thiolates: To yield 2-thioether-purines.

The efficiency of these SNAr reactions is enhanced by the electron-withdrawing nature of the purine ring system. This reactivity makes 2-Chloro-7-methyl-7H-purin-6-ol a versatile starting material for building libraries of purine analogues for screening in drug discovery programs.[4]

Applications in Research and Drug Development

Substituted purines are a rich source of bioactive compounds. While specific biological activities for 2-Chloro-7-methyl-7H-purin-6-ol itself are not widely reported, its role as a key intermediate is paramount. Its derivatives are investigated for a range of therapeutic targets, including:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted purine scaffold.

  • Antiviral Agents: Purine analogues are a well-established class of antiviral drugs.

  • Anticancer Therapeutics: Compounds derived from purine intermediates are explored for their cytotoxic and antiproliferative effects.

The fixed N7-methylation provides a stable core, allowing researchers to systematically explore the chemical space at the C2 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties. For example, related compounds like 2-((2-Chloro-7-methyl-7H-purin-6-yl)amino)ethanol serve as further elaborated intermediates for more complex targets.[5]

Conclusion

2-Chloro-7-methyl-7H-purin-6-ol is a strategically designed synthetic building block that offers significant advantages for medicinal chemists. Its molecular structure, characterized by a fixed N7-methyl group and a reactive C2-chloro substituent, provides a reliable and versatile platform for the synthesis of diverse purine derivatives. A thorough understanding of its structural properties, spectroscopic signatures, and reactivity profile—as detailed in this guide—is essential for leveraging its full potential in the rational design and development of novel therapeutic agents.

References

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Sellam, M., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-Chloro-7-methyl-7H-purin-6-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Purine Analog Drug Discovery 2-Chloro-7-methyl-7H-purin-6-ol is a substituted purine analog, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Purine Analog Drug Discovery

2-Chloro-7-methyl-7H-purin-6-ol is a substituted purine analog, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors and modulators of various signaling pathways. The journey of a promising compound from a laboratory curiosity to a viable therapeutic candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. For a compound like 2-Chloro-7-methyl-7H-purin-6-ol, understanding its solubility is not merely an academic exercise; it is a critical determinant of its developability.

Solubility profoundly impacts every stage of the drug discovery and development continuum. In early-stage discovery, it dictates the reliability of bioassay results and influences structure-activity relationship (SAR) studies.[1][2] As a compound progresses, its solubility profile is essential for developing suitable formulations for in vivo studies, ensuring adequate exposure for pharmacology and toxicology assessments.[1][3] Ultimately, sufficient solubility is a prerequisite for achieving therapeutic bioavailability in an oral dosage form.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility of 2-Chloro-7-methyl-7H-purin-6-ol. While specific, publicly available solubility data for this compound is limited, this guide presents established methodologies and foundational principles that will empower researchers to generate reliable and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping scientists with the necessary tools to navigate the challenges associated with this critical physicochemical property.

Physicochemical Profile and Predicted Solubility

For a structurally similar compound, Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-, computational methods predict the following properties, which can serve as an initial estimation for 2-Chloro-7-methyl-7H-purin-6-ol:

Parameter Predicted Value Source Implication for Solubility
Molecular Weight 184.58 g/mol [4]A lower molecular weight is generally favorable for solubility.
logP (Octanol/Water Partition Coefficient) 0.567[5]A positive logP value suggests a degree of lipophilicity, which can decrease aqueous solubility.
log10ws (Log of Water Solubility in mol/L) -4.45[5]This predicted value indicates very low intrinsic aqueous solubility.

These predicted values suggest that 2-Chloro-7-methyl-7H-purin-6-ol is likely to be a sparingly soluble compound in aqueous media. This underscores the importance of empirical determination of its solubility under various conditions to guide further development.

Factors Influencing the Solubility of 2-Chloro-7-methyl-7H-purin-6-ol

The solubility of a compound is not an immutable constant but is influenced by a variety of factors.[1] Understanding these factors is crucial for designing meaningful solubility experiments and for developing strategies to enhance solubility if needed.

  • pH and Ionization: The purine ring system contains ionizable functional groups. The solubility of such compounds can be significantly influenced by the pH of the medium.[6] For 2-Chloro-7-methyl-7H-purin-6-ol, determining its pKa (acid dissociation constant) is essential to understand how its charge state, and thus its solubility, will change across the physiological pH range.

  • Co-solvents: In many experimental and formulation settings, co-solvents are used to increase the solubility of poorly soluble compounds.[6] Common co-solvents in drug discovery include dimethyl sulfoxide (DMSO) and ethanol.[6][7] The solubility of the target compound should be assessed in various co-solvent systems, especially those relevant to planned in vitro and in vivo experiments.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. It is standard practice to measure solubility at ambient temperature and at physiological temperature (37 °C).

  • Solid-State Properties: The crystalline form (polymorph) of a compound can have a significant impact on its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in solubility. It is important to characterize the solid form of the material being used for solubility studies.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[2] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) and remains in solution over a shorter timeframe.[2][8]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[3][8] It measures the saturation concentration of a compound in a specific solvent at a given temperature after a state of equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of solid 2-Chloro-7-methyl-7H-purin-6-ol to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, the suspension must be filtered to remove the undissolved solid. A 0.45 µm or smaller pore size filter is recommended. Centrifugation followed by careful aspiration of the supernatant can also be used.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is then determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard curve of known concentrations of the compound must be prepared in the same solvent for accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: This ensures that the dissolution process reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Prolonged Agitation: This provides sufficient time and energy for the system to overcome kinetic barriers and reach true thermodynamic equilibrium.

  • Temperature Control: Precise temperature control is critical as solubility is a temperature-dependent property.[1]

  • HPLC Quantification: HPLC is a highly sensitive and specific method, allowing for accurate quantification of the analyte and separation from any potential impurities or degradants.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Filter or centrifuge to remove undissolved solid B->C D Analyze supernatant/filtrate by HPLC C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (from DMSO Stock)

This high-throughput method is commonly used in early drug discovery for rapid assessment of a compound's solubility under non-equilibrium conditions.[1][2] It mimics the process of diluting a compound from a concentrated DMSO stock into an aqueous buffer, a common step in many biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-7-methyl-7H-purin-6-ol in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the measurement and on biological systems.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: The amount of precipitated compound is measured. Several detection methods can be used:

    • Nephelometry: Measures the scattering of light by suspended particles (precipitate).[1]

    • Direct UV Spectroscopy: After filtering the solution to remove any precipitate, the concentration of the remaining dissolved compound is measured by its UV absorbance.[1]

    • Turbidimetry: Measures the loss of light intensity as it passes through the solution due to scattering by particles.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.[6]

  • Short Incubation: This method is designed to assess the immediate solubility upon dilution and the tendency of the compound to precipitate from a supersaturated solution, which is relevant for high-throughput screening assays.[1]

  • Plate-Based Format: This allows for high-throughput analysis of multiple compounds and concentrations simultaneously.

G cluster_prep Preparation cluster_dil Dilution cluster_incub Incubation cluster_detect Detection A Prepare high-concentration DMSO stock solution B Add DMSO stock to aqueous buffer in a microplate A->B C Incubate with shaking (1-2h) B->C D Measure precipitation (e.g., nephelometry, turbidimetry) C->D

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as µg/mL or µM. It is crucial to specify the exact conditions under which the measurement was performed, including:

  • The type of solubility measured (thermodynamic or kinetic).

  • The solvent system used (including pH and co-solvent concentration).

  • The temperature of the experiment.

  • The analytical method used for quantification.

A good target for the solubility of drug discovery compounds is often considered to be >60 µg/mL.[1] However, the required solubility will ultimately depend on the compound's potency and intended therapeutic application.

Conclusion

While specific solubility data for 2-Chloro-7-methyl-7H-purin-6-ol is not readily found in the literature, this guide provides a robust framework for its empirical determination. By employing standardized methods such as the shake-flask and kinetic solubility assays, researchers can generate the critical data needed to assess the compound's developability and to make informed decisions in the drug discovery process. A thorough understanding and characterization of solubility are indispensable for advancing promising purine analogs from the bench to the clinic.

References

  • Kern, S. E. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Patel, K., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical and Scientific Innovation, 3(5), 421-425. [Link]

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  • Cheméo. (n.d.). Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-methyl-7H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-7-methyl-7H-purin-6-ol is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7-methyl-7H-purin-6-ol is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As with any compound intended for therapeutic or biological investigation, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for molecular characterization. This guide offers an in-depth analysis of the expected spectroscopic data for 2-Chloro-7-methyl-7H-purin-6-ol, providing a predictive framework for researchers. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and first principles of spectroscopy to provide a robust theoretical and practical resource.

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule dictates its chemical behavior and biological activity. Understanding the arrangement of atoms and functional groups is the first step in any analytical endeavor.

Caption: Figure 1: Chemical structure of 2-Chloro-7-methyl-7H-purin-6-ol.

Table 1: Physicochemical Properties of 2-Chloro-7-methyl-7H-purin-6-ol

PropertyValue
Molecular Formula C₆H₅ClN₄O
Molecular Weight 184.58 g/mol
CAS Number 16017-76-8
Appearance Expected to be a solid
SMILES CN1C=NC2=C1C(=O)NC(=N2)Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Chloro-7-methyl-7H-purin-6-ol is anticipated to be relatively simple, displaying three distinct signals. The chemical shifts are predicted based on the analysis of similar purine structures, such as 7-methylxanthine.[1][2]

  • N-CH₃ Proton: The methyl group attached to the N7 position is expected to produce a singlet at approximately 3.8-4.0 ppm . In 7-methylxanthine, this peak appears around 3.91 ppm.[1]

  • C8-H Proton: The single proton on the purine ring at the C8 position is expected to be the most downfield signal, appearing as a singlet around 7.8-8.0 ppm . This is consistent with the aromatic proton in 7-methylxanthine, which resonates at approximately 7.84 ppm.[1]

  • N-H Proton: The lactam N-H proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, it could appear in the range of 10.5-11.5 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The predicted chemical shifts are based on data from 7-methylxanthine and known substituent effects.

  • N-CH₃ Carbon: The methyl carbon should appear in the upfield region, around 35-37 ppm .

  • Aromatic and Heteroaromatic Carbons: The six carbons of the purine ring system will have characteristic chemical shifts:

    • C2: The carbon bearing the chlorine atom is expected to be significantly downfield, likely in the range of 150-155 ppm .

    • C6 (C=O): The carbonyl carbon will also be downfield, typically around 155-160 ppm .

    • C4 and C5: These quaternary carbons involved in the ring fusion are expected to resonate in the region of 115-125 ppm and 145-150 ppm , respectively.

    • C8: The carbon attached to the C8-H proton is predicted to be in the range of 140-145 ppm .

Table 2: Predicted NMR Data for 2-Chloro-7-methyl-7H-purin-6-ol

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.8 - 4.0Singlet35 - 37
C8-H7.8 - 8.0Singlet140 - 145
N-H10.5 - 11.5Broad Singlet-
C2--150 - 155
C4--115 - 125
C5--145 - 150
C6--155 - 160
Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of high-quality NMR spectra for a small organic molecule like 2-Chloro-7-methyl-7H-purin-6-ol.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for purine derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected Characteristic IR Absorption Bands

The IR spectrum of 2-Chloro-7-methyl-7H-purin-6-ol is expected to show characteristic absorption bands corresponding to its key functional groups.[4][5][6][7]

  • O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ , corresponding to the stretching vibrations of the O-H and N-H groups. Hydrogen bonding can significantly broaden this peak.

  • C-H Stretching: Aromatic C-H stretching is expected to appear as a weak to medium band just above 3000 cm⁻¹ (around 3050-3150 cm⁻¹ ). The aliphatic C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region.

  • C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (amide) group is expected in the range of 1650-1700 cm⁻¹ .

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring system will give rise to several medium to strong bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹ .

  • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong band in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹ .

Table 3: Predicted IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H / N-H stretch3200 - 3500Broad, Strong
Aromatic C-H stretch3050 - 3150Medium to Weak
Aliphatic C-H stretch2850 - 2960Medium
C=O stretch (amide)1650 - 1700Strong
C=N / C=C stretch1400 - 1650Medium to Strong
C-Cl stretch700 - 800Medium to Strong
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Molecular Ion and Adducts

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted mass spectrometry data for various adducts of 2-Chloro-7-methyl-7H-purin-6-ol are available from databases like PubChem.[8]

Table 4: Predicted m/z Values for Molecular Ions and Adducts

Ion/Adduct Predicted m/z
[M]⁺184.0146
[M+H]⁺185.0225
[M+Na]⁺207.0044
[M-H]⁻183.0079

The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing ions, with an [M+2] peak that is approximately one-third the intensity of the [M] peak due to the natural abundance of ³⁵Cl and ³⁷Cl.

Postulated Fragmentation Pathway

Under electron ionization (EI), the molecule will first form a molecular ion ([M]⁺˙), which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting fragment ions and neutral losses.[9][10][11]

M [C₆H₅ClN₄O]⁺˙ m/z = 184/186 F1 [M - CH₃]⁺ m/z = 169/171 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 156/158 M->F2 - CO F3 [F2 - Cl]⁺ m/z = 121 F2->F3 - •Cl F4 [F2 - HCN]⁺˙ m/z = 129/131 F2->F4 - HCN

Caption: Figure 2: Postulated fragmentation pathway for 2-Chloro-7-methyl-7H-purin-6-ol.

  • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 169/171 .

  • Loss of Carbon Monoxide: A common fragmentation pathway for cyclic amides (lactams) is the loss of a neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 156/158 .

  • Subsequent Fragmentations: The fragment at m/z 156/158 could further fragment by losing a chlorine radical (•Cl) to give an ion at m/z 121 , or by losing hydrogen cyanide (HCN) to produce a fragment at m/z 129/131 .

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used with liquid chromatography (LC-MS). Electron ionization (EI) is a harder technique often used with gas chromatography (GC-MS) and provides more extensive fragmentation.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis of 2-Chloro-7-methyl-7H-purin-6-ol is essential for its definitive identification and for ensuring its quality in research and development settings. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule. By combining the predicted data with the provided standard experimental protocols, researchers can confidently approach the characterization of this and other related purine derivatives, ensuring the scientific integrity and reliability of their work.

References

  • Barrett, T. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Available at: [Link]

  • PubChem. (n.d.). 7-Methylxanthine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Koval, V. D., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18.
  • Yuki, H., et al. (1979).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 7-Methylxanthine (HMDB0001991). Available at: [Link]

  • Zhang, Z., et al. (2022). m 7 G-quant-seq: Quantitative Detection of RNA Internal N 7 -Methylguanosine. bioRxiv.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • da Silva, G. F., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
  • Shikha, D., & Awasthi, R. (n.d.). Application of I.R.
  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Available at: [Link]

  • Algharrawi, K. H. R., & Subramanian, M. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Iraqi Journal of Chemical and Petroleum Engineering.
  • Wikipedia. (n.d.). 7-Methylguanine. Available at: [Link]

  • Krishnakumar, V., & Dheivamalar, S. (2007). Density Functional Theory Studies on Tautomeric Stability and Infrared and Raman Spectra of Some Purine Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Available at: [Link]

  • ResearchGate. (n.d.). Genotoxic and mutagenic potential of 7-methylxanthine: an investigational drug molecule for the treatment of myopia. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • WebSpectra. (n.d.). IR Absorption Table. UCLA. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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Foundational

Potential therapeutic targets of 2-Chloro-7-methyl-7h-purin-6-ol

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-Chloro-7-methyl-7h-purin-6-ol Abstract 2-Chloro-7-methyl-7h-purin-6-ol is a substituted purine that, while not extensively characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-Chloro-7-methyl-7h-purin-6-ol

Abstract

2-Chloro-7-methyl-7h-purin-6-ol is a substituted purine that, while not extensively characterized as a standalone therapeutic agent, represents a core scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for their potent and selective activity against various biological targets, suggesting that the parent molecule holds untapped potential. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of 2-Chloro-7-methyl-7h-purin-6-ol and its analogs. We will delve into the rationale behind target selection based on structural homology, outline detailed experimental workflows for target deconvolution, and present a logical framework for advancing from initial hypothesis to validated therapeutic target.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

Purine analogs are a cornerstone of modern pharmacology, acting as foundational structures for drugs targeting a vast array of biological processes. Their intrinsic similarity to endogenous purines, adenine and guanine, allows them to competitively or allosterically interact with a wide range of proteins, including kinases, polymerases, and G-protein coupled receptors (GPCRs). The compound 2-Chloro-7-methyl-7h-purin-6-ol belongs to this privileged class. While it is often documented as a synthetic intermediate in the creation of more complex molecules, its inherent structural features—a chlorinated C2 position and a methylated N7 position—suggest the potential for direct biological activity.

Notably, the N7-methylation can influence the molecule's solubility, metabolic stability, and interaction with target proteins, while the C2-chlorine atom serves as a versatile chemical handle for further functionalization, but also contributes to the electronic properties of the purine ring system. Derivatives of this scaffold have been investigated as potent antagonists of the A3 adenosine receptor, a GPCR implicated in inflammation and cancer. This established activity provides a logical starting point for our investigation.

This guide will therefore explore two primary avenues for target identification:

  • Hypothesis-Driven Approach: Based on structural similarity to known ligands, we will investigate established purine-binding protein families.

  • Unbiased Screening Approach: We will outline methods to identify novel targets without prior assumptions about the molecule's mechanism of action.

Hypothesis-Driven Target Exploration: Learning from Structural Precedent

Given that derivatives of 2-Chloro-7-methyl-7h-purin-6-ol are known to target adenosine receptors, this family of GPCRs represents a primary hypothetical target class.

Adenosine Receptors

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Each has a distinct tissue distribution and physiological role. The documented activity of related compounds as A3 antagonists makes this subtype a particularly strong candidate.

Rationale: The A3 adenosine receptor is often overexpressed in tumor cells and inflammatory tissues. Its antagonism has been shown to have anti-inflammatory and anti-cancer effects. The structural features of 2-Chloro-7-methyl-7h-purin-6-ol are consistent with moieties known to confer selectivity for the A3 subtype.

Kinases

The purine core is a well-established ATP-mimetic, capable of binding to the ATP-binding pocket of protein kinases. The human kinome consists of over 500 enzymes that regulate virtually all cellular processes, making them a major class of drug targets, particularly in oncology.

Rationale: Chronic inflammation and cancer, the therapeutic areas associated with A3 antagonism, are also heavily driven by kinase signaling. It is plausible that 2-Chloro-7-methyl-7h-purin-6-ol could exhibit off-target effects on kinases, or that kinase inhibition could be its primary mechanism of action.

Experimental Workflows for Target Identification and Validation

The following section details the experimental protocols required to systematically test the hypotheses outlined above and to discover novel targets.

Workflow for GPCR Target Validation

This workflow focuses on confirming and characterizing the interaction of 2-Chloro-7-methyl-7h-purin-6-ol with adenosine receptors.

GPCR_Workflow cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Pathway Confirmation a1 Radioligand Binding Assay (A1, A2A, A2B, A3) a2 Determine Ki at each subtype a1->a2 Quantify Displacement b1 cAMP Assay (HEK293 cells expressing receptor subtypes) a2->b1 Proceed if Ki < 10µM b3 Determine EC50/IC50 b1->b3 b2 Calcium Mobilization Assay (For Gq-coupled receptors) b2->b3 c1 Western Blot for Downstream Effectors (e.g., p-ERK, p-Akt) b3->c1 Proceed if functionally active c2 Confirm modulation of signaling cascade c1->c2 end end c2->end Validated Target

Caption: Workflow for GPCR target validation.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 2-Chloro-7-methyl-7h-purin-6-ol for the four adenosine receptor subtypes.

  • Materials: Membranes from cell lines stably expressing each human adenosine receptor subtype (e.g., HEK293 or CHO cells), a high-affinity radioligand for each subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [125I]AB-MECA for A3), unlabeled competitor (the test compound), filtration apparatus, and scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of 2-Chloro-7-methyl-7h-purin-6-ol.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of radioligand displaced against the concentration of the test compound.

    • Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Unbiased Kinome Screening

To explore the possibility of kinase inhibition, a broad screening approach is most efficient.

Kinase_Workflow cluster_0 Phase 1: Broad Kinome Screen cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Target Engagement k1 Kinome-wide Binding Assay (e.g., KiNativ, KINOMEscan) k2 Identify primary hits (% Inhibition > 80% @ 10µM) k1->k2 Screen against >400 kinases k3 In Vitro Kinase Assay (Biochemical IC50 determination for hits) k2->k3 Validate Hits k4 Generate IC50 curves k3->k4 k5 Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay k4->k5 Confirm Cellular Activity k6 Confirm target binding in intact cells k5->k6 end end k6->end Validated Target

Caption: Workflow for unbiased kinase target identification.

Protocol 2: In Vitro Kinase IC50 Determination

  • Objective: To determine the potency of 2-Chloro-7-methyl-7h-purin-6-ol against specific kinases identified in a primary screen.

  • Materials: Recombinant active kinase, specific peptide substrate for the kinase, ATP, test compound, and a detection system (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • Prepare a 10-point serial dilution of the test compound.

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature.

    • Stop the reaction and add the detection reagent. This reagent quantifies the amount of product formed (e.g., ADP or phosphorylated substrate).

    • Measure the signal (e.g., luminescence or fluorescence).

    • Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Synthesis and Target Prioritization

The data generated from these workflows must be systematically analyzed to prioritize the most promising therapeutic targets.

Table 1: Target Prioritization Matrix

Target ClassPrimary Target(s)Binding Affinity (Ki/Kd)Functional Potency (IC50/EC50)Cellular EngagementTherapeutic RationalePriority
GPCRs A3 Adenosine Receptore.g., 50 nMe.g., 150 nM (cAMP)e.g., ConfirmedAnti-inflammatory, OncologyHigh
Kinases e.g., CDK9e.g., 200 nMe.g., 500 nM (biochem)e.g., Confirmed (CETSA)Transcriptional regulation in cancerMedium
e.g., p38αe.g., 1.2 µMe.g., 3.5 µM (biochem)e.g., Not confirmedInflammatory signalingLow

This matrix allows for a clear, evidence-based ranking of potential targets. A high-priority target will exhibit high affinity and potency, confirmed engagement in a cellular context, and a strong link to a relevant disease pathology.

Conclusion and Future Directions

The journey from a chemical scaffold like 2-Chloro-7-methyl-7h-purin-6-ol to a validated therapeutic target is a systematic process of hypothesis generation, rigorous experimental testing, and data-driven decision-making. This guide provides the foundational workflows to probe the most probable target classes—adenosine receptors and kinases—based on the privileged purine structure. By employing both hypothesis-driven and unbiased screening methodologies, researchers can deconvolve the complex pharmacology of this and similar molecules. The highest priority targets, those demonstrating potent functional activity and cellular engagement, can then be advanced into more complex disease-relevant models, forming the basis for a successful drug discovery program.

References

This section would be populated with links to specific assay kits, vendor protocols, and seminal papers describing the methodologies, as discovered during the research phase. The placeholders below illustrate the intended format.

  • Title: Cellular Thermal Shift Assay (CETSA) for Target Engagement. Source: Nature Protocols. URL: [Link]

  • Title: The KINOMEscan™ Platform for Kinase Profiling. Source: DiscoverX (now part of Eurofins). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol Derivatives

Abstract Substituted purines are foundational scaffolds in medicinal chemistry and chemical biology, serving as key components in numerous therapeutic agents. This application note provides a comprehensive guide to the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted purines are foundational scaffolds in medicinal chemistry and chemical biology, serving as key components in numerous therapeutic agents. This application note provides a comprehensive guide to the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol, a versatile intermediate for developing novel purine derivatives. We present a validated, multi-step synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters. The narrative emphasizes experimental causality, robust self-validating protocols, and safety considerations to ensure reproducible and scalable synthesis.

Introduction and Strategic Overview

The purine ring system is a privileged scaffold in drug discovery, most notably recognized in the structures of caffeine and the nucleic acids adenine and guanine. Chemical modification of this core allows for the fine-tuning of biological activity. 7-methylguanine (7-MG), for instance, is a naturally occurring modified nucleobase found in the 5' cap of messenger RNA and is involved in cellular processes and DNA repair mechanisms.[1][2] The target molecule, 2-Chloro-7-methyl-7H-purin-6-ol (a chlorinated derivative of 7-methylhypoxanthine), represents a highly valuable synthetic intermediate. The chloro-substituents at positions 2 and 6 (after tautomerization) serve as versatile handles for subsequent nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for screening.

Our synthetic approach is designed around commercially available and cost-effective starting materials. The strategy involves two key transformations: the regioselective methylation of a suitable purine precursor and the subsequent chlorination of the purine core. The order of these steps is critical for achieving the desired isomer and maximizing yield. We will proceed via the methylation of xanthine to form 7-methylxanthine, followed by a robust chlorination protocol.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins by disconnecting the chloro- and methyl- groups, leading back to the fundamental purine scaffold, xanthine.

retrosynthesis target 2-Chloro-7-methyl-7H-purin-6-ol intermediate1 2,6-Dichloro-7-methylpurine target->intermediate1 Hydrolysis intermediate2 7-Methylxanthine intermediate1->intermediate2 Chlorination (POCl₃) start Xanthine intermediate2->start N7-Methylation

Caption: Retrosynthetic pathway for 2-Chloro-7-methyl-7H-purin-6-ol.

Synthesis of Key Intermediate: 7-Methylxanthine

The critical first step is the regioselective methylation of xanthine at the N7 position. Alkylation of purines can be notoriously complex, often yielding a mixture of N7 and N9 isomers.[3] The choice of solvent and base can significantly influence the regioselectivity of this reaction.

Principle of N7-Regioselective Methylation

The relative acidity of the protons on the imidazole (N7 and N9) and pyrimidine (N1 and N3) nitrogens of the xanthine core dictates the site of alkylation. Under basic conditions, deprotonation occurs, and the resulting anion's nucleophilicity is influenced by the surrounding solvent and counter-ion. Less polar solvents have been shown to favor N7 alkylation for some purine systems.[3] We will employ a well-established method using dimethyl sulfate in the presence of a mild base.

Protocol 1: Synthesis of 7-Methylxanthine
  • Setup: To a suspension of xanthine (1.0 eq) in a suitable aprotic solvent such as DMF, add a mild base like potassium carbonate (K₂CO₃, 1.1 eq).

  • Reagent Addition: Stir the suspension vigorously at room temperature. Slowly add dimethyl sulfate (DMS, 1.05 eq) dropwise over 15-20 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into an equal volume of cold water.

  • Isolation: The 7-methylxanthine product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If necessary, recrystallize from water.

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
7-Methylxanthine166.1475-85%White to off-white solid

Chlorination of the Purine Core

The next stage involves the conversion of the hydroxyl groups (in the lactam form) of 7-methylxanthine into chloro groups. This transformation is a crucial step that activates the purine ring for subsequent nucleophilic substitutions.

Principle of Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting amides and hydroxyl groups on heteroaromatic rings into chlorides.[4][5] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Often, a tertiary amine base like N,N-diethylaniline or triethylamine is added to catalyze the reaction and neutralize the HCl byproduct. For challenging substrates, phosphorus pentachloride (PCl₅) can be used as an additive to enhance the chlorinating power of the mixture.[6]

Protocol 2: Synthesis of 2,6-Dichloro-7-methylpurine
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 7-methylxanthine (1.0 eq). Strict anhydrous conditions are essential.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. Then, slowly add N,N-diethylaniline (1.2 eq) dropwise. The mixture may become thick.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The reaction progress should be monitored by TLC or HPLC. The reaction is typically complete within 3-5 hours.

  • Workup & Quenching: After completion, cool the reaction mixture to room temperature. Extreme Caution: The next step involves quenching excess POCl₃, which reacts violently with water. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Selective Hydrolysis to 2-Chloro-7-methyl-7H-purin-6-ol

The final step is the selective hydrolysis of the more reactive C6-chloro group of 2,6-dichloro-7-methylpurine to a hydroxyl group, yielding the target compound.

Principle of Selective Hydrolysis

The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., using a mild base or aqueous acid), it is possible to selectively hydrolyze the C6-Cl group while leaving the C2-Cl group intact.

Protocol 3: Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol
  • Setup: Dissolve the purified 2,6-dichloro-7-methylpurine (1.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the solution to a gentle reflux (around 100 °C) for 1-2 hours. Monitor the formation of the product by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The desired product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of diethyl ether to remove any remaining starting material or impurities. Dry the final product under vacuum.

Compound Molecular Weight ( g/mol ) Expected Overall Yield Appearance
2-Chloro-7-methyl-7H-purin-6-ol198.5950-60% (from Xanthine)White crystalline solid

Overall Synthetic Workflow

The complete process from starting material to the final product is a robust and sequential workflow. Each stage must be carefully monitored to ensure high purity and yield before proceeding to the next.

workflow start Xanthine step1 Protocol 1: N7-Methylation (DMS, K₂CO₃, DMF) start->step1 intermediate 7-Methylxanthine step1->intermediate qc1 QC Check: TLC/HPLC, NMR intermediate->qc1 step2 Protocol 2: Dichlorination (POCl₃, Reflux) intermediate2 2,6-Dichloro-7-methylpurine step2->intermediate2 qc2 QC Check: TLC/HPLC, MS intermediate2->qc2 step3 Protocol 3: Selective Hydrolysis (Aq. Acetic Acid) product 2-Chloro-7-methyl-7H-purin-6-ol step3->product qc3 Final QC: NMR, MS, M.P. product->qc3 qc1->step2 qc2->step3

Caption: Experimental workflow for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol.

Troubleshooting and Safety

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Methylation Incomplete reaction; Formation of N9-isomer.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Analyze isomer ratio by ¹H NMR; purification may require column chromatography.
Failed/Slow Chlorination Moisture in the reaction; Insufficiently reactive POCl₃.Use freshly distilled POCl₃ and flame-dried glassware. Add PCl₅ (0.2-0.5 eq) to the reaction mixture to increase reactivity.[6]
Reversion during POCl₃ Quench The chlorinated intermediate is hydrolyzed back to the starting material upon contact with water before neutralization.Evaporate excess POCl₃ under high vacuum before quenching.[7] Alternatively, pour the reaction mixture into a rapidly stirred mixture of ice and a strong base like NaOH or NH₄OH.
Over-hydrolysis in Final Step C2-Cl group is also hydrolyzed.Reduce reaction time and/or temperature. Monitor the reaction closely by TLC/HPLC and stop it once the desired product is maximized.

Safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas.[7] Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. Avoid all contact.

Conclusion

This application note outlines a reliable and scalable synthetic route to 2-Chloro-7-methyl-7H-purin-6-ol, a key building block for medicinal chemistry. By understanding the principles behind each step—from regioselective methylation to controlled chlorination and hydrolysis—researchers can confidently produce this valuable intermediate. The provided protocols, when combined with the troubleshooting guide and stringent safety practices, form a self-validating system for the successful synthesis and future derivatization of this important purine scaffold.

References

  • ResearchGate. Synthesis of 1- and 2-Chloro-7H-benz[de]anthr-7-one. Available from: [Link].

  • ACS Omega. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link].

  • National Institutes of Health (PMC). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Available from: [Link].

  • ResearchGate. How should I proceed in Chlorination using POCl3? Available from: [Link].

  • National Institutes of Health (PMC). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link].

  • National Institutes of Health (PMC). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link].

  • ACS Publications. Chemical synthesis and characterization of 7-methylguanosine cap analogs. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link].

  • National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link].

  • Google Patents. Synthesis method of 2-amino-6-chloropurine.
  • Indian Academy of Sciences. synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Available from: [Link].

  • Frontiers. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Available from: [Link].

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link].

  • Indian Chemical Society. POCl-PCl mixture: A robust chlorinating agent. Available from: [Link].

  • ACS Publications. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. Available from: [Link].

  • National Institutes of Health (PMC). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Available from: [Link].

  • PubMed. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link].

  • Frontiers. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Available from: [Link].

  • PubMed. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Available from: [Link].

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link].

  • MDPI. Direct Regioselective C-H Cyanation of Purines. Available from: [Link].

  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available from: [Link].

  • ResearchGate. Chlorination preparation using POCl3 ?. Available from: [Link].

  • Dana Bioscience. 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one. Available from: [Link].

Sources

Application

Application Notes and Protocols for the In Vitro Use of 2-Chloro-7-methyl-7H-purin-6-ol

Introduction: Navigating Research with a Novel Purine Analog 2-Chloro-7-methyl-7H-purin-6-ol is a purine analog, a class of compounds known to interfere with nucleic acid synthesis and cellular signaling pathways.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Research with a Novel Purine Analog

2-Chloro-7-methyl-7H-purin-6-ol is a purine analog, a class of compounds known to interfere with nucleic acid synthesis and cellular signaling pathways.[1] These molecules are structurally similar to endogenous purines, such as adenine and guanine, allowing them to act as antimetabolites and competitive inhibitors in various cellular processes.[1][2] While specific biological activities of 2-Chloro-7-methyl-7H-purin-6-ol are not yet extensively documented in publicly available literature[3], its structural resemblance to other bioactive purine analogs suggests potential applications in cancer research, immunology, and virology.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Chloro-7-methyl-7H-purin-6-ol in cell culture. The protocols outlined below are based on established best practices for handling small molecule inhibitors and purine analogs, emphasizing scientific integrity and reproducibility.[5][6] Given the limited specific data for this compound, the following protocols should be considered a starting point, with a strong emphasis on the necessity of independent validation and optimization for your specific cell system.

Core Principles for In Vitro Experimentation

Before initiating any experiment, it is crucial to understand the physicochemical properties of 2-Chloro-7-methyl-7H-purin-6-ol. While specific data is scarce, general principles for similar small molecules should be applied.

Reagent Preparation and Storage

Proper handling and storage of 2-Chloro-7-methyl-7H-purin-6-ol are paramount to ensure its stability and activity. The following table provides a general guideline for preparing and storing the compound.

Parameter Recommendation Rationale and Considerations
Solvent Selection High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration stock solution.Most small molecule inhibitors exhibit good solubility in DMSO.[5] Using an anhydrous solvent minimizes the introduction of water, which can affect compound stability.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM).A high-concentration stock minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.[5]
Storage of Stock Solution Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation.[5]
Working Solution Preparation Prepare fresh working solutions by diluting the stock solution in your specific cell culture medium immediately before use.The stability of small molecules in aqueous media can vary.[5] Preparing fresh dilutions ensures consistent compound concentration.
Safety and Handling Precautions

As with any chemical, appropriate safety measures must be taken when handling 2-Chloro-7-methyl-7H-purin-6-ol.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form.

  • Disposal: Dispose of all waste materials in accordance with your institution's chemical waste disposal guidelines.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general workflow for treating cultured cells with 2-Chloro-7-methyl-7H-purin-6-ol. This protocol will require optimization based on the cell type and the specific biological question being addressed.

Phase 1: Determining the Optimal Working Concentration (Dose-Response Curve)

A critical first step is to determine the cytotoxic effects of the compound on your chosen cell line. This is typically achieved by generating a dose-response curve.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary between cell lines.

  • Cell Adhesion: Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of 2-Chloro-7-methyl-7H-purin-6-ol in your cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Functional Assays

Once a non-toxic working concentration range is established, you can proceed with functional assays to investigate the biological effects of 2-Chloro-7-methyl-7H-purin-6-ol.

Experimental Step Detailed Procedure Key Considerations and Rationale
1. Cell Culture and Seeding Plate cells at an appropriate density in the desired culture vessel (e.g., 6-well plate, 10 cm dish).Ensure cells are healthy and in the logarithmic growth phase for consistent results.
2. Compound Treatment Treat cells with the predetermined optimal concentration of 2-Chloro-7-methyl-7H-purin-6-ol. Include a vehicle control (DMSO) and a positive control if available.The chosen concentration should ideally be below the IC₅₀ to study specific biological effects without inducing widespread cell death.
3. Incubation Incubate the cells for the desired duration based on the biological process being investigated.Time-course experiments may be necessary to capture the dynamics of the cellular response.
4. Endpoint Analysis Harvest the cells and perform the relevant downstream analysis (e.g., Western blotting, qPCR, flow cytometry, immunofluorescence).The choice of endpoint analysis will depend on the hypothesized mechanism of action of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for cell culture experiments with 2-Chloro-7-methyl-7H-purin-6-ol.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Stock & Working Solutions treat_cells Treat Cells with Compound & Controls prep_compound->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells/Supernatant incubate->harvest analysis Downstream Analysis (e.g., Western, qPCR) harvest->analysis

Caption: General experimental workflow for cell-based assays.

Hypothesized Mechanism of Action and Pathway Analysis

Given that 2-Chloro-7-methyl-7H-purin-6-ol is a purine analog, it may interfere with cellular pathways that utilize purines. A plausible hypothesis is the inhibition of enzymes involved in DNA and RNA synthesis or the modulation of signaling pathways regulated by purinergic receptors or kinases.

The diagram below illustrates a hypothetical signaling pathway that could be affected by a purine analog inhibitor.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression inhibitor 2-Chloro-7-methyl- 7H-purin-6-ol inhibitor->kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

Ensuring Trustworthiness: The Importance of Controls

To generate reliable and interpretable data, the inclusion of appropriate controls is non-negotiable.

  • Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO) on the cells.

  • Positive Control: If a known inhibitor of the hypothesized target or pathway is available, it should be used to validate the assay system.

  • Negative Control: An untreated cell population should always be included to establish a baseline for the measured parameters.

  • Compound Stability and Bioavailability: For rigorous studies, it is advisable to determine the stability of 2-Chloro-7-methyl-7H-purin-6-ol in your specific cell culture medium over the course of the experiment.[5][6] Additionally, assessing the cellular uptake and bioavailability of the compound can provide crucial insights for data interpretation.[6]

Conclusion and Future Directions

The provided protocols and guidelines offer a robust framework for initiating in vitro studies with 2-Chloro-7-methyl-7H-purin-6-ol. Due to the limited specific information available for this compound, a systematic and meticulous approach, including thorough validation and the use of appropriate controls, is critical. The insights gained from these foundational cell culture experiments will be instrumental in elucidating the biological activity of this novel purine analog and its potential for therapeutic applications.

References

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11149-11157. Retrieved from [Link]

  • AMSBIO. (2024). Culture techniques for drug discovery and therapeutics. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Du, Z., et al. (2018). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 115(1), 166-176. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408759, 2-chloro-7-methyl-7h-purin-6-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. Retrieved from [Link]

  • Tsimberidou, A. M., & Keating, M. J. (2005). Infections associated with purine analogs and monoclonal antibodies. Current opinion in infectious diseases, 18(4), 317–324. Retrieved from [Link]

  • Parker, W. B. (2009). Purine Analogs. In Holland-Frei Cancer Medicine. 8th edition. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). Retrieved from [Link]

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Method

Application Notes and Protocols: In Vitro Assay Development for 2-Chloro-7-methyl-7h-purin-6-ol

Authored by: [Your Name/Title], Senior Application Scientist Introduction Purine analogs represent a cornerstone of therapeutic agent development, with profound applications in oncology, virology, and immunology.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Title], Senior Application Scientist

Introduction

Purine analogs represent a cornerstone of therapeutic agent development, with profound applications in oncology, virology, and immunology.[1][2] Their structural similarity to endogenous purines allows them to interfere with a multitude of cellular processes, including nucleic acid synthesis, cell signaling, and enzyme activity.[1][2] 2-Chloro-7-methyl-7h-purin-6-ol is a synthetic purine derivative with potential for biological activity. The strategic placement of a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring can significantly influence its interaction with cellular targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays to elucidate the biological activity of 2-Chloro-7-methyl-7h-purin-6-ol. We will present a logical, tiered approach, beginning with broad-based screening to identify general cytotoxicity and progressing to more specific enzymatic and cell-based assays to dissect its mechanism of action. The protocols provided herein are designed to be robust and adaptable, serving as a foundational framework for the comprehensive characterization of this and other novel purine analogs.

Chemical Properties of 2-Chloro-7-methyl-7h-purin-6-ol

A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting in vitro assays.

PropertyValueSource
CAS Number 16017-76-8[3][4]
Molecular Formula C₆H₅ClN₄O[4][5]
Molecular Weight 184.58 g/mol [4]
Appearance Off-white to light yellow solid[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Tier 1: Initial Cytotoxicity and Proliferation Screening

The first step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This provides a broad window of effective concentrations and identifies cell lines that are sensitive to the compound.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Chloro-7-methyl-7h-purin-6-ol in the appropriate cell culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plates for a predetermined period (e.g., 72 hours).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition:

    • Shake the plates for 5 minutes on a plate shaker.

    • Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value.

Tier 2: Target-Oriented Enzymatic Assays

Based on the purine scaffold, it is plausible that 2-Chloro-7-methyl-7h-purin-6-ol may target enzymes involved in purine metabolism or signaling pathways, such as kinases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against a panel of kinases.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody or by detecting the depletion of ATP.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase Buffer, ATP Solution, and Substrate mix Combine Kinase, Substrate, and Compound reagents->mix compound Prepare Serial Dilution of 2-Chloro-7-methyl-7h-purin-6-ol compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) stop->detect analyze Data Analysis (IC₅₀ determination) detect->analyze

Workflow for In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2x substrate/ATP solution in kinase buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often the Km value for ATP for the specific kinase.

  • Compound Preparation:

    • Prepare a 4x serial dilution of 2-Chloro-7-methyl-7h-purin-6-ol in the kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4x compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2x kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2x substrate/ATP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the luminescence generated, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Tier 3: Cell-Based Signaling Pathway Analysis

To understand the effect of 2-Chloro-7-methyl-7h-purin-6-ol in a more physiologically relevant context, cell-based assays are crucial. These assays can reveal how the compound modulates specific signaling pathways.

Protocol 3: Reporter Gene Assay for Pathway Activation

Reporter gene assays are a powerful tool to monitor the activity of a specific signaling pathway.[6]

Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to the activation of the transcription factor, which in turn drives the expression of the reporter gene. The reporter protein's activity can be easily measured.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis transfect Transfect Cells with Reporter Plasmid seed Seed Transfected Cells in 96-well Plate transfect->seed treat Treat with 2-Chloro-7-methyl-7h-purin-6-ol and/or Pathway Agonist seed->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure normalize Normalize to Cell Viability measure->normalize analyze Data Analysis normalize->analyze

Workflow for Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Transfection:

    • Co-transfect cells with a reporter plasmid containing the response element of interest (e.g., NF-κB, CREB) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Cell Seeding:

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-Chloro-7-methyl-7h-purin-6-ol.

    • If investigating inhibitory effects, co-treat with a known agonist of the pathway.

  • Incubation:

    • Incubate the cells for an appropriate duration (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the primary reporter activity to the control reporter activity.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for inhibitors) of the compound.

Conclusion

The in vitro assay cascade detailed in these application notes provides a robust framework for the initial characterization of 2-Chloro-7-methyl-7h-purin-6-ol. By systematically evaluating its cytotoxicity, potential enzymatic targets, and effects on cellular signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The presented protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • JoVE. (n.d.). In vitro NLK Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Bio-protocol. (n.d.). 2.3. In vitro kinase assay. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • National Institutes of Health. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. [Link]

  • Chemical Suppliers. (n.d.). 2-Chloro-7-methyl-7H-purin-6-ol | CAS 16017-76-8. [Link]

  • PubChem. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. [Link]

  • Biochemistry. (n.d.). Analysis of transcription in vitro using purine nucleotide analogs. [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

Sources

Application

Application Note: A Systematic Approach for Screening Novel Purine Analogs

Topic: A Screening Cascade for the Uncharacterized Compound 2-Chloro-7-methyl-7H-purin-6-ol as a Potential Kinase Inhibitor Audience: Researchers, scientists, and drug development professionals. Introduction Protein kina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Screening Cascade for the Uncharacterized Compound 2-Chloro-7-methyl-7H-purin-6-ol as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large and functionally diverse family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[1][2] The search for novel, potent, and selective kinase inhibitors is a continuous effort in medicinal chemistry.

A proven strategy in this search is the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.[3][4][5] The purine ring system is one such privileged scaffold, forming the core of numerous approved drugs and clinical candidates that inhibit kinases, often by competing with the endogenous ligand, ATP.[1][6][7]

This application note presents a systematic, multi-part workflow for the initial evaluation of a novel purine analog, 2-Chloro-7-methyl-7H-purin-6-ol , as a potential kinase inhibitor. As there is no available literature on the biological activity of this compound, this guide serves as a comprehensive protocol for taking an uncharacterized molecule from initial high-throughput screening to preliminary cellular validation.

Compound Profile: 2-Chloro-7-methyl-7H-purin-6-ol

The rationale for selecting this compound for a kinase screening campaign is based on its core purine structure, which mimics the adenine ring of ATP. The substitutions on the purine ring offer potential for novel interactions within the kinase ATP-binding pocket.

PropertyValueSource
Molecular Formula C₆H₅ClN₄O[8][9]
Molecular Weight 184.58 g/mol [9]
CAS Number 16017-76-8[9]
Appearance Off-white to light yellow solid[9]
Storage 2-8°C, under inert gas[9]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
N3 [label="N", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,0!"];
C5 [label="C", pos="1.3,0.75!"];
C6 [label="C", pos="1.3,-0.75!"];
N7 [label="N", pos="2.6,0!"];
C8 [label="C", pos="3.9,0.75!"];
N9 [label="N", pos="3.9,-0.75!"];

Cl [label="Cl", pos="-2.6,1.25!"];
O [label="=O", pos="1.3,-2!"];
NH [label="NH", pos="0,-1.5!"];
CH3 [label="CH₃", pos="2.6,-1.25!"];
H [label="H", pos="5,0.75!"];


C4 -- N3; C4 -- C5; C4 -- N9;
C2 -- N1; C2 -- N3;
C5 -- C6; C5 -- N7;
C6 -- N1;
N7 -- C8;
C8 -- N9;

C2 -- Cl [style=dashed];
C6 -- O [style=dashed];
N3 -- NH [style=dashed];
N7 -- CH3 [style=dashed];
C8 -- H [style=dashed];

}

Figure 1: Structure of 2-Chloro-7-methyl-7H-purin-6-ol.

Part I: Primary Biochemical Screening for Hit Identification

Objective: To conduct a broad, single-concentration screen of 2-Chloro-7-methyl-7H-purin-6-ol against a panel of diverse protein kinases to identify initial "hits."

Principle of the Assay: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10] This provides a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[10]

Primary_Screening_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Prepare 10 mM stock of 2-Chloro-7-methyl-7H-purin-6-ol in 100% DMSO AssayPlate Dispense Compound to final conc. of 10 µM (and controls) Compound->AssayPlate AddKinase Add Kinase + Substrate Mixture AssayPlate->AddKinase Incubate Incubate at RT (e.g., 60 min) AddKinase->Incubate AddADPGlo Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->AddADPGlo Incubate1 Incubate (40 min) AddADPGlo->Incubate1 AddDetection Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) Incubate1->AddDetection Incubate2 Incubate (30-60 min) AddDetection->Incubate2 ReadLuminescence Read Luminescence Incubate2->ReadLuminescence

Figure 2: Workflow for primary high-throughput screening.

Protocol 1: Single-Point Kinase Screening
  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-7-methyl-7H-purin-6-ol in 100% DMSO.

  • Assay Plate Preparation (384-well):

    • Test Wells: Add the compound stock to kinase reaction buffer to achieve a 2X final concentration (e.g., 20 µM).

    • Positive Control: Add a known, broad-spectrum kinase inhibitor (e.g., Staurosporine) to achieve a 2X final concentration that yields >90% inhibition.

    • Negative Control (0% Inhibition): Add an equivalent volume of DMSO to the reaction buffer (e.g., final DMSO concentration of 1%).

  • Kinase Reaction:

    • To each well, add an equal volume of a 2X kinase/substrate/ATP mixture. This initiates the reaction. The final concentration of the test compound will now be 1X (e.g., 10 µM).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Signal Detection (Following ADP-Glo™ Manufacturer Protocol):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • A "hit" is typically defined as a compound that causes inhibition greater than a specific threshold (e.g., >50% inhibition) or is more than three standard deviations from the mean of the negative control wells.

Part II: Hit Confirmation and Potency (IC₅₀) Determination

Objective: To validate the initial hits and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

Rationale: A single-point screen is prone to false positives. A dose-response curve confirms the inhibitory activity and establishes potency, which is a critical parameter for comparing inhibitors.[11] The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]

IC50_Workflow start Confirmed Hit from Primary Screen prep_dilutions Prepare Serial Dilutions of Compound (e.g., 10-point, 3-fold dilutions) start->prep_dilutions run_assay Run Biochemical Assay (e.g., ADP-Glo™) with each concentration prep_dilutions->run_assay collect_data Measure Kinase Activity (Luminescence) run_assay->collect_data plot_curve Plot % Inhibition vs. log[Inhibitor] collect_data->plot_curve fit_curve Fit Data to a 4-Parameter Logistic (Sigmoidal) Curve plot_curve->fit_curve end_result Determine IC₅₀ Value fit_curve->end_result

Figure 3: Workflow for IC₅₀ determination.

Protocol 2: Dose-Response Assay for IC₅₀ Calculation
  • Compound Dilution:

    • Create a 10-point, 3-fold serial dilution series of 2-Chloro-7-methyl-7H-purin-6-ol in DMSO. The starting concentration should be high enough to achieve maximal inhibition (e.g., starting at 100 µM).

    • Prepare 2X working solutions of each dilution in the kinase assay buffer.

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1 , but instead of a single concentration, use the full dilution series in duplicate or triplicate.

    • Include positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.

  • Data Analysis:

    • Calculate the % inhibition for each concentration point.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[6]

    • The IC₅₀ is derived directly from this curve fit.

[Inhibitor] (µM)% Inhibition (Rep 1)% Inhibition (Rep 2)
10098.599.1
33.395.296.0
11.185.484.7
3.765.163.9
1.2348.951.2
0.4130.128.8
0.1415.614.9
0.0465.26.1
0.0151.10.8
0.005-0.50.2

Table 1: Example data for IC₅₀ determination.

Part III: Preliminary Mechanism of Action (MoA) Studies

Objective: To gain initial insight into how the compound inhibits the kinase, specifically to test for ATP competition.

Rationale: Given the purine scaffold of 2-Chloro-7-methyl-7H-purin-6-ol, the most probable mechanism of action is competition with ATP for the enzyme's active site.[12] This can be tested by measuring the compound's IC₅₀ at varying concentrations of ATP. For an ATP-competitive inhibitor, the apparent potency (IC₅₀) will decrease as the concentration of ATP increases.[12]

ATP_Competition Fig. 4: ATP-competitive Inhibition cluster_kinase Kinase Active Site cluster_ligands Kinase Kinase ATP ATP ATP->Kinase Binds to Active Site Inhibitor Inhibitor (Purine Analog) Inhibitor->Kinase Competitively Binds to Active Site

Figure 4: ATP-competitive Inhibition.

Protocol 3: ATP Competition Assay
  • Determine ATP Kₘ: Before the experiment, determine the Michaelis constant (Kₘ) of ATP for the target kinase under the assay conditions. This is essential for selecting appropriate ATP concentrations.

  • Set up Reactions: Prepare multiple sets of the dose-response assay (Protocol 2 ). Each set should have a different, fixed concentration of ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, 10x Kₘ).

  • Execute and Analyze:

    • Run the kinase assays and determine the IC₅₀ value for 2-Chloro-7-methyl-7H-purin-6-ol at each ATP concentration.

    • Interpretation: If the IC₅₀ value increases significantly with increasing ATP concentration, the compound is acting as an ATP-competitive inhibitor. If the IC₅₀ remains relatively constant, the inhibition is non-competitive with respect to ATP.

Part IV: Cell-Based Assay for Target Validation

Objective: To determine if the compound can inhibit the target kinase within a living cell, confirming cell permeability and on-target activity in a physiological context.

Rationale: Many compounds that are potent in biochemical assays fail in cellular models due to poor membrane permeability, rapid metabolism, or efflux. Cellular assays are a critical step to bridge the gap between biochemical activity and potential therapeutic efficacy.[1] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[3]

Cell_Assay_Workflow start Select appropriate cell line expressing target kinase culture Culture cells to ~80% confluency start->culture treat Treat cells with varying concentrations of compound (and controls) culture->treat stimulate Stimulate pathway to activate target kinase (if necessary) treat->stimulate lyse Lyse cells to release proteins stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify analyze Analyze substrate phosphorylation (Western Blot / ELISA) quantify->analyze end_result Determine cellular potency (IC₅₀) analyze->end_result

Sources

Method

Protocol for the Radiolabeling of 2-Chloro-7-methyl-7h-purin-6-ol with Tritium ([³H]) and Carbon-14 ([¹⁴C])

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed methodologies for the radiolabeling of 2-Chloro-7-methyl-7h-purin-6-ol, a purine a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the radiolabeling of 2-Chloro-7-methyl-7h-purin-6-ol, a purine analog of interest in pharmaceutical research. Purine analogs are a critical class of compounds used in the treatment of various diseases, particularly cancer.[1][2][3] Radiolabeled versions of these molecules are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug development and regulatory approval.[4][5] This guide outlines two distinct, robust protocols: late-stage tritium ([³H]) labeling via hydrogen isotope exchange and a multi-step synthesis for carbon-14 ([¹⁴C]) incorporation. The protocols are designed to be self-validating, with comprehensive sections on purification, quality control, and critical safety considerations.

Introduction and Strategic Considerations

The choice of radionuclide is a critical first step in any radiolabeling campaign, dictated by the intended application of the tracer. The two most common isotopes for labeling drug candidates are tritium (³H) and carbon-14 (¹⁴C).

  • Tritium ([³H]) : A low-energy beta emitter with a half-life of 12.3 years, tritium is often incorporated in the final stages of a synthesis.[6] This "late-stage" labeling is advantageous as it minimizes the handling of radioactive materials throughout a lengthy synthetic process. A common method is hydrogen isotope exchange (HIE), which can replace specific hydrogen atoms on a molecule with tritium.[7] For purines, the C8-hydrogen is known to be susceptible to exchange under certain conditions.[8][9] However, the stability of the tritium label must be carefully assessed, as it can be lost through metabolic oxidation or chemical exchange.

  • Carbon-14 ([¹⁴C]) : With a very long half-life of 5,730 years, ¹⁴C is a low-energy beta emitter that provides a metabolically stable label when incorporated into the core scaffold of a molecule.[10] This makes it the "gold standard" for quantitative ADME studies.[5] Unlike tritium HIE, ¹⁴C-labeling typically requires the introduction of a ¹⁴C-labeled precursor early in the synthesis, which can be resource-intensive and generate significant radioactive waste.[11]

This guide presents protocols for both isotopes to provide researchers with the flexibility to choose the most appropriate method based on their specific research goals, timeline, and available resources.

Method 1: Tritium ([³H]) Labeling via Hydrogen Isotope Exchange

This protocol leverages the lability of the C8-hydrogen on the purine ring for direct, late-stage tritiation. The mechanism involves the reversible protonation of the purine ring, which facilitates the exchange of the C8 proton with tritium from a tritiated solvent source.[12]

Principle of the Method

The non-radioactive substrate, 2-Chloro-7-methyl-7h-purin-6-ol, is heated in the presence of a catalyst and a tritiated solvent (e.g., tritiated water). The catalyst facilitates the exchange of the hydrogen atom at the C8 position of the purine ring with a tritium atom. The resulting tritiated product is then purified by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

Materials:

  • 2-Chloro-7-methyl-7h-purin-6-ol (precursor)

  • Tritiated water ([³H]₂O) with high specific activity

  • Palladium on carbon (10% Pd/C) or a suitable homogeneous catalyst[13]

  • Dimethylformamide (DMF), anhydrous

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Scintillation cocktail and vials

Procedure:

  • Reaction Setup: In a specialized, pressure-rated glass vial, dissolve 2-Chloro-7-methyl-7h-purin-6-ol (1-2 mg) in anhydrous DMF (100 µL).

  • Catalyst Addition: Add 10% Pd/C (1 mg, ~50% water by weight) to the solution.

  • Tritium Source: Carefully add tritiated water (25-50 µL, >20 Ci/mL). Extreme caution is required. Perform this step in a certified fume hood for handling high-activity tritium.

  • Reaction: Seal the vial tightly and heat at 100-120 °C for 4-6 hours behind appropriate shielding.

  • Work-up: After cooling to room temperature, unseal the vial in the fume hood. Remove the catalyst by filtration through a syringe filter (0.22 µm).

  • Solvent Removal: Remove the solvent under a stream of nitrogen or by lyophilization to reduce the amount of labile tritium. Re-dissolve the residue in a small volume of 50% aqueous acetonitrile for HPLC purification.

Purification and Quality Control

Purification is performed using reverse-phase HPLC (RP-HPLC) equipped with a UV detector and an in-line radioactivity detector.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection (UV) 254 nm
Detection (Radio) In-line flow scintillation detector or fraction collection for LSC
Table 1: HPLC Conditions for Purification and Analysis of [³H]-2-Chloro-7-methyl-7h-purin-6-ol.

Quality Control Steps:

  • Radiochemical Purity: Inject an aliquot of the purified, radioactive fraction onto the analytical HPLC system. The radiochemical purity should be ≥98%.[14]

  • Specific Activity:

    • Quantify the mass of the compound by comparing the UV peak area of the purified fraction to a standard curve of the non-radioactive material.

    • Measure the total radioactivity of the same fraction using Liquid Scintillation Counting (LSC).

    • Calculate the specific activity (Ci/mmol).

  • Confirmation of Labeling Site: While not routine, the labeling position can be confirmed by ³H-NMR spectroscopy if required.

Workflow Diagram for Tritium Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_qc Quality Control Precursor Dissolve Precursor in DMF Catalyst Add Pd/C Catalyst Precursor->Catalyst Tritium Add [³H]₂O Source Catalyst->Tritium React Seal and Heat (100-120°C, 4-6h) Tritium->React Cool Cool to RT React->Cool Filter Filter Catalyst Cool->Filter Evaporate Evaporate & Reconstitute Filter->Evaporate HPLC Purify by RP-HPLC Evaporate->HPLC Purity Radiochemical Purity (Radio-HPLC, >98%) HPLC->Purity SA Specific Activity (UV & LSC) Purity->SA Identity Identity Confirmation (Co-elution, MS) SA->Identity

Caption: Workflow for [³H]-labeling of 2-Chloro-7-methyl-7h-purin-6-ol.

Method 2: Carbon-14 ([¹⁴C]) Labeling via Chemical Synthesis

This protocol involves incorporating a ¹⁴C atom into the purine ring structure during its synthesis. The most direct approach is to use a ¹⁴C-labeled one-carbon source to form the C6 position of the purine. Here, we propose a synthesis starting from a substituted pyrimidine and cyclizing with [¹⁴C]-formic acid.

Principle of the Method

The synthesis begins with a suitable 4,5-diaminopyrimidine precursor. This precursor is then cyclized with [¹⁴C]-formic acid, which introduces the ¹⁴C label at the C6 position of the purine ring. Subsequent chemical modifications yield the final target compound, [⁶-¹⁴C]-2-Chloro-7-methyl-7h-purin-6-ol.

Proposed Synthetic and Radiolabeling Protocol

Materials:

  • A suitable 2-chloro-N-methyl-pyrimidine-4,5-diamine precursor (must be synthesized or procured)

  • Sodium [¹⁴C]formate (or [¹⁴C]formic acid) of high specific activity

  • Formic acid (non-radioactive)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Silica gel for column chromatography

  • Appropriate organic solvents (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

Step 1: Cyclization to form [⁶-¹⁴C]-2-Chloro-7-methyl-7H-purine

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the 2-chloro-N-methyl-pyrimidine-4,5-diamine precursor (1 equivalent) and sodium [¹⁴C]formate (0.1-0.5 equivalents, depending on desired specific activity).

  • Cyclization: Add an excess of non-radioactive formic acid to the mixture. Heat the reaction under reflux for 2-4 hours. This reaction must be performed in a certified fume hood for handling volatile ¹⁴C compounds.

  • Work-up: Cool the reaction mixture. Carefully neutralize with a base (e.g., sodium bicarbonate solution). Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 2: Conversion to [⁶-¹⁴C]-2-Chloro-7-methyl-7h-purin-6-ol This step is hypothetical and depends on the exact precursor used. A common route involves oxidation at the 6-position. For the purpose of this protocol, we assume the cyclization in Step 1 leads to an intermediate that can be converted to the final product. A plausible, though challenging, route would be the direct introduction of the hydroxyl group. A more standard synthesis might build the purin-6-ol from a different pyrimidine. However, for the sake of a direct radiolabeling protocol, we focus on the key cyclization.

Step 3: Purification

  • Chromatography: Purify the crude product from Step 1 using silica gel column chromatography to isolate the [⁶-¹⁴C]-2-Chloro-7-methyl-7H-purine intermediate.

  • Final Purification: Following the conversion to the final product, perform a final purification using RP-HPLC under the conditions outlined in Table 1.

Quality Control

The quality control parameters are identical to those in the tritium protocol, with an emphasis on confirming the position of the ¹⁴C label.

Parameter Method Specification
Identity Co-elution with standard on HPLC, MSConfirmed
Radiochemical Purity Radio-HPLC, Radio-TLC≥98%
Chemical Purity HPLC-UV≥98%
Specific Activity LSC and UV quantificationReport value (Ci/mol)
Table 2: Quality Control Specifications for [¹⁴C]-2-Chloro-7-methyl-7h-purin-6-ol.

Radio-TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Dichloromethane:Methanol (95:5 v/v)

  • Detection: Scan with a radio-TLC scanner or use autoradiography.[15][16]

Workflow Diagram for Carbon-14 Labeling

G cluster_synthesis Radiosynthesis cluster_workup Work-up & Purification cluster_qc Quality Control Precursor Pyrimidine Precursor Formate Add [¹⁴C]Formic Acid Precursor->Formate Cyclize Reflux to Cyclize (Forms Purine Ring) Formate->Cyclize Neutralize Neutralize & Extract Cyclize->Neutralize Silica Silica Gel Chromatography Neutralize->Silica Conversion Conversion to Final Product Silica->Conversion HPLC Final Purification (RP-HPLC) Conversion->HPLC Purity Radiochemical Purity (Radio-HPLC/TLC, >98%) HPLC->Purity SA Specific Activity (UV & LSC) Purity->SA Identity Identity Confirmation (Co-elution, MS) SA->Identity

Caption: Workflow for [¹⁴C]-labeling of 2-Chloro-7-methyl-7h-purin-6-ol.

Safety and Regulatory Considerations

Working with radiolabeled compounds requires strict adherence to safety protocols and regulatory guidelines.[17][18][19]

Radiation Safety
  • Tritium ([³H]) : As a low-energy beta emitter, tritium poses no external radiation hazard.[6] The primary risk is internal exposure through inhalation, ingestion, or skin absorption.[20] Many tritium compounds can penetrate standard laboratory gloves; therefore, double gloving is mandatory.[6][20] All work with high concentrations of tritium, especially volatile forms, must be conducted in a certified fume hood. Regular wipe tests and urine bioassays are essential for contamination monitoring and dose assessment.[6]

  • Carbon-14 ([¹⁴C]) : Similar to tritium, ¹⁴C is a low-energy beta emitter with minimal external risk.[20] The primary hazard is internal exposure. All procedures should be designed to minimize the creation of radioactive dust or aerosols.

  • General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double gloves.[21] Designate a specific work area for radioactive material handling. Use absorbent bench paper to contain spills.

Waste Management

Radioactive waste must be segregated according to the isotope and its form (solid, liquid, scintillation vials).[22] Consult your institution's Radiation Safety Officer for specific disposal procedures, which must comply with national and local regulations.

Regulatory Compliance

The use of radiolabeled compounds in preclinical and clinical studies is regulated by bodies such as the FDA in the United States and the EMA in Europe.[18][23][24] All manufacturing and quality control must be documented thoroughly to ensure the final product meets the stringent requirements for purity, identity, and stability appropriate for its intended use.[19]

References

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  • Schoemaker, H. J., & Schimmel, P. R. (1976). Comparison of isotope labeling patterns of purines in three specific transfer RNAs. Biochemistry, 15(13), 2800-2805. [Link]

  • Ellis, B., & Ballinger, J. (2021). Radiochemical Purity Testing of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. University of California, Irvine. [Link]

  • Verbruggen, A., Coenen, H. H., et al. (2008). Guideline to regulations for radiopharmaceuticals in early phase clinical trials in the EU. European Journal of Nuclear Medicine and Molecular Imaging, 35(11), 2144–2151. [Link]

  • Yale University Environmental Health & Safety. (n.d.). Tritium (³H) safety information and specific handling precautions. Yale University. [Link]

  • Rice, P. (2018). Radiochemical purity and radiochemical identity determination of N-13 ammonia injection using thin layer chromatography. Journal of Nuclear Medicine, 59(supplement 1), 1646. [Link]

  • Pharmaceutical Outsourcing. (2011). Regulatory Strategy for the Submission of CMC Information to Support the Use of Radiolabeled Drugs in Clinical Trials. Pharmaceutical Outsourcing. [Link]

  • Journal of Analytical Research and Technology. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Longdom Publishing. [Link]

  • International Atomic Energy Agency. (2004). Management of waste containing tritium and carbon-14. IAEA Technical Reports Series No. 421. [Link]

  • da Silva, J. G., et al. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Applied Radiation and Isotopes, 212, 111394. [Link]

  • Chatziioannou, A. F., et al. (2015). High-throughput radio-TLC analysis. Molecular Imaging and Biology, 17(5), 656-662. [Link]

  • Gamble, R. C., et al. (1976). Rate of tritium labeling of specific purines in relation to nucleic acid and particularly transfer RNA conformation. Biochemistry. [Link]

  • U.S. Department of Energy. (2015). Tritium Handling and Safe Storage. DOE-STD-1129-2015. [Link]

  • International Atomic Energy Agency. (2021). Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]

  • Moravek Inc. (n.d.). Best Practices for Handling and Storing Tritium. Moravek. [Link]

  • Palazzolo, A., et al. (2019). Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange. Angewandte Chemie International Edition, 58(10), 3042-3046. [Link]

  • Verhelst, S. H. L., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(8), 7949-8032. [Link]

  • Rondinone, C. (2023). Radiopharmaceuticals: Navigating FDA Guidance And CMC Considerations. Life Science Leader. [Link]

  • Veen, B. et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Pizzichini, M., et al. (1996). Labelling of uric acid and allantoin in different purine organs and urine of the rat. Life Sciences, 59(11), 893-899. [Link]

  • Chromatography Forum. (2014). HPLC/Radiolabeled Analyses. [Link]

  • Gniazdowska, E., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 88. [Link]

  • ResearchGate. (2023). HPLC method development using a mixed-mode column for following 68Ga-radiolabeling. [Link]

  • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1293-1306. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: Developing Medical Imaging Drug and Biological Products, Part 1. FDA. [Link]

  • AZoNetwork. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. [Link]

  • Moravek, Inc. (n.d.). Reasons for Choosing Carbon-14 for Radiolabeling. Moravek. [Link]

  • Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox. [Link]

  • Wikipedia. (2023). Purine analogue. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

Sources

Application

Application Notes and Protocols for the Antiviral Investigation of 2-Chloro-7-methyl-7H-purin-6-ol

Introduction: The Promise of Purine Analogs in Antiviral Drug Discovery Purine nucleoside analogs represent a cornerstone in the field of antiviral therapy.[1][2] These synthetic compounds are structurally engineered to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Purine Analogs in Antiviral Drug Discovery

Purine nucleoside analogs represent a cornerstone in the field of antiviral therapy.[1][2] These synthetic compounds are structurally engineered to mimic the natural purine nucleosides, adenosine and guanosine, which are fundamental building blocks of DNA and RNA.[1] By masquerading as these essential molecules, purine analogs can be integrated into viral metabolic pathways, effectively disrupting viral replication.[1][3] Clinically successful drugs such as acyclovir and ganciclovir validate the therapeutic potential of this chemical class against a range of viral pathogens, including herpesviruses and human immunodeficiency virus (HIV).[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel purine derivative, 2-Chloro-7-methyl-7H-purin-6-ol , in antiviral research. While specific antiviral data for this compound is not yet extensively published, its structural features suggest it is a promising candidate for investigation. These notes provide a theoretical framework and practical protocols for its synthesis, in vitro screening, and preliminary mechanism of action studies, based on established principles for this compound class.

Hypothesized Mechanism of Action: A Competitive Inhibition Strategy

The antiviral activity of most purine analogs stems from their ability to be anabolized within the host cell to the triphosphate form. This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) or adenosine triphosphate (ATP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the analog often leads to chain termination, as it may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. Furthermore, the analog triphosphate can act as a direct inhibitor of the viral polymerase.

For 2-Chloro-7-methyl-7H-purin-6-ol, we can hypothesize a similar mechanism. The presence of the chloro group at the 2-position and the methyl group at the 7-position may influence its substrate specificity for viral versus host cell kinases and polymerases, potentially offering a favorable therapeutic window.

Diagram 1: Hypothesized Antiviral Mechanism of Action

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Compound 2-Chloro-7-methyl- 7H-purin-6-ol Mono_P Monophosphate Compound->Mono_P Cellular/ Viral Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Active Triphosphate Di_P->Tri_P Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Tri_P->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Hypothesized intracellular activation and mechanism of action for 2-Chloro-7-methyl-7H-purin-6-ol.

Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol

The synthesis of novel purine derivatives often starts from commercially available substituted pyrimidines or purines. For 2-Chloro-7-methyl-7H-purin-6-ol, a potential synthetic route could involve the methylation of a 2-chloro-7H-purin-6-ol precursor. The alkylation of purines can result in a mixture of N7 and N9 isomers, and reaction conditions such as the choice of solvent and base can influence the selectivity.[4] For instance, less polar solvents like tetrahydrofuran (THF) have been shown to favor N7-alkylation for some purine analogs.[4]

Alternatively, a multi-step synthesis could begin with a precursor like 2-amino-6-chloropurine, which can be chemically modified.[5][6] Researchers should consult the literature for detailed synthetic protocols for related purine derivatives to devise an appropriate synthetic strategy.[4][5]

In Vitro Antiviral Screening Cascade: A Step-by-Step Protocol

The initial evaluation of any potential antiviral compound involves a series of in vitro assays to determine its efficacy and toxicity. The following protocols provide a standard workflow for screening 2-Chloro-7-methyl-7H-purin-6-ol.

Diagram 2: In Vitro Antiviral Screening Workflow

Antiviral_Screening_Workflow Start Start: Synthesized 2-Chloro-7-methyl-7H-purin-6-ol Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/CCK-8) Start->Cytotoxicity CPE_Assay 2. Primary Antiviral Screen (CPE Reduction Assay) Cytotoxicity->CPE_Assay Determine Non-Toxic Concentrations Yield_Reduction 3. Confirmatory Assay (Virus Yield Reduction) CPE_Assay->Yield_Reduction If Active Data_Analysis 4. Data Analysis (CC50, EC50, SI) Yield_Reduction->Data_Analysis End Lead Candidate for Further Studies Data_Analysis->End High SI

Sources

Method

Application Notes &amp; Protocols: Characterization of 2-Chloro-7-methyl-7H-purin-6-ol for Anti-Cancer Potential

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature search, there is no extensive public data specifically detailing the anti-cancer activity of 2-Chloro-7-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, there is no extensive public data specifically detailing the anti-cancer activity of 2-Chloro-7-methyl-7H-purin-6-ol. The following document is structured as a comprehensive guide for the initial characterization of this novel compound, based on established principles for evaluating purine analogs in oncology research.[1][2][3][4]

Introduction and Scientific Rationale

Purine analogs are a cornerstone of chemotherapy and targeted cancer therapy.[2][4] Their structural similarity to endogenous purine bases (adenine and guanine) allows them to interfere with critical cellular processes, including DNA synthesis, cell signaling, and metabolism.[5] Novel substituted purines, such as 2-Chloro-7-methyl-7H-purin-6-ol, are of significant interest for their potential to overcome resistance mechanisms and offer improved selectivity against cancer cells.[2][4]

The chlorine substitution at the 2-position and the methyl group at the 7-position of the purine core are key chemical features that may confer unique biological activities. These modifications can alter the molecule's interaction with target enzymes, such as kinases or polymerases, potentially leading to the inhibition of cell proliferation and the induction of cell death in cancer lines.[2]

This guide provides a systematic, hypothesis-driven workflow to assess the anti-cancer potential of 2-Chloro-7-methyl-7H-purin-6-ol, from initial cytotoxicity screening to preliminary mechanism of action studies.

Proposed Experimental Workflow for Compound Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow is designed to first establish cytotoxic activity and then to elucidate the underlying biological mechanisms.

Caption: A tiered workflow for characterizing a novel anti-cancer compound.

Phase 1: Cytotoxicity Screening

The initial goal is to determine if 2-Chloro-7-methyl-7H-purin-6-ol exhibits cytotoxic or anti-proliferative effects and to quantify its potency (IC50) across a panel of cancer cell lines.[6] The MTT assay is a widely used, reliable colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[8] The resulting formazan is solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[7][9]

Detailed Protocol: MTT Assay

Materials:

  • 2-Chloro-7-methyl-7H-purin-6-ol

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-7-methyl-7H-purin-6-ol in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" containing the highest concentration of DMSO used in the treatments.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis and Presentation

Data should be organized to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Calculation:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Table 1: Template for IC50 Value Comparison

Cell Line Tissue of Origin IC50 (µM) of 2-Chloro-7-methyl-7H-purin-6-ol
A549 Lung Carcinoma Enter experimental value
MCF-7 Breast Adenocarcinoma Enter experimental value
HCT116 Colon Carcinoma Enter experimental value

| PC-3 | Prostate Cancer | Enter experimental value |

Phase 2: Elucidating the Mode of Cell Death

Once cytotoxicity is confirmed, the next step is to determine how the compound kills cancer cells. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[11] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis.[12][13][14]

Principle of Annexin V / PI Staining

In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, staining the nucleus red.[12][15]

This dual staining allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.[12]

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[12]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[12]

  • Necrotic Cells: Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V / PI Staining

Materials:

  • Cells treated with 2-Chloro-7-methyl-7H-purin-6-ol (at 1x and 2x IC50 concentrations) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)[16]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest: Treat cells in 6-well plates with the compound for a relevant time point (e.g., 24 or 48 hours). Collect both floating and adherent cells. To detach adherent cells, use gentle trypsinization.[15]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

Based on the compound's purine structure, a plausible MoA is the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.[17] Western blotting can be used to probe the phosphorylation status of key proteins in these pathways.[18]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[18] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[19] Phospho-specific antibodies can detect changes in protein activation states within signaling cascades.[17]

G cluster_pathway Hypothesized Signaling Inhibition compound 2-Chloro-7-methyl- 7H-purin-6-ol MEK MEK compound->MEK Inhibits? AKT AKT compound->AKT Inhibits? RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of MAPK and PI3K/AKT pathways.

Detailed Protocol: Western Blotting for Signaling Proteins

Materials:

  • Cell lysates from treated and control cells.

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[20]

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-cleaved-PARP, anti-Actin).

  • HRP-conjugated secondary antibodies.[17]

  • Chemiluminescent substrate (ECL).[17]

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells treated with the compound (at IC50 concentration for 6, 12, and 24 hours) using RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[17]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[20][21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[21]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[17]

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize loading using a housekeeping protein like Actin.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial in vitro characterization of 2-Chloro-7-methyl-7H-purin-6-ol as a potential anti-cancer agent. The data generated from these protocols—IC50 values, mode of cell death, and effects on key signaling pathways—will provide a robust basis for further investigation. Positive results would warrant an expansion of the cell line panel, studies into drug resistance, and eventual progression to in vivo animal models.

References

  • Jayakannan, N., & Jeyasubramanian, K. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Krishan, A. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH. [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121–131. [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Archiv der Pharmazie, 350(11-12). [Link]

  • Kumar, A., et al. (2022). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 128, 106066. [Link]

  • ResearchGate. (2025). Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. [Link]

  • Hulpia, F., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

Sources

Application

Handling and storage procedures for 2-Chloro-7-methyl-7h-purin-6-ol.

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-7-methyl-7h-purin-6-ol is a substituted purine analog of significant interest in medicinal chemistry and drug discovery. As with many...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7-methyl-7h-purin-6-ol is a substituted purine analog of significant interest in medicinal chemistry and drug discovery. As with many purine analogs, it has the potential to interact with biological systems, making it a valuable tool for researchers.[1][2][3][4] The presence of a chlorine atom on the purine ring provides a reactive site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.[5][6] However, the chemical reactivity and potential biological activity of this compound necessitate careful handling and storage to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.

These application notes provide a comprehensive guide to the safe handling, storage, and use of 2-Chloro-7-methyl-7h-purin-6-ol, drawing upon established safety protocols for hazardous and cytotoxic compounds, as well as the specific chemical properties of chlorinated purine derivatives.

Compound Profile and Safety Overview

A thorough understanding of the chemical and toxicological properties of 2-Chloro-7-methyl-7h-purin-6-ol is the foundation of its safe handling.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 2-Chloro-7-methyl-7h-purin-6-olN/A
Synonyms 2-Chloro-6-hydroxy-7-methylpurine[7]
CAS Number 16017-76-8[7]
Molecular Formula C₆H₅ClN₄O[7]
Molecular Weight 184.58 g/mol [7]
Appearance Off-white to light yellow solid[7]
Hazard Identification and Classification

2-Chloro-7-methyl-7h-purin-6-ol is classified as a hazardous substance. The following table summarizes its GHS hazard statements, which are crucial for risk assessment.

Hazard ClassGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[7]

The precautionary statements associated with these hazards underscore the need for careful handling to avoid exposure.[7]

Personal Protective Equipment (PPE)

Due to the hazardous nature of 2-Chloro-7-methyl-7h-purin-6-ol, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin contact, eye contact, and inhalation.[8][9][10][11]

Recommended PPE
  • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed frequently, especially if contamination is suspected.[12]

  • Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back should be worn to protect clothing and skin.[12]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[12]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of the powder.[8]

The following diagram illustrates the proper PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Goggles Safety Goggles/ Face Shield Compound 2-Chloro-7-methyl- 7h-purin-6-ol Goggles->Compound To handle Gloves Double Nitrile Gloves Gloves->Compound To handle Gown Disposable Gown Gown->Compound To handle Respirator N95 Respirator (if not in fume hood) Respirator->Compound To handle Researcher Researcher Researcher->Goggles Wears Researcher->Gloves Wears Researcher->Gown Wears Researcher->Respirator Wears

Caption: Essential PPE for handling 2-Chloro-7-methyl-7h-purin-6-ol.

Safe Handling Procedures

Adherence to strict handling protocols is essential to minimize the risk of exposure.

Engineering Controls

All work with solid 2-Chloro-7-methyl-7h-purin-6-ol and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

General Handling Practices
  • Avoid creating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Ensure that a safety shower and eyewash station are readily accessible.

Storage Procedures

Proper storage is critical for maintaining the stability and integrity of 2-Chloro-7-methyl-7h-purin-6-ol.

Recommended Storage Conditions
  • Temperature: Store at 2-8°C in a refrigerator.[7]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent potential degradation.[7]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.

Incompatible Materials

While specific incompatibility data for this compound is limited, as a general precaution for chlorinated compounds, avoid storage with strong oxidizing agents and strong bases. Chloropurines can be susceptible to hydrolysis, particularly under basic conditions.

The following flowchart outlines the decision-making process for the proper storage of 2-Chloro-7-methyl-7h-purin-6-ol.

Storage_Decision_Tree start Receiving 2-Chloro-7-methyl-7h-purin-6-ol check_container Is container intact? start->check_container report_damage Report damage to supplier. Quarantine material. check_container->report_damage No log_inventory Log in inventory system check_container->log_inventory Yes storage_location Select storage location log_inventory->storage_location check_temp Is location 2-8°C? storage_location->check_temp find_fridge Find designated refrigerator check_temp->find_fridge No check_inert Can it be stored under inert gas? check_temp->check_inert Yes find_fridge->check_temp use_desiccator If not, store in a desiccator with inert gas flush capability check_inert->use_desiccator No final_storage Store in tightly sealed container under inert gas at 2-8°C check_inert->final_storage Yes use_desiccator->final_storage

Caption: Decision tree for the proper storage of the compound.

Experimental Protocols

The following are detailed, step-by-step protocols for common laboratory procedures involving 2-Chloro-7-methyl-7h-purin-6-ol.

Protocol for Weighing the Solid Compound
  • Preparation: Don all required PPE as outlined in Section 2. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully open the container of 2-Chloro-7-methyl-7h-purin-6-ol inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

  • Sealing: Immediately and securely close the container of the stock compound.

  • Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Transport: Transport the weighed compound in a sealed secondary container to the experimental area.

Protocol for Preparing a Stock Solution
  • Preparation: In a chemical fume hood, have the weighed solid, the desired solvent, and volumetric glassware ready. Ensure all PPE is worn correctly.

  • Dissolving: Add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or sonicator to aid dissolution if necessary. Be mindful that heating may accelerate degradation and should be avoided unless specifically required by a validated protocol.

  • Transfer and Dilution: Once fully dissolved, quantitatively transfer the solution to a volumetric flask. Rinse the original vessel with a small amount of solvent and add the rinsing to the volumetric flask. Dilute to the final volume with the solvent.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions (e.g., refrigerated and protected from light, if necessary).

Spill and Waste Management

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All solid waste, contaminated PPE, and solutions containing 2-Chloro-7-methyl-7h-purin-6-ol must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13][14][15][16][17] Do not dispose of this compound down the drain.

Potential Degradation Pathways

  • Hydrolysis: The chlorine atom at the 2-position is susceptible to nucleophilic substitution by water, especially under neutral to basic pH conditions, which would lead to the formation of 7-methylxanthine.

  • Oxidation: Purine rings can be susceptible to oxidation, potentially leading to ring-opened products.

  • Thermal Decomposition: As with other purine derivatives, high temperatures can lead to decomposition.[7][19]

The following diagram illustrates a potential hydrolytic degradation pathway.

Degradation_Pathway Compound 2-Chloro-7-methyl-7h-purin-6-ol Hydrolysis Hydrolysis (H₂O, OH⁻) Compound->Hydrolysis Degradation_Product 7-Methylxanthine Hydrolysis->Degradation_Product

Caption: Potential hydrolytic degradation of the compound.

References

  • Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003.
  • Taylor & Francis. Purine analogues – Knowledge and References. ([Link])

  • Fairhurst, R. A., et al. "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry 2.4 (2004): 665-670.
  • Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. Blood 136.Supplement 1 (2020): 28-29.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. ([Link])

  • PubMed. Study on chlorine removal from mixture of waste plastics. ([Link])

  • Royal Society of Chemistry. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. ([Link])

  • Google Patents.
  • GERPAC. Personal protective equipment for preparing toxic drugs. ([Link])

  • National Center for Biotechnology Information. Purine Analogues - LiverTox. ([Link])

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. ([Link])

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. ([Link])

  • DNAmod. 2-amino-7-methyl-7H-purin-6-ol. ([Link])

  • PubMed. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. ([Link])

  • AKJournals. Thermal Decomposition of Purine Derivatives Used in Medicine. ([Link])

  • Connor, T. H. "Personal Protective Equipment for Use in Handling Hazardous Drugs." Journal of Infusion Nursing 29.6 (2006): 332-337.
  • eLife. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. ([Link])

  • Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ([Link])

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. ([Link])

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. ([Link])

  • MDPI. Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. ([Link])

  • Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine. ()
  • Wikipedia. Polycyclic aromatic hydrocarbon. ([Link])

  • YouTube. Degradation of Purine Nucleotides. ([Link])

  • MDPI. Chlorine Gas Removal by H 2 Treated Red Mud for the Potential Application in Waste Plastic Pyrolysis Process. ([Link])

  • WUR eDepot. THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. ([Link])

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol

Welcome to the technical support center for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthesis Overview and Key Challenges

The synthesis of 2-Chloro-7-methyl-7H-purin-6-ol is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common and practical approach begins with a commercially available precursor, 2,6-dichloropurine. The general pathway involves two critical transformations: regioselective methylation and selective hydrolysis.

The primary challenge in this synthesis is controlling the site of methylation. The purine core has two competing nucleophilic nitrogen atoms in the imidazole ring, N7 and N9. Alkylation reactions often yield a mixture of N7 and N9 isomers, which can be difficult to separate and significantly reduces the yield of the desired N7 product.[1][2] The ratio of these isomers is highly sensitive to the choice of solvent, base, and temperature.[3]

The second key step, selective hydrolysis of the C6-chloro group while leaving the C2-chloro group intact, requires careful pH and temperature control to prevent over-hydrolysis or other side reactions.

General Synthetic Workflow

Below is a diagram illustrating the typical synthetic route and the critical isomerism issue.

Synthesis_Workflow Start 2,6-Dichloropurine (Starting Material) Step1 Step 1: Methylation (e.g., CH3I, K2CO3) Start->Step1 Mix Mixture of Isomers Step1->Mix N7_Intermediate 2,6-Dichloro-7-methyl-7H-purine (Desired Intermediate) Mix->N7_Intermediate Favored in less polar solvents N9_Intermediate 2,6-Dichloro-9-methyl-9H-purine (Undesired Byproduct) Mix->N9_Intermediate Favored in polar aprotic solvents Step2 Step 2: Selective Hydrolysis (e.g., mild NaOH, heat) N7_Intermediate->Step2 Byproduct 2-Chloro-9-methyl-9H-purin-6-ol (Isomeric Impurity) N9_Intermediate->Byproduct Hydrolysis Final_Product 2-Chloro-7-methyl-7H-purin-6-ol (Target Compound) Step2->Final_Product Purification Chromatographic Separation Step2->Purification Final_Product->Purification Byproduct->Purification Troubleshooting_Yield Start Problem: Low Yield of 2-Chloro-7-methyl-7H-purin-6-ol Check1 Analyze N7/N9 ratio of 2,6-dichloro-methylpurine intermediate (via 1H NMR or HPLC) Start->Check1 Ratio_Bad Ratio is poor (High % of N9 isomer) Check1->Ratio_Bad < 2:1 (N7:N9) Ratio_Good Ratio is good (High % of N7 isomer) Check1->Ratio_Good > 2:1 (N7:N9) Action1 Optimize Methylation Step Ratio_Bad->Action1 Action2 Troubleshoot Hydrolysis Step Ratio_Good->Action2 Solvent Change Solvent: Switch from DMF/DMSO to THF, 2-MeTHF, or Ethyl Acetate. Less polar solvents favor N7. Action1->Solvent Temp Adjust Temperature: Lower temperatures may improve selectivity. Screen from RT to 100°C. Action1->Temp Base Check Base: Ensure K2CO3 is finely ground and anhydrous. Action1->Base Hydrolysis_Check Did the reaction go to completion? Was the C2-Cl group accidentally hydrolyzed? Check TLC/LC-MS. Action2->Hydrolysis_Check Incomplete Incomplete Reaction: Increase reaction time/temp slightly. Ensure pH is maintained (approx. 10-11). Hydrolysis_Check->Incomplete Starting material remains Side_Product Side Product Formed: Decrease temperature. Use a more dilute base and add slowly. Hydrolysis_Check->Side_Product Unidentified products

Caption: Decision tree for troubleshooting low yield in the synthesis.

Data Summary: Impact of Reaction Conditions on N7/N9 Selectivity

The choice of solvent is the single most critical factor for controlling the N7/N9 isomer ratio. The following table, adapted from studies on the methylation of 6-bromopurine, illustrates this principle, which is directly applicable to 2,6-dichloropurine. [1][2][3]

Solvent Polarity Typical N7:N9 Ratio Rationale
DMF, DMSO Polar Aprotic ~ 1:1 to 1:2 Solvates the cation, leaving the purine anion more exposed. The N9 position is often more sterically accessible and electronically favored in these conditions.
Acetonitrile Polar Aprotic ~ 1:1 Intermediate polarity, leading to mixed results.
THF Less Polar ~ 2:1 Favors the 7H-tautomer of the purine, which presents the N7 nitrogen for alkylation. Reduced solvation of the cation may lead to a more coordinated transition state. [1]
2-MeTHF Less Polar ~ 2:1 to 3:1 Similar to THF, often gives slightly better selectivity and can be used at higher temperatures. [3]

| Ethyl Acetate | Less Polar | ~ 2:1 | A good alternative to ether-based solvents, often improving selectivity over polar aprotic options. [2]|

Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.

Protocol 1: High-Selectivity N7-Methylation of 2,6-Dichloropurine

This protocol is optimized to favor the formation of the desired N7 isomer.

  • Reagent Preparation:

    • Ensure 2,6-dichloropurine is pure and dry.

    • Use anhydrous 2-methyltetrahydrofuran (2-MeTHF) as the solvent.

    • Finely grind anhydrous potassium carbonate (K₂CO₃) and dry in an oven at 120°C for at least 4 hours before use.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropurine (1.0 eq).

    • Add finely ground, anhydrous K₂CO₃ (2.5 eq).

    • Add anhydrous 2-MeTHF to create a concentration of approximately 0.1 M with respect to the purine.

    • Begin vigorous stirring under a nitrogen atmosphere.

  • Reaction Execution:

    • Add methyl iodide (CH₃I) (1.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and two new, closely-eluting spots (N7 and N9 isomers) should appear.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the K₂CO₃, washing the filter cake with additional 2-MeTHF.

    • Evaporate the solvent under reduced pressure to yield a crude solid containing a mixture of 2,6-dichloro-7-methyl-7H-purine and 2,6-dichloro-9-methyl-9H-purine.

  • Validation:

    • Dissolve a small sample of the crude product in CDCl₃ or DMSO-d₆ and acquire a ¹H NMR spectrum. Integrate the N-methyl peaks to determine the N7:N9 isomer ratio.

Protocol 2: Selective C6-Hydrolysis

This protocol is designed to hydrolyze the C6-chloro group while preserving the C2-chloro group.

  • Reaction Setup:

    • Dissolve the crude isomer mixture from Protocol 1 in ethanol or a mixture of dioxane and water.

    • In a separate flask, prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Execution:

    • Cool the solution of the purine isomers to 0-5°C in an ice bath.

    • Slowly add 1.1 equivalents of the 1 M NaOH solution dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. You should see the disappearance of the starting materials and the appearance of two new, more polar products.

    • Once the reaction is complete, carefully neutralize the mixture to pH ~7 using 1 M HCl.

    • Reduce the volume of the solvent under reduced pressure. The product may precipitate.

    • Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum. This is your crude final product mixture.

Protocol 3: Purification by Column Chromatography

Separation of the N7 and N9 isomers is essential for obtaining the pure target compound.

  • Column Preparation:

    • Pack a silica gel column using a slurry method with a suitable eluent system, such as a gradient of 0-5% methanol in dichloromethane.

  • Loading and Elution:

    • Dissolve the crude product mixture in a minimal amount of the eluent or a stronger solvent like acetone, and adsorb it onto a small amount of silica gel.

    • Dry the silica and load it onto the top of the prepared column.

    • Begin elution with the chosen solvent system. The N9 isomer is typically slightly less polar and will elute before the desired N7 isomer.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze each by TLC.

    • Combine the pure fractions containing the desired 2-Chloro-7-methyl-7H-purin-6-ol.

    • Evaporate the solvent to yield the purified product. Confirm purity and identity using ¹H NMR, ¹³C NMR, and MS.

References

  • Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Purine Nucleotide Synthesis Disorders. Available at: [Link]

  • Camici, M., et al. (2018). Disorders of purine biosynthesis metabolism. ResearchGate. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Purine and pyrimidine metabolism disorders - Insights. Available at: [Link]

  • Zampetti, E., et al. (2022). Inborn Errors of Purine Salvage and Catabolism. PubMed Central (PMC), NIH. Available at: [Link]

  • University of Washington. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. UW Pressbooks. Available at: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2018). ResearchGate. Available at: [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed Central (PMC), NIH. Available at: [Link]

  • Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. (2023). ResearchGate. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed. Available at: [Link]

  • Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. (2024). ResearchGate. Available at: [Link]

  • Synthesis method of 2-amino-6-chloropurine. (2021). Google Patents.
  • Zobacheva, M. M., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. (2019). ResearchGate. Available at: [Link]

Sources

Optimization

2-Chloro-7-methyl-7h-purin-6-ol stability and degradation pathways

Welcome to the technical support resource for 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find in-depth information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with both the theoretical background and practical advice to ensure the integrity of your experiments.

Introduction

2-Chloro-7-methyl-7H-purin-6-ol is a substituted purine derivative. The stability of such compounds is a critical factor in research and development, as degradation can lead to loss of activity, formation of impurities with potential toxicity, and inaccurate experimental results. This guide will walk you through the potential stability issues and degradation pathways of 2-Chloro-7-methyl-7H-purin-6-ol and provide you with the tools to investigate them in your own laboratory. Forced degradation studies are an essential component of understanding a molecule's stability profile.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Chloro-7-methyl-7H-purin-6-ol?

A1: Based on the structure of 2-Chloro-7-methyl-7H-purin-6-ol, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chloro group at the C2 position of the purine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 2-hydroxy-7-methyl-7H-purin-6-ol (also known as 7-methylxanthine). This reaction can be catalyzed by acidic or basic conditions. The lactam bond in the pyrimidine portion of the purine ring could also be hydrolyzed under more extreme pH and temperature conditions, leading to ring opening.[4]

  • Oxidation: The purine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[5] This can result in the formation of N-oxides or ring-opened products.

  • Photodegradation: Purine derivatives contain a UV-absorbing chromophore and can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] This can lead to a variety of complex reactions, including ring cleavage and rearrangements.[8]

Q2: How should I store 2-Chloro-7-methyl-7H-purin-6-ol to ensure its stability?

A2: To minimize degradation, 2-Chloro-7-methyl-7H-purin-6-ol should be stored as a solid in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration is recommended. For long-term storage, keeping it in a freezer at -20°C or below is advisable.

Solutions of the compound are generally less stable than the solid form. If you need to prepare solutions, it is best to do so freshly before use. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or frozen) and protected from light. The choice of solvent is also important; aprotic solvents are generally preferred over aqueous solutions to minimize hydrolysis. The pH of aqueous solutions should be kept close to neutral if possible, as both acidic and basic conditions can accelerate degradation.

Q3: What analytical techniques are suitable for monitoring the stability of 2-Chloro-7-methyl-7H-purin-6-ol?

A3: The most common and effective technique for monitoring the stability of 2-Chloro-7-methyl-7H-purin-6-ol and resolving its potential degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with UV detection.[9][10] A diode-array detector (DAD) can be particularly useful for assessing peak purity.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products.[1] Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessments of purity.

Troubleshooting Guides

Issue 1: I am observing a new peak in my HPLC chromatogram after storing a solution of 2-Chloro-7-methyl-7H-purin-6-ol in an aqueous buffer.
  • Possible Cause 1: Hydrolysis. The most likely cause is the hydrolysis of the 2-chloro group to a 2-hydroxyl group. This would result in the formation of 7-methylxanthine. The rate of hydrolysis is dependent on the pH and temperature of the solution.

    • Troubleshooting Steps:

      • Analyze a standard of 7-methylxanthine if available to confirm the identity of the new peak by comparing retention times.

      • Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the replacement of the chlorine atom with a hydroxyl group.

      • To prevent this, prepare fresh solutions for each experiment or store stock solutions in an aprotic organic solvent like DMSO at -20°C. If an aqueous buffer is necessary for your experiment, prepare it just before use and keep it on ice.

  • Possible Cause 2: pH-related degradation. Extreme pH values can accelerate the degradation of the compound.

    • Troubleshooting Steps:

      • Measure the pH of your buffer. If it is significantly acidic or basic, consider adjusting it to be closer to neutral, if your experimental conditions allow.

      • Perform a mini-stability study by incubating the compound in buffers of different pH values to understand its pH-stability profile.

Issue 2: The concentration of my 2-Chloro-7-methyl-7H-purin-6-ol solution seems to decrease over time, even when stored in the dark, but I don't see any major new peaks in the HPLC.
  • Possible Cause 1: Formation of multiple, small degradation products. The compound may be degrading into several minor products that are not easily detectable as distinct peaks at the same UV wavelength.

    • Troubleshooting Steps:

      • Change the detection wavelength on your HPLC's UV detector to see if other peaks become more prominent.

      • Use a more sensitive detector, such as a mass spectrometer, to look for low-level impurities.

      • Check for a decrease in the total peak area to confirm that material is being lost.

  • Possible Cause 2: Adsorption to the container. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.

    • Troubleshooting Steps:

      • Try using different types of storage vials (e.g., polypropylene vs. glass, or silanized glass).

      • Prepare a solution in a vial, then transfer it to a new vial and analyze the original vial for any remaining compound by rinsing it with a strong solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Chloro-7-methyl-7H-purin-6-ol

This protocol outlines a typical forced degradation study to investigate the stability of 2-Chloro-7-methyl-7H-purin-6-ol under various stress conditions, as recommended by ICH guidelines.[3]

Objective: To identify the potential degradation products and pathways for 2-Chloro-7-methyl-7H-purin-6-ol and to develop a stability-indicating analytical method.

Materials:

  • 2-Chloro-7-methyl-7H-purin-6-ol

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-7-methyl-7H-purin-6-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Also, reflux the stock solution at 60°C for 24 hours.

    • After the specified time, cool the samples, dissolve the solid in the initial solvent, and dilute appropriately for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[11]

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed stability-indicating HPLC method.

    • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

    • Use a diode-array detector to check for peak purity.

Data Analysis:

  • Calculate the percentage degradation of 2-Chloro-7-methyl-7H-purin-6-ol under each condition.

  • Determine the retention times of the degradation products.

  • If connected to a mass spectrometer, identify the mass-to-charge ratio of the degradation products to propose their structures.

Visualizations

Plausible Degradation Pathways

G parent 2-Chloro-7-methyl-7H-purin-6-ol hydrolysis_prod 2-Hydroxy-7-methyl-7H-purin-6-ol (7-Methylxanthine) parent->hydrolysis_prod  Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod N-Oxide or Ring-Opened Products parent->oxidation_prod  Oxidation ([O]) photolysis_prod Complex Photoproducts parent->photolysis_prod  Photodegradation (hν) G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 2-Chloro-7-methyl-7H-purin-6-ol acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photostability (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization report Report Stability Profile and Pathways characterization->report

Caption: Workflow for a forced degradation study.

References

  • ResearchGate. Photocatalytic purine degradation pathways. Available from: [Link]

  • Simon, M. I., & Van Vunakis, H. (1964). THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. Archives of Biochemistry and Biophysics, 105, 197-206. Available from: [Link]

  • Ferris, J. P., & Orgel, L. E. (1966). Photochemical reactions and the chemical evolution of purines and nicotinamide derivatives. Journal of the American Chemical Society, 88(16), 3829-3831. Available from: [Link]

  • Jolley, R. L., et al. (1982). The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. Water Science & Technology, 14(6-7), 629-640. Available from: [Link]

  • Gallagher, P. E., & Scholes, G. (1989). Formation of purine photoproducts in a defined human DNA sequence. Photochemistry and Photobiology, 49(5), 599-605. Available from: [Link]

  • Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • El-Kassem, M. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 854-865. Available from: [Link]

  • Makarova, A. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Singour, P. K., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06). Available from: [Link]

  • ACS Publications. Langmuir Journal. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available from: [Link]

  • Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Amad, M., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 5(5), 398-401. Available from: [Link]

  • Chemistry LibreTexts. (2022). 12.2: Chemical Reactions. Available from: [Link]

  • Reddy, B. P., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 517-532. Available from: [Link]

Sources

Troubleshooting

Troubleshooting unexpected results in 2-Chloro-7-methyl-7h-purin-6-ol experiments

Welcome to the technical support center for 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this purine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this purine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results in your experiments.

I. Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 2-Chloro-7-methyl-7H-purin-6-ol.

Problem 1: Low or No Yield of 2-Chloro-7-methyl-7H-purin-6-ol in Synthesis

You've attempted the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol, likely via chlorination of a suitable precursor like 7-methylguanine, but the yield is disappointingly low or you've failed to isolate the desired product.

Potential Causes and Solutions:

  • Incomplete Activation of the Chlorinating Agent: The conversion of the hydroxyl group at the 6-position to a chloro group typically requires a potent chlorinating agent. Phosphoryl chloride (POCl₃) is commonly used, often with a tertiary amine or in a solvent like N,N-dimethylformamide (DMF). The reaction of POCl₃ with DMF forms a Vilsmeier reagent, which is the active electrophile.[1][2]

    • Solution: Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The reaction with DMF to form the Vilsmeier reagent is often exothermic; careful temperature control during its formation is crucial for optimal reactivity.[3]

  • Suboptimal Reaction Temperature and Time: Chlorination reactions of purines can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.

    • Solution: The reaction temperature should be carefully controlled. A typical starting point is to heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Degradation of the Product under Reaction Conditions: Purine rings, especially N7-alkylated guanine derivatives, can be susceptible to degradation, including ring-opening, under harsh conditions.[4]

    • Solution: Minimize the reaction time once the starting material has been consumed. A prompt and efficient work-up procedure is critical to prevent product degradation.

  • Inefficient Work-up and Product Isolation: The product may be lost during the work-up and purification steps.

    • Solution: After the reaction, the mixture is typically quenched by carefully adding it to ice water or a cooled basic solution to neutralize excess acid and precipitate the product. Ensure the pH is carefully adjusted, as the product's solubility can be pH-dependent.

II. Frequently Asked Questions (FAQs)

This section covers common questions regarding the properties, handling, and analysis of 2-Chloro-7-methyl-7H-purin-6-ol.

1. What is the expected appearance and solubility of 2-Chloro-7-methyl-7H-purin-6-ol?

  • 2-Chloro-7-methyl-7H-purin-6-ol is expected to be an off-white to light yellow solid.[5] Its solubility in water is likely to be low. It is expected to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

2. How should I store 2-Chloro-7-methyl-7H-purin-6-ol?

  • It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] This is to minimize degradation from atmospheric moisture and potential reactions.

3. What are the key safety precautions when handling this compound?

  • As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

4. How can I confirm the identity and purity of my synthesized 2-Chloro-7-methyl-7H-purin-6-ol?

  • Mass Spectrometry (MS): The expected monoisotopic mass is 184.01518 Da.[6] You should look for the [M+H]⁺ ion at m/z 185.02246 and the [M-H]⁻ ion at m/z 183.00790 in your mass spectrum.[6]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (around 254 nm) is suitable for assessing purity. A gradient elution with a C18 column using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

5. I see multiple spots on my TLC plate after synthesis. What could they be?

  • Multiple spots could indicate the presence of:

    • Unreacted starting material: 7-methylguanine.

    • Isomeric products: While the N7-methylated starting material directs the structure, other isomers could potentially form under certain conditions.

    • Hydrolyzed product: The 2-chloro group can be susceptible to hydrolysis back to a hydroxyl group, especially during aqueous work-up.

    • Ring-opened byproducts: As mentioned in the troubleshooting section, the purine ring can open under harsh basic conditions.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and analysis of 2-Chloro-7-methyl-7H-purin-6-ol. This protocol is a representative procedure based on the synthesis of structurally related compounds.

A. Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol

This protocol describes the chlorination of 7-methylguanine using phosphoryl chloride in the presence of N,N-dimethylformamide.

Materials:

  • 7-Methylguanine

  • Phosphoryl chloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath.

  • Slowly add phosphoryl chloride dropwise to the cooled DMF with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Chlorination Reaction: Add 7-methylguanine to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1).

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of methanol in dichloromethane.

B. Analytical HPLC Method

This method provides a starting point for analyzing the purity of 2-Chloro-7-methyl-7H-purin-6-ol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., DMSO or a mixture of mobile phases).

IV. Visualizations

Workflow for Troubleshooting Low Synthesis Yield

Caption: Troubleshooting workflow for low synthesis yield.

Potential Side Reactions in the Synthesis

SideReactions StartingMaterial 7-Methylguanine DesiredProduct 2-Chloro-7-methyl-7H-purin-6-ol StartingMaterial->DesiredProduct Chlorination (POCl3/DMF) SideProduct3 Isomeric Product (e.g., N9-alkylation) StartingMaterial->SideProduct3 Isomerization SideProduct1 Ring-Opened Product (under harsh basic conditions) DesiredProduct->SideProduct1 Excess Base/ High Temperature SideProduct2 Hydrolyzed Product (2-Hydroxy-7-methylguanine) DesiredProduct->SideProduct2 Aqueous Work-up

Caption: Potential side reactions during synthesis.

V. References

  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369583A1 - Chemical process for the preparation of purine derivatives. Retrieved from

  • Kou, Y., Lee, S., & Koag, M. C. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Biochemistry, 57(26), 3514–3525.

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]

  • Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Retrieved from

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine. Retrieved from

  • NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2022, April 20). VILSMEIER HAACK REACTION. Retrieved from [Link]

  • Googleapis. (2003, December 29). United States Patent (10) Patent No.: US 7,790,905 B2. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purine (C6H5ClN4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-CHLORO-2-METHYLCYCLOHEXANONE. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylguanine. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Scientific Reports, 14(1), 1-10.

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel high sensitivity HPLC assay for topiramate, using 4-chloro-7-nitrobenzofurazan as pre-column fluorescence derivatizing agent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for purifying 2-amino-6-chloro-9-[(1'S,2'R)-1',2'-bis(hydroxymethyl)cyclopropane-1'-yl]methylpurine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 2-Chloro-7-methyl-7H-purin-6-ol

Welcome to the technical support center for the derivatization of 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of modifying this versatile purine scaffold. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.

I. Foundational Concepts: Understanding the Reactivity of 2-Chloro-7-methyl-7H-purin-6-ol

The target molecule, 2-Chloro-7-methyl-7H-purin-6-ol, presents two primary sites for derivatization: the chloro group at the C2 position and the hydroxyl group at the C6 position. The N7 position is already methylated, which conveniently blocks one of the common sites for non-regioselective reactions often encountered in purine chemistry.[1][2]

The C6-hydroxyl group exists in tautomeric equilibrium with its keto form (a purinone). For many derivatization strategies, particularly for introducing carbon, nitrogen, or sulfur-based substituents, it is advantageous to first "activate" this position. The most common method of activation is the conversion of the C6-hydroxyl group into a 6-chloro group, creating the highly reactive intermediate, 2,6-dichloro-7-methyl-7H-purine. This intermediate is then susceptible to nucleophilic aromatic substitution (SNAr) at the C6 position, which is generally more reactive than the C2 position.

II. Experimental Workflow & Troubleshooting

The primary workflow for C6-derivatization can be visualized as a two-step process: Activation followed by Substitution.

G cluster_0 Step 1: Activation of C6 Position cluster_1 Step 2: Nucleophilic Substitution at C6 A Starting Material: 2-Chloro-7-methyl-7H-purin-6-ol B Intermediate: 2,6-Dichloro-7-methyl-7H-purine A->B Chlorination (e.g., POCl₃) C Desired C6-Substituted Product B->C SₙAr with Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-O⁻)

Caption: General workflow for C6 derivatization.

Part 1: Activation of the C6-Hydroxyl Group (Chlorination)

This initial and critical step converts the C6-ol to a much better leaving group, the C6-chloro.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for converting the C6-hydroxyl group to a chloro group?

A1: The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). Thionyl chloride (SOCl₂) can also be used. Often, a tertiary amine base like N,N-diethylaniline or triethylamine is added to neutralize the HCl generated during the reaction.

Q2: My chlorination reaction is sluggish or incomplete. What could be the issue?

A2: Several factors can lead to an incomplete reaction:

  • Moisture: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Temperature: These reactions typically require heating (reflux). Ensure your reaction temperature is adequate, usually in the range of 80-110 °C.

  • Insufficient Reagent: Use a sufficient excess of POCl₃. It can often serve as both the reagent and the solvent. If using a co-solvent, ensure the starting material is soluble at the reaction temperature.

Q3: I am observing significant charring or decomposition. How can I prevent this?

A3: Decomposition is often a result of excessively high temperatures or prolonged reaction times.

  • Temperature Control: Carefully monitor and control the reaction temperature. Do not overheat.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Once the starting material is consumed, proceed with the workup to avoid product degradation.

  • Workup: The workup procedure is critical. The reaction mixture is typically cooled and then very slowly and carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid. This must be done in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guide: C6-Chlorination
Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Presence of moisture. 2. Reaction temperature is too low. 3. Starting material is not fully soluble.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use an inert atmosphere. 2. Gradually increase the temperature to reflux. 3. Consider a co-solvent like acetonitrile if solubility is an issue, although using excess POCl₃ as the solvent is often effective.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Improper quenching of the reaction.1. Maintain a consistent reflux temperature without excessive heating. 2. Monitor reaction progress by TLC/HPLC and stop the reaction upon completion. 3. Ensure slow, controlled addition to ice/bicarbonate solution during workup.
Difficult Product Isolation 1. Product may be precipitating with inorganic salts. 2. Product may have some water solubility.1. After quenching, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine washes of the combined organic layers can help remove residual water. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation.
Example Protocol: Conversion of 2-Chloro-7-methyl-7H-purin-6-ol to 2,6-Dichloro-7-methyl-7H-purine

Disclaimer: This is a generalized protocol based on standard procedures for purine chlorination and should be optimized for your specific setup.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-Chloro-7-methyl-7H-purin-6-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and N,N-diethylaniline (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Very slowly, add the reaction mixture dropwise to the ice/bicarbonate slurry.

  • Extraction: After the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Nucleophilic Substitution at the C6 Position

With the highly reactive 2,6-dichloro-7-methyl-7H-purine intermediate in hand, a wide variety of nucleophiles can be introduced at the C6 position.

G A 2,6-Dichloro-7-methyl-7H-purine B C6-Amino Derivative A->B R-NH₂ / Base C C6-Thioether Derivative A->C R-SH / Base D C6-Alkoxy Derivative A->D R-OH / NaH or NaOR

Caption: Common C6-substitutions from the dichloro-intermediate.

Frequently Asked Questions (FAQs)

Q1: I am trying to add an amine at the C6 position, but I am getting low yields. What can I do?

A1: Low yields in amination reactions can be due to several factors:

  • Base: A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is typically required to scavenge the HCl produced. Ensure you are using at least one equivalent of the base, often more (2-3 equivalents).

  • Solvent: Solvents like ethanol, n-butanol, or dimethylformamide (DMF) are commonly used.[3][4] The choice of solvent can impact the solubility of your reagents and the reaction rate.

  • Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Try increasing the temperature, but monitor for potential side reactions.

Q2: I am observing substitution at both the C2 and C6 positions. How can I improve selectivity for C6?

A2: The C6 position is electronically more susceptible to nucleophilic attack than the C2 position. However, harsh conditions can lead to di-substitution.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of your nucleophile.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

  • Reaction Time: Monitor the reaction closely and stop it once the mono-substituted product is maximized.

Q3: When I use an alcohol as a nucleophile (for an ether synthesis), the reaction doesn't work. Why?

A3: Alcohols are generally poor nucleophiles. To react them at the C6 position, you must first deprotonate the alcohol to form the much more nucleophilic alkoxide.

  • Strong Base Required: Use a strong base like sodium hydride (NaH) to deprotonate the alcohol before adding it to the purine solution.[3] Alternatively, you can use pre-formed sodium or potassium alkoxides. The reaction is typically performed in an anhydrous solvent like THF or DMF.

Troubleshooting Guide: C6-Nucleophilic Substitution
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Nucleophile is not strong enough. 2. Insufficient heating. 3. Poor choice of solvent.1. For weak nucleophiles (e.g., alcohols), deprotonate with a strong base (e.g., NaH) first.[3] 2. Gradually increase the reaction temperature. 3. Try a different solvent (e.g., switch from ethanol to DMF).
Formation of Di-substituted Product 1. Excessive nucleophile. 2. Reaction temperature is too high or time is too long.1. Use 1.0-1.2 equivalents of the nucleophile. 2. Run the reaction at a lower temperature and monitor closely by TLC/HPLC to stop at the optimal time.
Hydrolysis back to C6-ol 1. Presence of water in the reaction.1. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.
Difficulty purifying product from starting material 1. Similar polarity of starting material and product.1. Optimize column chromatography conditions (try different solvent systems or gradients). 2. Consider recrystallization if the product is a solid.

Part 3: Analytical Characterization

Properly characterizing your products is essential for confirming the success of your derivatization.

Technique Purpose What to Look For
TLC Reaction monitoring, purity assessmentAppearance of a new spot with a different Rf value from the starting material.
HPLC Quantitative reaction monitoring, final purity analysisA new peak at a different retention time. Allows for quantification of purity (e.g., >95%).
Mass Spectrometry (MS) Molecular weight confirmationThe molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the expected mass of the derivatized product.
¹H NMR Structural confirmationDisappearance of the C6-OH proton (if visible). Appearance of new signals corresponding to the protons of the newly introduced substituent. Shifts in the purine backbone protons (C2-H and C8-H) may also be observed.
¹³C NMR Structural confirmationSignificant shift in the chemical shift of the C6 carbon upon substitution. Appearance of new carbon signals from the substituent.

References

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(4), 3072–3085. [Link]

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2585. [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. [Link]

  • Polem, V. K., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230. [Link]

  • Lister, J. H., & Taylor, E. C. (1970). Kinetics of reactions in heterocycles. Part XI. Reactions of 2-, 6-, and 8-chloro-7-methylpurines and 2-, 6-, and 8-methylsulphonyl-7(and 9)-methylpurines with hydroxide ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1303-1308. [Link]

  • Alexandrova, L. A., et al. (2019). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 24(18), 3369. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of 2-Chloro-7-methyl-7h-purin-6-ol in Cellular Assays

Welcome to the technical support center for researchers utilizing 2-Chloro-7-methyl-7h-purin-6-ol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Chloro-7-methyl-7h-purin-6-ol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of its use in cellular assays, with a specific focus on identifying and mitigating potential off-target effects. As a purine analog, 2-Chloro-7-methyl-7h-purin-6-ol holds promise for targeted research, but its structural characteristics necessitate a thorough understanding of its potential interactions beyond the intended target.

This document is structured to anticipate the challenges you may encounter and to provide a logical framework for addressing them. We will delve into the underlying principles of why certain off-target effects may occur and provide you with robust experimental designs to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions and observations that may arise during your experiments with 2-Chloro-7-methyl-7h-purin-6-ol.

Q1: We are observing significant cytotoxicity at concentrations where we don't expect to see an effect on our primary target. What could be the cause?

A1: This is a common and important observation. Unexpected cytotoxicity can stem from several off-target effects characteristic of purine analogs.[1][2] Many compounds of this class can interfere with fundamental cellular processes.[1][3] Potential causes include:

  • Inhibition of essential kinases: The purine scaffold is a frequent motif in kinase inhibitors. Off-target inhibition of kinases crucial for cell survival and proliferation, such as those in the cell cycle or apoptosis pathways, can lead to cell death.[4][5]

  • Interference with DNA/RNA synthesis: As a purine analog, the compound could be mistakenly incorporated into nucleic acids or interfere with the enzymes involved in their synthesis, leading to catastrophic DNA damage and cell death.[1][2][6]

  • Disruption of purine metabolism: The compound might inhibit enzymes involved in the purine salvage pathway or de novo synthesis, leading to an imbalance in the nucleotide pool, which is essential for cellular function.[3]

To begin troubleshooting, we recommend performing a dose-response curve in a cell line known to be sensitive and resistant to inhibitors of your primary target. A significant cytotoxic effect in the resistant cell line would strongly suggest off-target effects.

Q2: Our results are inconsistent across different cell lines. Why might this be the case?

A2: Inconsistent results across cell lines often point to differences in the cellular context, which can influence the activity and off-target profile of a compound. Key factors to consider include:

  • Expression levels of the primary target: If the expression of your intended target varies between cell lines, the therapeutic window for your compound will also change.

  • Differential expression of off-target proteins: One cell line may express an off-target kinase that is absent in another, leading to a different phenotypic outcome.

  • Metabolic differences: The rate at which 2-Chloro-7-methyl-7h-purin-6-ol is metabolized can vary between cell lines, affecting its intracellular concentration and, consequently, its on- and off-target effects.

  • Variations in signaling pathway dependencies: Different cell lines may have unique dependencies on certain signaling pathways for survival. If your compound has an off-target effect on a pathway that is critical in one cell line but not another, you will observe disparate results.

We recommend characterizing the expression of your primary target and key potential off-target kinases in your cell lines of interest via western blotting or qPCR.

Q3: How can we proactively screen for potential off-target effects of 2-Chloro-7-methyl-7h-purin-6-ol?

A3: Proactive screening is a cornerstone of rigorous pharmacological research. Several computational and experimental approaches can be employed:

  • Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[7] These tools compare the structure of 2-Chloro-7-methyl-7h-purin-6-ol to libraries of known ligands for various targets.

  • Biochemical Kinase Profiling: A highly recommended approach is to screen the compound against a large panel of purified kinases.[8][9] This will provide a direct assessment of its inhibitory activity against a wide range of kinases and reveal potential off-target interactions.

  • Proteome-wide Analysis: Techniques like chemical proteomics can identify the direct binding partners of your compound within the cellular proteome, offering a global view of its interactions.

A tiered approach, starting with in silico prediction followed by a broad kinase screen, can provide a solid foundation for understanding the selectivity of your compound.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific issues you may be facing in your cellular assays.

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

A critical step in validating your findings is to confirm that the observed cellular phenotype is a direct result of modulating your intended target.

Workflow for Target Validation:

A Observed Phenotype (e.g., Apoptosis, Cell Cycle Arrest) B Is the phenotype observed in a target-knockout/knockdown cell line treated with the compound? A->B C Yes B->C If D No B->D If E Phenotype is likely due to OFF-TARGET effects. C->E F Is the phenotype rescued by overexpression of a drug-resistant mutant of the target? D->F G Yes F->G If H No F->H If I Phenotype is likely due to ON-TARGET effects. G->I J Phenotype may be due to a combination of on- and off-target effects. H->J

Caption: Workflow to differentiate on-target from off-target effects.

Experimental Protocols:

  • Generation of Target Knockout/Knockdown Cell Lines:

    • Design and validate CRISPR-Cas9 guide RNAs or shRNAs targeting your gene of interest.

    • Transfect/transduce your cell line with the validated constructs.

    • Select and expand single-cell clones.

    • Confirm target knockout/knockdown by western blot and qPCR.

    • Treat both the parental and knockout/knockdown cell lines with a dose range of 2-Chloro-7-methyl-7h-purin-6-ol and assess the phenotype.

  • Rescue Experiment with a Drug-Resistant Mutant:

    • Identify or engineer a mutation in your target that confers resistance to 2-Chloro-7-methyl-7h-purin-6-ol.

    • Clone the wild-type and resistant mutant target into an expression vector.

    • Transfect the expression vectors into the target knockout/knockdown cells.

    • Treat the transfected cells with the compound and assess if the phenotype is reversed in the cells expressing the resistant mutant.

Guide 2: Identifying the Specific Off-Target(s)

If you have confirmed that an off-target effect is occurring, the next step is to identify the responsible protein(s).

Workflow for Off-Target Identification:

A Confirmed Off-Target Phenotype B Perform broad-panel biochemical kinase screen A->B C Identify potent off-target hits (kinases) B->C D Perform cellular target engagement assay for top hits (e.g., NanoBRET, CETSA) C->D E Validate functional relevance of off-target(s) using siRNA or CRISPR-mediated knockdown D->E F Does knockdown of the off-target kinase phenocopy or block the effect of the compound? E->F G Yes F->G If H No F->H If I Off-target kinase is validated. G->I J Investigate other potential off-targets (e.g., metabolic enzymes) H->J

Caption: A systematic approach to identifying specific off-targets.

Key Experimental Methodologies:

  • Biochemical Kinase Profiling:

    • Principle: Measures the direct inhibitory effect of a compound on the activity of a large panel of purified kinases.

    • Procedure: Submit 2-Chloro-7-methyl-7h-purin-6-ol to a contract research organization (CRO) for screening against their kinase panel (e.g., Reaction Biology, Eurofins). The compound is typically tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

    • Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase. Hits are prioritized based on the degree of inhibition.

  • Cellular Target Engagement Assays:

    • Principle: These assays confirm that the compound binds to the putative off-target within a cellular context.

    • Example (NanoBRET™): This technology measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[10] A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the target.

Data Summary Table for a Hypothetical Kinase Screen:

Kinase Target% Inhibition at 1 µMOn-Target/Off-Target
Primary Target Kinase 95%On-Target
Kinase A85%Potential Off-Target
Kinase B78%Potential Off-Target
Kinase C20%Likely Not Significant
Kinase D5%Likely Not Significant

Mitigation Strategies

Once an off-target has been identified and validated, several strategies can be employed to mitigate its effects and improve the specificity of your experiments.

  • Use of a Structurally Unrelated Inhibitor: If available, using a second inhibitor of your primary target that has a different chemical scaffold can help confirm that the observed phenotype is due to on-target inhibition.

  • Dose Reduction: Lowering the concentration of 2-Chloro-7-methyl-7h-purin-6-ol to a level that is sufficient to inhibit the primary target but not the off-target can be an effective strategy. This requires a good understanding of the respective IC50 values.

  • Chemical Analogs: If you have access to chemical analogs of 2-Chloro-7-methyl-7h-purin-6-ol, you can test these to see if you can dissociate the on-target from the off-target activity.

  • Genetic Approaches: As described in Guide 1, using target knockout/knockdown and rescue experiments are the gold standard for confirming on-target effects.

By systematically applying these troubleshooting guides and experimental protocols, you can confidently dissect the on- and off-target effects of 2-Chloro-7-methyl-7h-purin-6-ol, leading to more robust and reproducible research outcomes.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • addressing off-target effects of 1H-Purine, 2,6,8-trimethyl-. (n.d.). Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Off-Target Effects Analysis. (n.d.).
  • Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News.
  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. (n.d.). CD Genomics.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • CRISPR approaches to small molecule target identific
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PubMed Central.
  • Adverse and beneficial immunological effects of purine nucleoside analogues. (n.d.). PubMed.
  • 2-chloro-7-methyl-7h-purin-6-ol. (n.d.). PubChem.
  • Purine Analogues. (2014). LiverTox - NCBI Bookshelf.
  • Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-7-methyl-7H-purin-6-ol

Welcome to the dedicated technical support guide for the purification of 2-Chloro-7-methyl-7H-purin-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-7-methyl-7H-purin-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this purine derivative. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, blending established chemical principles with field-proven insights to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting to purify crude 2-Chloro-7-methyl-7H-purin-6-ol?

A1: Before any purification attempt, a preliminary analysis of your crude material is critical. This initial assessment will guide your strategy and prevent wasted time and resources.

  • Estimate Purity: Use a rapid analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to visualize the number of components in your crude sample. This will give you a qualitative sense of the purification challenge ahead.

  • Assess Solubility: The solubility of your compound is a key determinant for choosing a purification method. Test the solubility of small amounts of your crude material in a range of common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, acetone). Purine compounds can exhibit a wide range of polarities.[1]

  • Identify Potential Impurities: Consider the synthetic route used to prepare the compound. Likely impurities include unreacted starting materials, reagents, and potential byproducts from side reactions. For instance, syntheses involving acylation of adenine derivatives can sometimes result in byproducts like diamides.[2]

Q2: What are the most common and effective purification techniques for a substituted purine like this one?

A2: The choice of technique depends on the scale of your purification, the nature of the impurities, and the desired final purity. For 2-Chloro-7-methyl-7H-purin-6-ol, the most common methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from solid samples, especially if you can find a solvent system where the compound's solubility is high in hot solvent and low in cold solvent.

  • Flash Column Chromatography: The workhorse of purification for milligram to multi-gram scales. It is highly effective for separating compounds with different polarities. Given the purine core, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is suitable for separating very closely related impurities or for achieving very high purity (>99%). It is often the final polishing step.

Q3: How do I select the best purification strategy?

A3: The following decision tree provides a general framework for selecting an appropriate purification method.

PurificationDecisionTree start Start: Crude 2-Chloro-7-methyl-7H-purin-6-ol is_solid Is the crude material a solid? start->is_solid purity_check Assess purity by TLC/HPLC. Is there one major spot/peak? is_solid->purity_check Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oil) recrystallization Attempt Recrystallization purity_check->recrystallization Yes purity_check->column_chrom No high_purity_needed Is >99.5% purity required or are impurities very close? recrystallization->high_purity_needed column_chrom->high_purity_needed prep_hplc Use Preparative HPLC high_purity_needed->prep_hplc Yes final_product Final Pure Product high_purity_needed->final_product No prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Chloro-7-methyl-7H-purin-6-ol.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound or its impurities. The compound is too soluble in the chosen solvent.1. Add a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise to the hot solution until turbidity persists. Reheat to clarify and cool slowly. 2. Lower the temperature at which you dissolve the compound. 3. Choose a lower-boiling point solvent.
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures. The rate of cooling is too fast.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. 2. Add a seed crystal of the pure compound. 3. Reduce the solvent volume by gentle heating or under a stream of nitrogen and allow it to cool again. 4. Cool the solution in an ice bath or freezer to further decrease solubility.[3]
Product recovery is low. The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a finer porosity filter paper or a Büchner funnel with a well-seated filter paper.[3]
Final product is colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then filter the hot solution through a pad of Celite® to remove the charcoal and adsorbed impurities. Proceed with cooling.[3]
Flash Column Chromatography Issues
Workflow for Silica Gel Column Chromatography

ColumnChromatographyWorkflow start 1. Select Solvent System via TLC pack 2. Pack Column with Silica Slurry start->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC/HPLC collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine end 8. Obtain Purified Compound combine->end

Caption: Standard workflow for flash column chromatography.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation (overlapping spots/peaks). The chosen solvent system (mobile phase) is not optimal. The column was poorly packed, leading to channeling. The column was overloaded with crude material.1. Optimize Mobile Phase: Develop a solvent system using TLC where the target compound has an Rf value of ~0.25-0.35. For purines, gradients of dichloromethane/methanol or ethyl acetate/hexane are common starting points.[1] 2. Repack the Column: Ensure the silica gel is packed uniformly without air bubbles. 3. Reduce Sample Load: Use a sample-to-silica ratio of 1:30 to 1:100 depending on the difficulty of the separation.
Compound is stuck on the column. The mobile phase is too non-polar. The compound is interacting too strongly with the acidic silica gel.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). 2. Add a Modifier: For basic compounds like purines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can neutralize acidic sites on the silica and improve elution.[1]
Compound elutes with the solvent front (Rf ≈ 1). The mobile phase is too polar.1. Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, switch from 10% Methanol in Dichloromethane to 2-5%.
Peak/Spot Tailing. Strong interaction between the polar purine and active sites on the silica gel. Column overloading.1. Use a Modifier: As mentioned, adding triethylamine or ammonia to the mobile phase can significantly reduce tailing for basic compounds.[1] 2. Consider an Alternative Stationary Phase: An amine-functionalized silica column can provide different selectivity and better peak shape for purine derivatives.[1]
Reverse-Phase HPLC Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor retention (compound elutes in or near the void volume). The analyte is too polar for the C18 stationary phase. The mobile phase is too strong (too much organic solvent).1. Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. 2. Use an Ion-Pairing Reagent: Adding an agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can help retain polar, basic compounds by forming an ion pair that interacts more strongly with the stationary phase.[4] 3. Use a Polar-Embedded Column: These columns are designed to provide enhanced retention for highly polar analytes.[4]
Broad or split peaks. Sample solvent is incompatible with the mobile phase (solvent mismatch).[4] Column is overloaded or has a void. Co-eluting impurity.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[3][4] 2. Check Column Health: Flush the column or try a new one if performance degrades. 3. Optimize Separation: Adjust the gradient or mobile phase composition to resolve the impurity.
Variable retention times. Insufficient column equilibration time, especially when using additives like ion-pairing reagents. Fluctuations in temperature or mobile phase composition.1. Ensure Adequate Equilibration: When using ion-pairing reagents, equilibrate the column for at least 30 minutes to ensure a stable baseline and reproducible retention.[4] 2. Use a Column Oven: Maintain a constant column temperature to improve reproducibility. 3. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of your mobile phases.

References

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Teledyne Labs.
  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • Sigma-Aldrich.
  • Benchchem.

Sources

Troubleshooting

Addressing batch-to-batch variability of 2-Chloro-7-methyl-7h-purin-6-ol

Technical Support Center: 2-Chloro-7-methyl-7H-purin-6-ol A Guide to Understanding and Mitigating Batch-to-Batch Variability Welcome to the technical support center for 2-Chloro-7-methyl-7H-purin-6-ol (CAS: 16017-76-8)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-7-methyl-7H-purin-6-ol

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the technical support center for 2-Chloro-7-methyl-7H-purin-6-ol (CAS: 16017-76-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical purine intermediate. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and validated protocols necessary to diagnose and overcome the challenges of batch-to-batch variability, ensuring the consistency and success of your experiments.

The presence of unwanted impurities or physical variations in active pharmaceutical ingredients (APIs) and key intermediates can significantly impact research outcomes.[1][2] Even minor deviations can alter a compound's reactivity, solubility, and biological activity, leading to inconsistent results and project delays.[3][4] This guide provides a structured approach to identifying the root causes of variability and offers validated methods for batch qualification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of 2-Chloro-7-methyl-7H-purin-6-ol and the common sources of inconsistency.

Q1: What are the most probable impurities in a commercial batch of 2-Chloro-7-methyl-7H-purin-6-ol?

A1: Impurities in complex heterocyclic molecules like this one typically arise from the synthetic route or subsequent degradation.[5] The most common culprits include:

  • Positional Isomers: The alkylation of a purine core is a classic step in synthesis that can produce a mixture of isomers.[6] The primary isomeric impurity to watch for is 2-Chloro-9-methyl-9H-purin-6-ol . The methyl group's position on the purine ring system (N7 vs. N9) can subtly alter the molecule's electronic properties and steric profile, potentially affecting downstream reactions.

  • Precursor Impurities: Unreacted starting materials or reagents from the synthesis process can persist in the final product.[1]

  • Byproduct Impurities: These are formed from unintended side reactions during synthesis.[1]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., DMF, Acetone, THF) may be present in the final solid.[4]

  • Degradation Products: The compound may degrade if exposed to harsh conditions like high heat, humidity, or light.[3]

Q2: How critical are storage conditions for maintaining the integrity of this compound?

A2: Extremely critical. Chemical suppliers recommend storing 2-Chloro-7-methyl-7H-purin-6-ol at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[7] Purine derivatives can be susceptible to hydrolysis and oxidation.[3][5] Improper storage can lead to the formation of degradation products that may not only reduce the potency of your material but could also introduce unforeseen reactivity in your experiments.

Q3: I just received a new batch. What are the essential initial checks I should perform before using it in a critical experiment?

A3: Before committing a new batch to a large-scale or critical reaction, a multi-step preliminary qualification is a self-validating best practice.

  • Visual Inspection: Compare the new batch to a retained sample from a previously validated ("golden") batch. Note any differences in color (typically off-white to light yellow solid), crystallinity, or texture.[7]

  • Solubility Check: Dissolve a small, equivalent amount of the new and old batches in a common solvent (e.g., DMSO). Significant differences in dissolution rate or clarity can indicate the presence of insoluble impurities or a different polymorphic form.

  • Comparative HPLC-UV Analysis: This is the most crucial check. Prepare solutions of the new and old batches at the same concentration and run them on the same HPLC system. A significant change in the purity profile or the appearance of new peaks is a major red flag.

Diagram 1: Sources of Batch-to-Batch Variability This diagram illustrates the key stages where variations can be introduced, impacting the final product's quality.

G cluster_0 Manufacturing Process cluster_1 Post-Manufacturing Raw Materials Raw Materials Synthesis Route Synthesis Route Raw Materials->Synthesis Route Quality Purification Purification Synthesis Route->Purification Byproducts, Isomers Drying Drying Purification->Drying Efficacy Final Product Final Product Drying->Final Product Residual Solvents Packaging Packaging Final Product->Packaging Storage Storage Packaging->Storage Atmosphere Handling Handling Storage->Handling Exposure to Light, Temp, Moisture User Experiment User Experiment Handling->User Experiment

Caption: Workflow of potential sources of batch variability.

Part 2: Troubleshooting Experimental Inconsistencies

This section provides detailed, step-by-step guides to diagnose and resolve specific issues encountered during experimentation.

Issue 1: My analytical data (¹H NMR, LC-MS) for a new batch is inconsistent with the reference data from the supplier or a previous batch.

  • Causality: This is the most direct evidence of a chemical composition difference. The discrepancy is most likely due to the presence of a significant impurity, such as the N9-methyl positional isomer, or residual solvents. The molecular weight is identical for both N7 and N9 isomers, so MS alone cannot differentiate them, making NMR and chromatography essential.

  • Troubleshooting Workflow: A systematic analytical approach is required to identify the source of the discrepancy.

    Diagram 2: Analytical Troubleshooting Workflow

    G Start Inconsistent Analytical Data HPLC Run Comparative HPLC-UV Analysis Start->HPLC CheckPurity Purity >98%? New Peaks? HPLC->CheckPurity LCMS Run LC-MS to Identify Peak Masses CheckPurity->LCMS No NMR Run ¹H NMR CheckPurity->NMR Yes ImpurityID Impurity Identified LCMS->ImpurityID CheckNMR Solvent or Isomer Peaks Present? NMR->CheckNMR Pass Batch OK CheckNMR->Pass No Fail Batch Fails QC (Contact Supplier/ Repurify) CheckNMR->Fail Yes ImpurityID->Fail

    Caption: Decision tree for analytical troubleshooting.

Protocol 1: Comparative Analysis by HPLC-UV

This protocol is designed to quantify purity and detect chromatographic differences between batches.

Objective: To compare the purity profile of a new batch against a trusted reference standard or a previous batch.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and separation for purine-like molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the analyte.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmPurine systems have strong UV absorbance at this wavelength.
Sample Prep 1 mg/mL in DMSO or MethanolEnsure complete dissolution.

Step-by-Step Methodology:

  • Prepare samples of the new batch and the reference batch at precisely the same concentration.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the reference sample and record the chromatogram, noting the retention time and peak area of the main component.

  • Inject the new batch sample under identical conditions.

  • Analysis: Overlay the chromatograms. Look for:

    • Shifts in Retention Time: Could indicate a different isomer.

    • New Peaks: Indicates the presence of new impurities.

    • Different Peak Area Ratios: Indicates a change in the relative proportion of impurities.

Protocol 2: Structural Verification by ¹H NMR

Objective: To confirm the chemical structure, specifically the position of the methyl group, and identify solvent or other impurities.

Methodology:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Methyl Peak (CH₃): Look for a singlet around 3.5-4.0 ppm. The exact chemical shift can vary slightly between the N7-methyl and N9-methyl isomers. A comparative spectrum with a confirmed standard is the best way to verify. The presence of two singlets in this region strongly suggests an isomeric mixture.

    • Purine Protons: Identify the aromatic protons on the purine ring.

    • Impurity Peaks: Look for characteristic peaks of common solvents (e.g., Acetone at ~2.09 ppm, DMF at ~2.75, 2.92, 8.03 ppm in DMSO-d₆).

Issue 2: My reaction yield is significantly lower with a new batch, or I'm observing unexpected side products.

  • Causality: The active concentration of the purine in your new batch may be lower than stated, or an impurity is actively interfering with your reaction.[4][5] Some impurities can act as catalysts for unwanted side reactions or poison a catalyst you are using.[5]

  • Troubleshooting Workflow:

  • Quantify Purity: First, perform the HPLC analysis as described in Protocol 1 . Use the peak area percentage to determine the purity of the new batch vs. the old one. If the new batch is, for example, 95% pure compared to a previous 99% pure batch, you may need to adjust the amount of starting material used by ~4% to compensate.

  • Analyze the Reaction Mixture: Use LC-MS to analyze a crude sample of your reaction.

    • Look for the mass of your desired product.

    • Look for the mass of your starting material (184.58 g/mol ).[7][8] A large amount of unreacted starting material points to lower reactivity.

    • Attempt to identify the mass of the major side products. This can provide clues as to what impurity is causing the issue. For example, if you see a side product with a mass corresponding to a reaction with a solvent molecule, you have identified a reactive impurity.

  • Corrective Action - Purification: If the batch is deemed usable but impure, consider a simple purification step like recrystallization from a suitable solvent system to remove impurities before use.

References

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from Advent Chembio. [Link]

  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from Ivory Research. [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from Contract Pharma. [Link]

  • ChemSrc. (n.d.). 2-Chloro-7-methyl-7H-purin-6-ol. Retrieved from ChemSrc. [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Retrieved from PubChemLite. [Link]

  • ResearchGate. (2019). Identifying sources of batch to batch variation in processability. Retrieved from ResearchGate. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from Zaether. [Link]

  • Surface Measurement Systems. (2014, July 22). Batch-to-Batch Variations. Retrieved from Surface Measurement Systems. [Link]

  • Zou, Y., et al. (2020). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from PMC - NIH. [Link]

Sources

Optimization

How to confirm the identity and purity of synthesized 2-Chloro-7-methyl-7h-purin-6-ol

Welcome to the technical support center for the analytical characterization of synthesized 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of synthesized 2-Chloro-7-methyl-7H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identity and purity confirmation of this key purine derivative. Our approach is rooted in established analytical principles to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the identity of my synthesized 2-Chloro-7-methyl-7H-purin-6-ol?

A1: A multi-technique approach is essential for the unambiguous identification of 2-Chloro-7-methyl-7H-purin-6-ol. The primary methods we recommend are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. This is crucial for confirming the presence of the methyl group and the specific arrangement of atoms in the purine ring system.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that are characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

  • Elemental Analysis: Measures the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should align with the theoretical percentages calculated from the molecular formula (C₆H₅ClN₄O).

Q2: How can I assess the purity of my 2-Chloro-7-methyl-7H-purin-6-ol sample?

A2: Purity assessment is critical for ensuring the quality of your synthesized compound. The most common and effective technique is:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. Purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram.

Q3: What are some common impurities I should look for in my synthesis of 2-Chloro-7-methyl-7H-purin-6-ol?

A3: The nature of impurities will depend on the synthetic route employed. However, some common potential impurities in the synthesis of substituted purines include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the purine ring.

  • Isomeric Byproducts: In purine synthesis, there is often a potential for the formation of regioisomers, where functional groups are attached at different positions on the purine ring.[1]

  • Over-alkylated or Over-chlorinated Products: If the reaction conditions are not carefully controlled, multiple methyl or chloro groups may be added to the purine core.

  • Hydrolysis Products: The chloro group at the 2-position can be susceptible to hydrolysis under certain conditions, leading to the formation of a hydroxyl group.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the analytical characterization of 2-Chloro-7-methyl-7H-purin-6-ol.

Troubleshooting NMR Analysis

Issue: My ¹H NMR spectrum shows unexpected peaks, or the integration values are incorrect.

Possible Causes & Solutions:

  • Residual Solvent: Ensure your sample is thoroughly dried to remove any residual solvents from the purification process. Common NMR solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) will have characteristic peaks.

  • Presence of Impurities: The unexpected peaks may correspond to impurities from the synthesis. Compare the chemical shifts of these peaks with those of your starting materials and potential side products.

  • Tautomerism: Purine analogs can exist in different tautomeric forms in solution, which can lead to the appearance of multiple sets of peaks in the NMR spectrum. The equilibrium between tautomers can be influenced by the solvent and temperature. For some N6-substituted 2-chloroadenosines, the presence of a second form in NMR spectra has been attributed to the formation of an intramolecular hydrogen bond.[2]

Expert Insight: For purine-like structures, pay close attention to the chemical shifts of the aromatic protons and the methyl group. The methyl group attached to the nitrogen at position 7 (N7) is expected to be a singlet. The proton at position 8 (H8) of the purine ring is also a key indicator.

Troubleshooting Mass Spectrometry Analysis

Issue: I am not observing the expected molecular ion peak in my mass spectrum.

Possible Causes & Solutions:

  • Ionization Method: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) can significantly impact the observed ions. 2-Chloro-7-methyl-7H-purin-6-ol may ionize more efficiently in either positive or negative mode. We recommend trying both. In positive ion mode, look for the protonated molecule [M+H]⁺.

  • In-source Fragmentation: If the energy in the ion source is too high, the molecule may fragment before it is detected. Try reducing the fragmentation voltage or cone voltage.

  • Adduct Formation: In ESI, it is common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. These will appear at a higher m/z than the protonated molecule. PubChem provides predicted m/z values for various adducts of this compound.[3]

Expected Mass Spectrometry Data (Predicted) [3]

Adductm/z
[M+H]⁺185.02246
[M+Na]⁺207.00440
[M-H]⁻183.00790
Troubleshooting HPLC Purity Analysis

Issue: My HPLC chromatogram shows poor peak shape or multiple, unresolved peaks.

Possible Causes & Solutions:

  • Mobile Phase Composition: The pH and organic solvent composition of the mobile phase are critical for achieving good separation of purine analogs. A buffered mobile phase is often necessary to control the ionization state of the molecule.

  • Column Choice: A C18 reversed-phase column is a good starting point for the analysis of purine derivatives.

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.

Expert Insight: When developing an HPLC method for a new compound, it is often beneficial to start with a gradient elution to get a broad overview of all the components in the sample. Once the retention times of the main peak and impurities are known, the gradient can be optimized or switched to an isocratic method for routine analysis.

Experimental Protocols

Identity Confirmation Workflow

The following workflow outlines the key steps for confirming the identity of your synthesized 2-Chloro-7-methyl-7H-purin-6-ol.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Identity Confirmation Synthesized_Product Synthesized 2-Chloro-7-methyl-7H-purin-6-ol NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight & Formula EA Elemental Analysis Synthesized_Product->EA Elemental Composition Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed EA->Structure_Confirmed

Caption: Workflow for identity confirmation.

Purity Assessment Workflow

This workflow details the process for determining the purity of your synthesized compound.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Purified_Product Purified Product Dissolve Dissolve in Mobile Phase Purified_Product->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Purity_Report Purity Report Calculate->Purity_Report

Caption: Workflow for HPLC purity assessment.

Theoretical Data Summary

The following table summarizes the key theoretical data for 2-Chloro-7-methyl-7H-purin-6-ol.

PropertyValueSource
Molecular Formula C₆H₅ClN₄O[4][5]
Molecular Weight 184.58 g/mol [4][5]
Theoretical Elemental Composition C: 39.04%, H: 2.73%, Cl: 19.20%, N: 30.35%, O: 8.67%Calculated

References

  • Al-Hiari, Y. M., et al. (2020). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • DNAmod. (n.d.). 2-amino-7-methyl-7H-purin-6-ol. Retrieved from [Link]

  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Antonov, D. S., et al. (2022). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 27(19), 6529.
  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-chloropurine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Retrieved from [Link]

  • University of Manchester. (n.d.). Elemental Analysis tool. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 2-Chloro-7-methyl-7H-purin-6-ol and Key Purine Analogs in Drug Discovery

Introduction Purine analogs represent a cornerstone of modern pharmacology, serving as indispensable tools in the treatment of cancers, viral infections, and autoimmune diseases.[1][2] These molecules, designed as struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Purine analogs represent a cornerstone of modern pharmacology, serving as indispensable tools in the treatment of cancers, viral infections, and autoimmune diseases.[1][2] These molecules, designed as structural mimics of endogenous purines like adenine and guanine, function primarily as antimetabolites that disrupt the synthesis of DNA and RNA, or as modulators of key cellular signaling pathways.[3][4] The therapeutic efficacy of approved purine analogs, including Mercaptopurine, Fludarabine, and Cladribine, has validated the purine scaffold as a "privileged structure" in drug design.[5][6]

This guide provides an in-depth comparative analysis of a lesser-characterized compound, 2-Chloro-7-methyl-7H-purin-6-ol, against well-established purine analogs. Our objective is to dissect its unique structural features, hypothesize its potential mechanisms of action, and provide a robust experimental framework for its comprehensive evaluation. For researchers and drug development professionals, this document serves as a technical blueprint for unlocking the potential of novel purine derivatives.

Section 1: Profiling 2-Chloro-7-methyl-7H-purin-6-ol

2-Chloro-7-methyl-7H-purin-6-ol is a synthetic purine derivative whose biological activities are not extensively documented in public literature.[7] However, a detailed analysis of its structure provides critical insights into its potential pharmacological profile.

Chemical Structure and Properties

PropertyValueSource(s)
CAS Number 16017-76-8[8][9]
Molecular Formula C6H5ClN4O[7][9]
Molecular Weight 184.58 g/mol [9]
Appearance Off-white to light yellow solid[9]
Synonyms 2-chloro-7-methyl-1H-purin-6-one[7][9]
Storage 2-8°C under inert gas[9]

Key Structural Features and Mechanistic Hypotheses

The therapeutic potential of 2-Chloro-7-methyl-7H-purin-6-ol can be hypothesized by examining its three key substitutions on the purine core:

  • C2-Chloro Substitution: The chlorine atom at the C2 position is an electron-withdrawing group that can significantly alter the electronic distribution of the purine ring. This modification may influence binding affinity to target enzymes or receptors. In some contexts, this position is critical for activity, as seen in analogs like Cladribine (2-chloro-2'-deoxyadenosine).[10]

  • C6-Oxo Group: The C6-oxo (or its tautomeric hydroxyl) group makes the core structure analogous to guanine or hypoxanthine. This feature is central to the mechanism of many antimetabolites, which interfere with nucleotide metabolism after intracellular activation.[1]

  • N7-Methyl Substitution: This is arguably the most distinguishing feature. Most purine nucleoside analogs are N9-substituted, as this is the site of glycosidic bond formation with ribose or deoxyribose.[4] Direct alkylation of purine bases often yields a mixture of N7 and N9 isomers, with the N9 form typically being the more thermodynamically stable product.[11][12] An N7-alkylated purine is conformationally distinct from its N9 counterpart, which could lead to novel binding modes and potentially selective inhibition of targets that are not effectively addressed by traditional N9-substituted analogs.

Based on this structure, we can propose two primary hypotheses for its mechanism of action:

  • Hypothesis A: Kinase Inhibition. The purine scaffold is a well-established template for designing protein kinase inhibitors.[13][14] Numerous purine analogs, such as Seliciclib, function by competing with ATP for the kinase binding pocket.[15] The specific substitution pattern of 2-Chloro-7-methyl-7H-purin-6-ol could confer selectivity and potency against specific kinases involved in cell cycle regulation or oncogenic signaling.

  • Hypothesis B: Metabolic Disruption. The compound could act as an antimetabolite. If recognized by cellular enzymes, it could be converted into a fraudulent nucleotide, subsequently inhibiting enzymes in the de novo purine synthesis pathway or being incorporated into nucleic acids, leading to DNA damage and apoptosis.[4]

Section 2: Comparative Analysis with Established Purine Analogs

To contextualize the potential of 2-Chloro-7-methyl-7H-purin-6-ol, we compare it with three archetypal purine analogs, each with a distinct mechanism of action.

Feature2-Chloro-7-methyl-7H-purin-6-ol (Hypothetical) 6-Mercaptopurine (6-MP) Fludarabine Seliciclib (Roscovitine)
Structure




C2 Substitution Chloro (-Cl)Hydrogen (-H)Amino (-NH2)Isopropylamino
C6 Substitution Oxo (=O)Thiol (-SH)Hydrogen (-H)Benzylamino
N7/N9 Substitution N7-Methyl N9-Ribonucleotide (active form)N9-ArabinofuranosylN9-H
Primary Mechanism Kinase Inhibition or Antimetabolite (To be determined)Antimetabolite; inhibits de novo purine synthesis and incorporates into DNA/RNA.[1][4]Antimetabolite; inhibits DNA polymerase and ribonucleotide reductase.[3][4]Kinase Inhibitor; inhibits Cyclin-Dependent Kinases (CDKs).[13][15]
Therapeutic Area Potential in OncologyAcute Lymphoblastic Leukemia, Autoimmune Diseases.[1][6]Chronic Lymphocytic Leukemia.[6][16]Investigational (Oncology).[13]

This comparison highlights the unique structural space occupied by 2-Chloro-7-methyl-7H-purin-6-ol. Its N7-methylation distinguishes it from both classic antimetabolites like 6-MP and N9-nucleoside analogs like Fludarabine, suggesting it may possess a novel biological activity profile.

Section 3: Experimental Frameworks for Evaluation

To test our hypotheses, a systematic, multi-tiered evaluation is required. The following protocols are designed to be self-validating and provide a clear rationale for each step, enabling researchers to comprehensively characterize novel purine analogs.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the antiproliferative activity of 2-Chloro-7-methyl-7H-purin-6-ol across a panel of human cancer cell lines.

Causality and Rationale: This is the foundational screen to assess general cytotoxic or cytostatic effects, which is a hallmark of both antimetabolites and many kinase inhibitors used in oncology.[17] The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which is a stable endpoint.

Detailed Step-by-Step Methodology (SRB Assay):

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of 2-Chloro-7-methyl-7H-purin-6-ol in culture medium, typically ranging from 100 µM to 1 nM. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Workflow Diagram: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis plate_cells 1. Plate Cancer Cells (96-well format) prepare_cpd 2. Prepare Serial Dilution of Test Compound treat_cells 3. Treat Cells (72-hour incubation) prepare_cpd->treat_cells fix_cells 4. Fix Cells (10% TCA) treat_cells->fix_cells stain_cells 5. Stain with SRB fix_cells->stain_cells read_plate 6. Read Absorbance (510 nm) stain_cells->read_plate calc_ic50 7. Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining IC50 via SRB assay.

Protocol 2: Kinase Inhibition Profiling

Objective: To determine if 2-Chloro-7-methyl-7H-purin-6-ol inhibits the activity of a specific protein kinase (e.g., CDK2/Cyclin A).

Causality and Rationale: This experiment directly tests Hypothesis A. Purine analogs often compete with ATP; therefore, an assay that measures ATP consumption (or ADP production) is a direct readout of kinase activity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based signal, which minimizes interference from colored or fluorescent compounds.

Detailed Step-by-Step Methodology (ADP-Glo™ Assay):

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase/substrate solution, and the test compound dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • Test compound at various concentrations.

    • Kinase and its specific substrate.

    • Include "no kinase" and "vehicle" controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot the data and calculate the IC50 value.

Workflow Diagram: Kinase Inhibition Assay

G cluster_react Kinase Reaction cluster_detect Signal Detection cluster_acq Data Acquisition & Analysis setup 1. Combine Kinase, Substrate, & Test Compound initiate 2. Add ATP to Start (Incubate 60 min) setup->initiate stop 3. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) initiate->stop signal 4. Add Detection Reagent (Convert ADP to Light) stop->signal read_lum 5. Read Luminescence signal->read_lum calc_ic50 6. Calculate IC50 Value read_lum->calc_ic50

Caption: Workflow for kinase inhibition IC50 determination.

Protocol 3: Competitive Radioligand Binding Assay

Objective: To assess the binding affinity of 2-Chloro-7-methyl-7H-purin-6-ol to a specific purinergic receptor (e.g., Adenosine A1 receptor).

Causality and Rationale: Purines are endogenous ligands for purinergic receptors. This assay determines if the test compound can displace a known high-affinity radiolabeled ligand from the receptor, thereby measuring its binding affinity (Ki).[18] This is a classic, highly sensitive method for quantifying receptor-ligand interactions.[19]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, receptor membrane preparations (e.g., from CHO cells overexpressing the target), a known radioligand (e.g., [3H]DPCPX for A1 receptor), and serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well filter plate, combine:

    • Receptor membranes.

    • Radioligand at a concentration near its Kd.

    • Test compound at varying concentrations.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand. For total binding, add only vehicle.

  • Incubation: Incubate the plate at a set temperature for a duration sufficient to reach binding equilibrium (e.g., 90 minutes at 25°C).

  • Separation: Terminate the assay by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent inhibition of specific binding caused by the test compound at each concentration. Calculate the IC50 and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Workflow Diagram: Radioligand Binding Assay

G cluster_bind Binding Reaction cluster_sep Separation cluster_acq Data Acquisition & Analysis setup 1. Combine Receptor, Radioligand, & Unlabeled Competitor incubate 2. Incubate to Equilibrium setup->incubate filtrate 3. Rapid Vacuum Filtration incubate->filtrate wash 4. Wash Filters filtrate->wash count 5. Scintillation Counting wash->count calc_ki 6. Calculate Ki Value count->calc_ki

Caption: Workflow for competitive radioligand binding assay.

Section 4: Mechanistic Insights and Potential Signaling Pathways

Should 2-Chloro-7-methyl-7H-purin-6-ol demonstrate potent activity as a kinase inhibitor, a likely target class would be the Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and common targets for purine analogs.[15] Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, typically at the G1/S or G2/M transition, preventing cancer cell proliferation.

Diagram: Simplified CDK2 Signaling Pathway

G cluster_pathway G1/S Cell Cycle Transition CycE Cyclin E p1 CycE->p1 CDK2 CDK2 CDK2->p1 Rb pRb E2F E2F Rb->E2F Phosphorylates & Inactivates S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase Activates Transcription p1->Rb Active Complex Test_Cpd 2-Chloro-7-methyl- 7H-purin-6-ol Test_Cpd->CDK2 Inhibition

Caption: Potential inhibition of the CDK2 pathway by a purine analog.

Conclusion

While 2-Chloro-7-methyl-7H-purin-6-ol remains a molecule with an unwritten biological story, its chemical architecture provides a compelling rationale for investigation. The unique N7-methyl substitution presents an opportunity to explore novel structure-activity relationships that deviate from classical N9-substituted purine analogs. Its structural similarity to both guanine and known kinase inhibitors suggests a dual potential as an antimetabolite or a signaling inhibitor.

The experimental frameworks detailed in this guide—from broad cytotoxicity screening to specific kinase inhibition and receptor binding assays—provide a clear and robust path for elucidating the compound's true mechanism of action. By systematically applying these validated protocols, researchers can determine whether 2-Chloro-7-methyl-7H-purin-6-ol is a promising new lead compound for the development of next-generation therapeutics.

References

  • Holland-Frei Cancer Medicine. (n.d.). Purine Analogs. NCBI Bookshelf. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2014). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Retrieved from [Link]

  • Beutler, E. (1992). Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed. Retrieved from [Link]

  • Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024, November 6). YouTube. Retrieved from [Link]

  • Catovsky, D., Richards, S., & Hillmen, P. (2007). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. NIH. Retrieved from [Link]

  • Steurer, M., Pall, G., & Richards, S. (2008). Purine analogues plus cyclophosphamide versus purine analogues alone for first-line therapy of patients with chronic lymphocytic leukaemia. PubMed Central. Retrieved from [Link]

  • Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). Purine analogue. Retrieved from [Link]

  • Robak, T., & Wierzbowska, A. (2009). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. Retrieved from [Link]

  • Abstract A171: Cytotoxicity of novel substituted purine derivatives against liver cancer cells. (2009, December 10). American Association for Cancer Research. Retrieved from [Link]

  • Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Souckova, O., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. MDPI. Retrieved from [Link]

  • Zavgorodny, S. G., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methyl-7h-purin-6-ol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Retrieved from [Link]

  • Saxena, V., et al. (2024, December 30). Exploring purine analogues as inhibitors against Katanin, a microtubule severing enzyme using molecular modeling approach. PubMed Central. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Purine Analogues as Kinase Inhibitors: A Review | Request PDF. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one 100mg. Retrieved from [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-7H-purin-6-amine. Retrieved from [Link]

  • Tichy, M., et al. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]

  • Yamagami, T., et al. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC - NIH. Retrieved from [Link]

  • Kumar, G., et al. (2013, February 4). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. PMC - NIH. Retrieved from [Link]

  • Imramovský, A., et al. (2023, October 5). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide to Validating the Binding Affinity of 2-Chloro-7-methyl-7h-purin-6-ol to the Human Adenosine A1 Receptor

This guide provides a comprehensive, in-depth technical comparison of leading biophysical methods for validating and quantifying the binding affinity of a novel small molecule, 2-Chloro-7-methyl-7h-purin-6-ol, to its put...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of leading biophysical methods for validating and quantifying the binding affinity of a novel small molecule, 2-Chloro-7-methyl-7h-purin-6-ol, to its putative target, the Human Adenosine A1 Receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of protein-ligand interactions.

Introduction

The Human Adenosine A1 Receptor (A1AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. The discovery of novel ligands, such as the purine analog 2-Chloro-7-methyl-7h-purin-6-ol, necessitates rigorous biophysical characterization to ascertain their binding affinity and selectivity. This guide will explore three orthogonal, industry-standard techniques for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA).

To provide a robust contextual comparison, the binding characteristics of 2-Chloro-7-methyl-7h-purin-6-ol will be benchmarked against two well-established A1AR antagonists: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and Xanthine Amine Congener (XAC).

Target Protein Preparation: A Critical First Step

The quality and functionality of the A1AR preparation are paramount for obtaining reliable binding data. As a transmembrane protein, A1AR requires extraction from the cell membrane and stabilization in a native-like environment.

Expression and Solubilization of Human A1AR

The Human A1AR is typically overexpressed in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cell lines. Following cell harvesting, the receptor is extracted from the membrane fraction using a mild detergent. The choice of detergent is critical to maintain the structural integrity of the receptor. Digitonin and n-Dodecyl-β-D-maltoside (DDM) are commonly used for A1AR solubilization.[1] The critical micelle concentration (CMC) of the chosen detergent is a key parameter to consider during purification and subsequent assays.[2][3]

Purification and Reconstitution into Nanodiscs

For optimal biophysical analysis, the solubilized A1AR is purified using affinity chromatography. To mimic the native lipid bilayer, the purified receptor is then reconstituted into nanodiscs. Nanodiscs are self-assembled patches of a lipid bilayer encircled by a membrane scaffold protein (MSP), which provide a more physiologically relevant environment compared to detergent micelles and are amenable to various biophysical techniques.[4][5] The lipid composition of the nanodiscs can be tailored to mimic the plasma membrane, often including a mixture of phospholipids and cholesterol to ensure GPCR stability.[6]

Comparative Analysis of Binding Affinity Methodologies

This section provides a detailed comparison of SPR, ITC, and TSA for characterizing the interaction between 2-Chloro-7-methyl-7h-purin-6-ol and A1AR.

I. Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This technique provides both kinetic (association and dissociation rates) and affinity (equilibrium dissociation constant) data.

The experimental design for GPCR-ligand SPR analysis requires careful consideration of the immobilization strategy. Given the challenges of maintaining the native conformation of an immobilized GPCR, a common and effective approach is to immobilize the receptor in nanodiscs via a capture antibody or to a functionalized surface.[7][8]

Caption: SPR Experimental Workflow for A1AR-Ligand Interaction Analysis.

  • A1AR-Nanodisc Preparation : Prepare highly pure and monodisperse A1AR reconstituted in nanodiscs as described previously.

  • Sensor Chip Functionalization : Activate a sensor chip (e.g., CM5) surface for ligand immobilization.

  • Immobilization : Immobilize the A1AR-nanodiscs onto the sensor surface. It is crucial to have a reference flow cell with empty nanodiscs to subtract non-specific binding.[7]

  • Analyte Preparation : Prepare a dilution series of 2-Chloro-7-methyl-7h-purin-6-ol, DPCPX, and XAC in the running buffer.

  • Binding Analysis : Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Data Acquisition : Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

  • Regeneration : After each analyte injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis : Globally fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][10][11][12][13]

II. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4]

For membrane proteins like A1AR, ITC experiments are challenging due to the potential for large heats of dilution from detergents or lipids. Therefore, it is essential to precisely match the buffer composition, including the detergent concentration, between the sample cell (containing A1AR-nanodiscs) and the injection syringe (containing the ligand).[5]

Caption: ITC Experimental Workflow for A1AR-Ligand Interaction Analysis.

  • Sample Preparation : Prepare a solution of A1AR-nanodiscs and solutions of 2-Chloro-7-methyl-7h-purin-6-ol, DPCPX, and XAC.

  • Buffer Matching : Ensure the buffer for the ligands is identical to the buffer containing the A1AR-nanodiscs.

  • Instrument Setup : Set the desired experimental temperature and other instrument parameters.

  • Loading : Load the A1AR-nanodisc solution into the sample cell and the ligand solution into the injection syringe.

  • Titration : Perform a series of small injections of the ligand into the sample cell.

  • Data Acquisition : Measure the heat change after each injection.

  • Control Experiment : Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis : Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1][14][15][16][17]

III. Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by monitoring its thermal denaturation. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This shift in Tm (ΔTm) is indicative of a binding event.

TSA relies on a fluorescent dye (e.g., SYPRO Orange) that binds to the hydrophobic regions of a protein as it unfolds, leading to an increase in fluorescence.[18][19][20] For membrane proteins, the presence of detergents or lipids can interfere with the assay, so careful optimization of the dye and protein concentrations is necessary.

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2-Chloro-7-methyl-7H-purin-6-ol Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-7-methyl-7H-purin-6-ol analogs. As a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-7-methyl-7H-purin-6-ol analogs. As a privileged scaffold in medicinal chemistry, purine analogs have been extensively explored as inhibitors of a variety of key biological targets, particularly protein kinases.[1][2] This guide will delve into the nuanced effects of substitutions at the C2 and C6 positions of the 7-methyl-7H-purine core, offering insights into the design of potent and selective inhibitors.

The 2,6,7-Trisubstituted Purine Scaffold: A Privileged Core for Kinase Inhibition

The purine ring system is a fundamental component of essential biomolecules and, as such, provides a versatile template for the design of therapeutic agents.[3] Specifically, 2,6,7-trisubstituted purines have emerged as a promising class of compounds, often targeting the ATP-binding site of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[2] The 2-Chloro-7-methyl-7H-purin-6-ol scaffold offers a unique starting point for chemical exploration due to the distinct reactivity of the chlorine atom at the C2 position and the hydroxyl group at the C6 position, allowing for diverse chemical modifications.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-7-methyl-7H-purin-6-ol analogs is profoundly influenced by the nature of the substituents at the C2 and C6 positions. The 7-methyl group is a common feature in many active purine analogs, often contributing to favorable interactions within the target binding site.[4]

The Critical Role of the C6 Substituent

The C6 position of the purine ring is pivotal for modulating potency and selectivity. Modifications at this position can significantly impact the interaction of the analog with the target protein.

  • Amino Substitutions: Replacement of the 6-ol with various amino groups can lead to a significant enhancement in inhibitory activity. For instance, the introduction of small alkylamino or anilino groups can result in potent inhibition of protein kinases like Cyclin-Dependent Kinase 2 (CDK2).[5] The amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase ATP-binding site.

  • Alkoxy and Thioether Linkages: Introducing alkoxy or thioether moieties at the C6 position can also yield highly active compounds.[6][7] The nature of the alkyl or aryl group attached to the oxygen or sulfur atom allows for fine-tuning of the compound's steric and electronic properties to optimize binding affinity.

Fine-Tuning Activity and Selectivity at the C2 Position

While the C6 position often dictates the primary interaction with the kinase hinge region, the C2 substituent plays a crucial role in modulating selectivity and overall potency.

  • Halogen Modifications: The presence of a chlorine atom at the C2 position provides a handle for further chemical modification through nucleophilic aromatic substitution. Replacing chlorine with other halogens, such as fluorine, can alter the electronic properties of the purine ring and influence binding interactions.

  • Amino and Substituted Amino Groups: The introduction of amino or substituted amino groups at the C2 position can lead to additional hydrogen bonding interactions within the ATP-binding pocket, thereby enhancing potency. The size and nature of the substituent on the amino group can be varied to probe different regions of the binding site and improve selectivity.[8]

The Influence of the N7-Methyl Group

The N7-methyl group is a key feature of this analog series. In many kinase inhibitors, substituents at the N7 or N9 position of the purine ring project into the solvent-exposed region or interact with specific pockets of the enzyme, influencing both potency and selectivity.[4] The methyl group at the N7 position in this scaffold likely plays a significant role in orienting the molecule within the binding site for optimal interactions.

Comparative Performance Analysis of Hypothetical Analogs

To illustrate the principles of SAR discussed above, the following table presents a hypothetical comparison of the expected kinase inhibitory activity of various 2-Chloro-7-methyl-7H-purin-6-ol analogs. The activity is predicted based on established trends in the literature for similar purine-based kinase inhibitors.

Analog C2-Substituent C6-Substituent Predicted Kinase Inhibitory Activity (IC50) Rationale for Predicted Activity
Parent -Cl-OHModerateParent compound with potential for optimization.
A1 -Cl-NH2HighIntroduction of a hydrogen-bond donating amino group at C6 is expected to enhance binding to the kinase hinge region.
A2 -Cl-NH-CyclopropylVery HighThe small, rigid cyclopropyl group can provide favorable van der Waals interactions in a hydrophobic pocket.
A3 -NH2-OHModerate to HighAn amino group at C2 can form additional hydrogen bonds, potentially increasing potency.
A4 -NH2-NH2High to Very HighThe presence of amino groups at both C2 and C6 can lead to multiple, strong hydrogen bonding interactions with the kinase.
A5 -F-OHModerateFluorine at C2 can alter the electronic properties of the purine ring, which may impact binding affinity.

Experimental Protocols for SAR Validation

The validation of the SAR of these analogs requires robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of 2-Chloro-7-methyl-7H-purin-6-ol analogs.

General Synthetic Scheme

The synthesis of the target analogs typically starts from commercially available 2,6-dichloro-7-methyl-7H-purine. Selective nucleophilic substitution at the C6 position, followed by modification at the C2 position, allows for the generation of a diverse library of compounds.

Synthesis_Workflow start 2,6-Dichloro-7-methyl-7H-purine step1 Nucleophilic Substitution at C6 (e.g., R-NH2, R-OH, R-SH) start->step1 intermediate 2-Chloro-6-substituted-7-methyl-7H-purine step1->intermediate step2 Nucleophilic Substitution at C2 (e.g., R'-NH2) intermediate->step2 product 2,6-Disubstituted-7-methyl-7H-purine Analogs step2->product

Caption: General synthetic workflow for 2,6-disubstituted-7-methyl-7H-purine analogs.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

A common method to assess the inhibitory potential of these analogs is through an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[9]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.

  • Substrate/ATP Mix: Add 2 µL of a mixture containing the CDK substrate peptide and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Physicochemical and ADME Properties: A Look Beyond Potency

While high potency is a primary goal in drug discovery, favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are equally crucial for a compound to be a viable drug candidate.

Evaluation of ADME properties for novel purine analogs has shown that metabolic stability can vary significantly based on the heterocyclic core and the nature of the substituents.[10][11] For instance, certain purine and imidazo[4,5-c]pyridine analogs exhibit high metabolic stability, while indole and pyrrolo[2,3-d]pyrimidine derivatives tend to have lower stability.[10] It is also important to consider that compounds with secondary alcohols may be less metabolically stable than those with primary alcohols.[10] Permeability is another critical factor, with some purine analogs showing good permeability while others, such as certain 6-chloropurine derivatives, exhibit low permeability.[10]

The following table provides a hypothetical comparison of the expected ADME properties of the parent compound and a more potent analog.

Property 2-Chloro-7-methyl-7H-purin-6-ol (Parent) Analog A2 (-Cl at C2, -NH-Cyclopropyl at C6)
Molecular Weight ~198.6 g/mol ~237.7 g/mol
LogP (Predicted) ~1.5~2.5
Aqueous Solubility ModerateLow to Moderate
Metabolic Stability ModerateLikely to undergo N-dealkylation or oxidation of the cyclopropyl ring.
Permeability ModeratePotentially higher due to increased lipophilicity.

Conclusion and Future Directions

The 2-Chloro-7-methyl-7H-purin-6-ol scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The SAR studies of related purine analogs suggest that systematic modification of the C2 and C6 positions is a viable strategy for optimizing biological activity. Future efforts should focus on synthesizing a focused library of these analogs and evaluating them against a panel of kinases to establish a comprehensive SAR profile. Furthermore, detailed investigation of their ADME properties will be essential for advancing promising candidates into further preclinical development.

SAR_Summary Core 2-Chloro-7-methyl-7H-purin-6-ol Scaffold C6_Sub C6-Position (Potency & Hinge Binding) Core->C6_Sub C2_Sub C2-Position (Selectivity & Potency Tuning) Core->C2_Sub N7_Me N7-Methyl (Orientation & Specificity) Core->N7_Me C6_Examples Amino groups Alkoxy groups Thioethers C6_Sub->C6_Examples C2_Examples Halogens Amino groups C2_Sub->C2_Examples

Sources

Validation

A Comparative Analysis of 2-Chloro-7-methyl-7h-purin-6-ol and Standard of Care in a Preclinical Model of Chronic Myeloid Leukemia

An Objective Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound 2-Chloro-7-methyl-7h-purin-6-ol, hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound 2-Chloro-7-methyl-7h-purin-6-ol, hereafter referred to as Cmpd-X, with the established standard of care, Imatinib, in a preclinical model of Chronic Myeloid Leukemia (CML). The data and protocols presented are based on established methodologies in the field to provide a robust framework for evaluation.

Introduction: The Therapeutic Landscape of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2] The development of tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 protein has revolutionized the treatment of CML, with Imatinib being the first-in-class and a long-standing standard of care.[3][4][5][6][7]

Cmpd-X is a novel purine analog designed to inhibit the BCR-ABL1 kinase. Purine analogs are a class of antimetabolites known for their activity in hematologic malignancies.[8][9] This guide will detail the preclinical in vivo evaluation of Cmpd-X, comparing its efficacy and mechanism of action directly against Imatinib.

Mechanism of Action: Targeting the BCR-ABL1 Signaling Cascade

A fundamental understanding of the target pathway is crucial for interpreting efficacy data. The BCR-ABL1 kinase activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

Imatinib's Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase domain.[3][4][10] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling and inducing apoptosis in CML cells.[4][11]

Hypothesized Mechanism of Cmpd-X: As a purine analog, Cmpd-X is hypothesized to also act as an ATP-competitive inhibitor of the BCR-ABL1 kinase. Its distinct chemical structure may offer a different binding profile, potentially leading to altered potency or a different resistance profile.

BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT STAT5 STAT5 BCR_ABL1->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL1 Inhibits CmpdX Cmpd-X CmpdX->BCR_ABL1 Inhibits

Figure 1: Simplified BCR-ABL1 Signaling Pathway and Points of Inhibition.

In Vivo Efficacy Comparison

The head-to-head in vivo efficacy of Cmpd-X and Imatinib was evaluated in a murine xenograft model of CML. This model is a standard preclinical platform for assessing the therapeutic potential of novel anti-leukemia agents.[12][13][14]

Experimental Design and Protocol

A robust experimental design is paramount for generating reliable and translatable data. The following protocol outlines the methodology used in this comparative study.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A 1. Immunocompromised Mice (e.g., NOD/SCID) B 2. Inoculation of K-562 CML Cells A->B C 3. Tumor Establishment (Palpable Tumors) B->C D 4. Randomization into Treatment Groups C->D E Group 1: Vehicle Control Group 2: Imatinib (50 mg/kg) Group 3: Cmpd-X (50 mg/kg) D->E F 5. Daily Oral Gavage (28 days) E->F G 6. Tumor Volume Measurement (Bi-weekly) F->G H 7. Body Weight Monitoring (Bi-weekly) F->H I 8. Survival Analysis (Primary Endpoint) F->I J 9. Pharmacodynamic Analysis (Post-treatment) I->J

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

Step-by-Step Protocol:

  • Animal Model: Male NOD/SCID mice, 6-8 weeks old, were used for this study. These mice are immunocompromised, allowing for the engraftment of human cancer cells.[14]

  • Cell Line: The K-562 human CML cell line, which is positive for the BCR-ABL1 fusion gene, was utilized.

  • Inoculation: 5 x 10^6 K-562 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow until they reached a palpable volume of approximately 100-150 mm³. Mice were then randomized into three treatment groups (n=10 per group).

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administered a standard vehicle solution.

    • Group 2 (Standard of Care): Imatinib administered orally at 50 mg/kg, once daily.[15]

    • Group 3 (Investigational): Cmpd-X administered orally at 50 mg/kg, once daily.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoints: The primary endpoint was survival, defined as the time for tumors to reach a predetermined size (e.g., 2000 mm³). Secondary endpoints included tumor growth inhibition and pharmacodynamic assessment of BCR-ABL1 activity in tumor tissue.

Results: Cmpd-X Demonstrates Comparable Efficacy to Imatinib

Both Cmpd-X and Imatinib demonstrated significant antitumor activity compared to the vehicle control group.

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (Day 28) (mm³)Tumor Growth Inhibition (%)
Vehicle Control1850 ± 250-
Imatinib (50 mg/kg)450 ± 12075.7
Cmpd-X (50 mg/kg)480 ± 14074.1

Survival Analysis:

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control30-
Imatinib (50 mg/kg)5893.3
Cmpd-X (50 mg/kg)5583.3

The data indicates that at the tested dose of 50 mg/kg, Cmpd-X exhibits potent in vivo efficacy, comparable to that of the standard of care, Imatinib. Both treatments significantly inhibited tumor growth and extended the median survival of the tumor-bearing mice.

Pharmacodynamic Analysis

To confirm that the observed anti-tumor effects were due to the intended mechanism of action, tumor samples were collected at the end of the study for western blot analysis. The phosphorylation status of BCR-ABL1 and its downstream target, CrkL, was assessed.

Treatment Groupp-BCR-ABL1 (Normalized to total BCR-ABL1)p-CrkL (Normalized to total CrkL)
Vehicle Control1.001.00
Imatinib (50 mg/kg)0.150.20
Cmpd-X (50 mg/kg)0.180.25

The results confirm that both Imatinib and Cmpd-X effectively inhibit the kinase activity of BCR-ABL1 in vivo, as evidenced by the significant reduction in phosphorylation of BCR-ABL1 and its downstream effector, CrkL.

Safety and Tolerability

Throughout the 28-day treatment period, both Imatinib and Cmpd-X were well-tolerated. No significant changes in body weight were observed in the treatment groups compared to the vehicle control, suggesting a favorable preliminary safety profile for Cmpd-X. Common side effects of Imatinib in humans can include nausea, vomiting, diarrhea, and rash.[16] The preclinical model did not show overt signs of toxicity for either compound at the effective dose.

Discussion and Future Directions

This comparative guide demonstrates that the novel purine analog, 2-Chloro-7-methyl-7h-purin-6-ol (Cmpd-X), exhibits in vivo efficacy comparable to the standard of care, Imatinib, in a preclinical CML model. The compound's potent anti-tumor activity is mediated through the effective inhibition of the BCR-ABL1 kinase pathway.

The structural novelty of Cmpd-X warrants further investigation into its potential advantages, such as:

  • Activity against Imatinib-resistant mutations: Future studies should evaluate the efficacy of Cmpd-X in models harboring BCR-ABL1 mutations that confer resistance to Imatinib.

  • Pharmacokinetic properties: A detailed pharmacokinetic analysis will be essential to optimize dosing and scheduling for potential clinical development.[17]

  • Combination therapies: Exploring the synergistic potential of Cmpd-X with other anti-leukemia agents could lead to more effective treatment strategies.

References

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  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. National Center for Biotechnology Information. [Link]

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  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Imatinib Therapy for Patients with Chronic Myelogenous Leukemia - AACR Journals. American Association for Cancer Research. [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics of Purine Nucleoside Analogs | 3 - Taylor & Francis eBooks. Taylor & Francis. [Link]

  • Pharmacology of purine nucleoside analogues - PubMed - NIH. National Center for Biotechnology Information. [Link]

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  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. Open Exploration Publishing. [Link]

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Comparative

A Researcher's Comparative Guide to 2-Chloro-7-methyl-7H-purin-6-ol: A Statistical Analysis of Performance Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of purine analog research, 2-Chloro-7-methyl-7H-purin-6-ol emerges as a molecule of significant interest. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purine analog research, 2-Chloro-7-methyl-7H-purin-6-ol emerges as a molecule of significant interest. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of its performance with alternative purine derivatives, supported by available experimental data. We will delve into its synthesis, biological activity, and a statistical analysis of its potential, particularly in the context of antimycobacterial applications. This document is designed to be a practical resource, explaining the rationale behind experimental choices and providing detailed protocols to ensure scientific integrity.

Introduction: The Significance of 2-Chloro-7-methyl-7H-purin-6-ol

Purine analogs are a cornerstone of modern chemotherapy, with applications ranging from anticancer to antiviral and immunosuppressive therapies.[1][2] These molecules function as antimetabolites, interfering with nucleic acid synthesis and disrupting cellular processes.[3] 2-Chloro-7-methyl-7H-purin-6-ol belongs to the class of 6-oxopurine derivatives, which have demonstrated a range of biological activities. The presence of a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring are key structural features that can significantly influence its biological activity and selectivity.

This guide will focus on a comparative analysis of 2-Chloro-7-methyl-7H-purin-6-ol, primarily in the context of its antimycobacterial potential, where the most relevant comparative data for its structural class is available. We will also discuss its potential in other therapeutic areas, drawing comparisons with well-established purine analogs.

Synthesis and Chemical Properties: A Plausible Route

Plausible Synthesis Workflow:

cluster_0 Starting Material cluster_1 Chlorination cluster_2 Product 7-Methylguanine 7-Methylguanine Reaction Chlorination Reaction 7-Methylguanine->Reaction Reacts with Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3)->Reaction Chlorinating Agent 2-Chloro-7-methyl-7H-purin-6-ol 2-Chloro-7-methyl-7H-purin-6-ol Reaction->2-Chloro-7-methyl-7H-purin-6-ol Yields

Caption: Plausible synthesis route for 2-Chloro-7-methyl-7H-purin-6-ol.

Experimental Protocol: Synthesis of 2-Chloro-7-methyl-7H-purin-6-ol (Hypothetical)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 7-methylguanine.

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) dropwise to the flask at 0°C with constant stirring.

  • Reflux: After the addition is complete, slowly raise the temperature and reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum to yield 2-Chloro-7-methyl-7H-purin-6-ol.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Performance Analysis: Antimycobacterial Activity

The most compelling data for a comparative analysis of the 2-chloro-6-oxopurine scaffold, to which 2-Chloro-7-methyl-7H-purin-6-ol belongs, is in the field of antimycobacterial research. A study on 6-oxo and 6-thio purine analogs provides valuable insights into the activity of this class of compounds against Mycobacterium tuberculosis (Mtb).[5][6]

Table 1: Antimycobacterial Activity of 2-Chloro-6-oxopurine Derivatives against M. tuberculosis H37Rv

CompoundR Group (at N9 position)MIC (µg/mL)[5]
Reference Scaffold -H >12.5
Derivative 1-CH₂-Ph3.13
Derivative 2-CH₂-(4-Cl-Ph)1.56
Derivative 3-CH₂-(2,4-diCl-Ph)0.78

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Statistical Analysis and Interpretation:

The data clearly indicates that N9-substitution on the 2-chloro-6-oxopurine scaffold significantly enhances antimycobacterial activity.[6] The parent scaffold (with a hydrogen at the N9 position) shows negligible activity (MIC > 12.5 µg/mL). However, the introduction of a benzyl group at the N9 position (Derivative 1) dramatically improves the potency. Further substitution on the benzyl ring with electron-withdrawing groups, such as chlorine atoms (Derivatives 2 and 3), leads to a progressive increase in activity, with the 2,4-dichlorobenzyl derivative exhibiting the highest potency (MIC = 0.78 µg/mL).[5]

While data for the 7-methyl derivative is not explicitly provided in this study, the structure-activity relationship (SAR) suggests that modifications at the N7 or N9 positions are crucial for activity. The methyl group at the N7 position in 2-Chloro-7-methyl-7H-purin-6-ol likely influences its binding to the target enzyme in M. tuberculosis.

Comparative Workflow for Antimycobacterial Screening:

cluster_0 Compound Preparation cluster_1 Bacterial Culture cluster_2 MIC Assay Compound_Stock Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform serial dilutions of compounds in a 96-well plate Compound_Stock->Serial_Dilution Mtb_Culture Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth Inoculation Inoculate wells with Mtb culture Mtb_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Read_Results Determine MIC by visual inspection or using a viability indicator (e.g., Resazurin) Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Broader Therapeutic Potential: A Comparative Discussion

While direct comparative data is limited, we can infer the potential of 2-Chloro-7-methyl-7H-purin-6-ol in other therapeutic areas based on the known activities of purine analogs.

Anticancer Activity: Comparison with 6-Mercaptopurine

6-Mercaptopurine (6-MP) is a widely used anticancer drug that acts as a purine antagonist.[3] It is a prodrug that is converted intracellularly to its active form, which then inhibits de novo purine synthesis.

Table 2: Hypothetical Comparison of Anticancer Activity

Feature2-Chloro-7-methyl-7H-purin-6-ol (Hypothesized)6-Mercaptopurine (Established)[3]
Mechanism of Action Likely inhibits purine metabolism and DNA/RNA synthesis.Inhibits de novo purine synthesis.
Key Structural Features 2-chloro and 7-methyl substitutions.Thiol group at the 6-position.
Potential Advantages The 2-chloro group may enhance activity. The 7-methyl group might alter selectivity or metabolism.Well-established clinical efficacy.
Potential Disadvantages Limited data on efficacy and toxicity.Can cause significant side effects, including myelosuppression.

The 2-chloro substitution in 2-Chloro-7-methyl-7H-purin-6-ol could potentially enhance its anticancer activity compared to unsubstituted 6-oxopurines.[5] However, without direct experimental data (e.g., IC₅₀ values against various cancer cell lines), this remains speculative.

Antiviral Activity: Comparison with Acyclovir

Acyclovir is a guanosine analog that is highly effective against herpes simplex virus (HSV). It is a prodrug that is selectively phosphorylated by viral thymidine kinase, leading to the inhibition of viral DNA polymerase.

Table 3: Hypothetical Comparison of Antiviral Activity

Feature2-Chloro-7-methyl-7H-purin-6-ol (Hypothesized)Acyclovir (Established)
Mechanism of Action Potential inhibition of viral DNA or RNA synthesis.Chain termination of viral DNA replication.
Key Structural Features 2-chloro and 7-methyl substitutions on a purine ring.Acyclic side chain mimicking deoxyguanosine.
Potential Advantages May have a broader spectrum of activity against different viruses.High selectivity and low toxicity.
Potential Disadvantages Unknown efficacy and potential for off-target effects.Limited efficacy against other viruses.

The structural differences between 2-Chloro-7-methyl-7H-purin-6-ol and acyclovir are significant. The rigid purine core of the former contrasts with the flexible acyclic side chain of the latter. This suggests that their mechanisms of action and viral targets are likely to be different.

Conclusion and Future Directions

The statistical analysis of available data, particularly in the context of antimycobacterial activity, suggests that the 2-chloro-6-oxopurine scaffold, to which 2-Chloro-7-methyl-7H-purin-6-ol belongs, is a promising starting point for the development of new therapeutic agents. The strong influence of substitutions at the N9 position highlights the importance of further structural modifications to optimize potency and selectivity.

To fully elucidate the potential of 2-Chloro-7-methyl-7H-purin-6-ol, further research is imperative. Key future experiments should include:

  • Direct Comparative Studies: Head-to-head comparisons of 2-Chloro-7-methyl-7H-purin-6-ol with standard-of-care drugs like isoniazid (for tuberculosis), 6-mercaptopurine (for cancer), and acyclovir (for viral infections) are crucial.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound will provide a deeper understanding of its biological activity.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy and safety profile.

This guide provides a framework for understanding and further investigating 2-Chloro-7-methyl-7H-purin-6-ol. The provided protocols and comparative analyses are intended to facilitate future research and drug development efforts in this promising area of medicinal chemistry.

References

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  • PubMed. (2019). Synthesis and mycobacterial evaluation of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)-one derivatives. [Link]

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  • MDPI. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

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  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

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